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  • Product: 2-(2-Fluorobenzyl)-3-quinuclidinone
  • CAS: 477871-59-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(2-Fluorobenzyl)-3-quinuclidinone: Molecular Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(2-Fluorobenzyl)-3-quinuclidinone, a molecule of interest within the broader class of quinuclidi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Fluorobenzyl)-3-quinuclidinone, a molecule of interest within the broader class of quinuclidine derivatives. The quinuclidine scaffold is a privileged structure in medicinal chemistry, known for its rigid, bicyclic framework that allows for precise three-dimensional positioning of substituents, making it a valuable building block in drug design. This document will delve into the core chemical and physical properties of 2-(2-Fluorobenzyl)-3-quinuclidinone, explore its probable synthetic pathways based on established methodologies for analogous compounds, and discuss its potential applications in research and drug development, all while adhering to the highest standards of scientific integrity.

Core Molecular and Physical Properties

2-(2-Fluorobenzyl)-3-quinuclidinone is a derivative of 3-quinuclidinone, featuring a 2-fluorobenzyl substituent at the second position of the quinuclidine ring. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₆FNO[1]
Molecular Weight 233.28 g/mol [1]
CAS Number 477871-59-3[1]
IUPAC Name 2-[(2-Fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one[1]
Synonyms 2-(2-Fluorobenzyl)quinuclidin-3-one[1]

The introduction of a fluorine atom on the benzyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons and affect metabolic stability by blocking sites susceptible to oxidative metabolism.

Synthetic Pathways and Methodologies

General Synthetic Strategy

The synthesis would likely commence with the Knoevenagel or a similar base-catalyzed condensation of 3-quinuclidinone with 2-fluorobenzaldehyde. This reaction yields an α,β-unsaturated ketone intermediate, 2-(2-fluorobenzylidene)-3-quinuclidinone. The subsequent step involves a conjugate addition (Michael reaction) of a hydride or an organometallic reagent to this intermediate to produce the target molecule.

Caption: Probable synthetic pathway for 2-(2-Fluorobenzyl)-3-quinuclidinone.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on similar syntheses reported in the literature.

Step 1: Synthesis of 2-(2-Fluorobenzylidene)-3-quinuclidinone

  • To a solution of 3-quinuclidinone hydrochloride in a suitable solvent (e.g., ethanol or water), add a base such as sodium hydroxide or potassium hydroxide to liberate the free base.

  • Add 2-fluorobenzaldehyde to the reaction mixture.

  • The mixture is then heated under reflux for a specified period to drive the condensation reaction to completion.

  • Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration or extraction, and may be purified by recrystallization.

Step 2: Synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone

  • The intermediate, 2-(2-fluorobenzylidene)-3-quinuclidinone, is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to effect the 1,4-conjugate reduction of the double bond.

  • The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Upon completion, the reaction is quenched, and the final product is isolated and purified using standard techniques such as column chromatography.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(2-Fluorobenzyl)-3-quinuclidinone is not available in the public domain. However, based on the known spectra of 3-quinuclidinone and related structures, the following characteristic signals can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show a complex set of multiplets in the aliphatic region corresponding to the protons of the quinuclidine ring. The benzylic protons would likely appear as a multiplet, and the aromatic protons of the 2-fluorobenzyl group would exhibit a characteristic splitting pattern in the aromatic region.

  • ¹³C NMR: The carbonyl carbon would be expected to have a chemical shift in the range of 210-220 ppm. The spectrum would also show signals for the carbons of the quinuclidine ring and the fluorinated benzene ring. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a strong absorption band characteristic of the ketone carbonyl group (C=O) in the region of 1720-1740 cm⁻¹. Other notable absorptions would include C-H stretching vibrations of the aliphatic and aromatic groups, and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.28). Fragmentation patterns would likely involve the loss of the benzyl group and fragmentation of the quinuclidine ring.

Potential Applications in Drug Discovery and Research

The quinuclidinone core is a key pharmacophore in a variety of biologically active compounds. Derivatives of 3-quinuclidinone have been investigated for a range of therapeutic applications, and it is plausible that 2-(2-Fluorobenzyl)-3-quinuclidinone could exhibit interesting pharmacological properties.

Central Nervous System (CNS) Activity

The rigid structure of the quinuclidine nucleus makes it an excellent scaffold for designing ligands for various CNS receptors. The introduction of a substituted benzyl group could modulate the affinity and selectivity for targets such as muscarinic, nicotinic, and serotonin receptors.

Anti-proliferative and Anti-cancer Activity

Several studies have reported the anti-proliferative effects of novel quinuclidinone analogs. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines.[2][3] The 2-(2-Fluorobenzyl)-3-quinuclidinone structure could be a candidate for investigation in this therapeutic area.

Research_Applications Core_Structure 2-(2-Fluorobenzyl)-3-quinuclidinone CNS_Targets CNS Receptor Ligand Core_Structure->CNS_Targets Potential as Cancer_Research Anti-proliferative Agent Core_Structure->Cancer_Research Potential as Drug_Development Lead Compound Optimization CNS_Targets->Drug_Development for Cancer_Research->Drug_Development for caption Potential research and development applications.

Caption: Potential research and development applications.

Conclusion

2-(2-Fluorobenzyl)-3-quinuclidinone, with its defined molecular formula and weight, represents an intriguing target for synthetic and medicinal chemists. While specific experimental data for this compound is sparse, established synthetic routes for analogous structures provide a clear path for its preparation. The known biological activities of the quinuclidinone scaffold suggest that this fluorinated derivative holds potential for the development of novel therapeutic agents, particularly in the areas of CNS disorders and oncology. Further research is warranted to synthesize and characterize this compound fully and to explore its pharmacological profile.

References

  • Malki, A., & El Ashry, E. S. (2014). In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer. Anticancer Research, 34(3), 1367-1376. [Link]

  • Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1339-1343. [Link]

Sources

Exploratory

Biological activity of 2-(2-Fluorobenzyl)-3-quinuclidinone

An In-Depth Technical Guide to the Biological Activity of 2-(2-Fluorobenzyl)-3-quinuclidinone Executive Summary This technical guide provides a comprehensive analysis of the biological activity of 2-(2-Fluorobenzyl)-3-qu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-(2-Fluorobenzyl)-3-quinuclidinone

Executive Summary

This technical guide provides a comprehensive analysis of the biological activity of 2-(2-Fluorobenzyl)-3-quinuclidinone, a synthetic compound featuring a quinuclidinone core. The primary focus of this document is its demonstrated anti-cancer properties, with a detailed exploration of its mechanism of action, supported by both in vitro and in vivo data. While the broader class of quinuclidinone derivatives exhibits diverse pharmacological activities, including antimicrobial and central nervous system effects, this guide will concentrate on the robust evidence pointing to 2-(2-Fluorobenzyl)-3-quinuclidinone and its close analogs as promising agents in oncology. We will dissect the molecular pathways it modulates, present detailed experimental protocols for its evaluation, and discuss the causality behind these scientific methodologies.

Introduction: The Quinuclidinone Scaffold in Drug Discovery

The quinuclidinone framework, a bicyclic organic structure, serves as a versatile and privileged scaffold in medicinal chemistry.[1] Its rigid conformation provides a well-defined three-dimensional orientation for substituent groups, which is crucial for specific and high-affinity interactions with biological targets. The incorporation of a fluorine atom, as seen in 2-(2-Fluorobenzyl)-3-quinuclidinone, is a strategic choice in modern drug design. The unique physicochemical properties of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins by altering electronic properties and lipophilicity.[2]

Compound Profile:

  • Chemical Name: 2-[(2-Fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one[3]

  • Synonyms: 2-(2-Fluorobenzyl)quinuclidin-3-one[3]

  • CAS Number: 477871-59-3[3]

  • Molecular Formula: C₁₄H₁₆FNO[3]

  • Molecular Weight: 233.28 g/mol [3]

The synthesis of such derivatives often begins with 3-quinuclidinone hydrochloride, a stable and commercially available starting material.[1][4] The core structure can then be functionalized, in this case via the addition of a 2-fluorobenzyl group, to generate novel compounds with specific biological activities.[5]

Anticancer Activity: Mechanism of Action

Extensive research into novel quinuclidinone derivatives has identified significant anti-proliferative effects, particularly against breast cancer cells.[6] A key analog, referred to as "quinuclidinone 2" in a pivotal study, demonstrates a mechanism centered on the modulation of the p53 tumor suppressor pathway.[6]

Modulation of the p53 Signaling Pathway

The biological activity of this quinuclidinone derivative is characterized by its ability to induce growth inhibition primarily through apoptosis.[6] This is achieved by orchestrating a series of changes in the expression levels of critical regulatory proteins:

  • Upregulation of p53 and p21: The compound increases the expression of the p53 tumor suppressor protein. This, in turn, activates its downstream target, p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest, specifically in the G1 phase.[6] This pause in the cell cycle can provide the cell time to repair DNA damage or, if the damage is too severe, trigger apoptosis.

  • Downregulation of p53 Inhibitors and Anti-Apoptotic Proteins: The compound reduces the expression of Mdm2, a key negative regulator of p53. By inhibiting Mdm2, p53 levels can rise, enhancing its tumor-suppressive function. Concurrently, it decreases the levels of the anti-apoptotic protein Bcl-2 and the pro-survival kinase Akt.[6]

  • Induction of Cyclin-D: The compound was also found to increase the expression of Cyclin-D.[6]

The cumulative effect of these molecular changes is to sensitize cancer cells to apoptosis and halt their proliferation.[6]

p53_pathway Compound 2-(2-Fluorobenzyl)- 3-quinuclidinone Mdm2 Mdm2 Compound->Mdm2 p53 p53 Compound->p53 Akt Akt Compound->Akt Bcl2 Bcl-2 Compound->Bcl2 CyclinD Cyclin-D Compound->CyclinD Mdm2->p53 p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces Akt->Apoptosis Inhibits Bcl2->Apoptosis Inhibits G1_Arrest G1 Phase Arrest p21->G1_Arrest

Caption: p53 signaling pathway modulated by 2-(2-Fluorobenzyl)-3-quinuclidinone.

Preclinical Efficacy: In Vitro and In Vivo Evidence

The therapeutic potential of this quinuclidinone derivative is substantiated by robust preclinical data. These studies not only confirm its anticancer activity but also provide initial insights into its selectivity and safety profile.

In Vitro Studies: Selective Cytotoxicity

The primary method for assessing the direct effect of a compound on cancer cells is through cell viability assays. The choice of cell lines is critical for a meaningful interpretation of the results. In this case, the human breast cancer cell line MCF-7 was used as the target, while the normal breast epithelial cell line MCF-12a served as a non-cancerous control.[6] This dual-cell line approach is a self-validating system; it allows researchers to determine if the compound's cytotoxic effects are specific to cancer cells, a hallmark of a promising therapeutic agent.

Studies showed that the quinuclidinone derivative induced growth inhibition and apoptosis in MCF-7 cells while exhibiting significantly less cytotoxicity towards the normal MCF-12a cells.[6] This selectivity is a crucial finding, suggesting a favorable therapeutic window where cancer cells can be targeted with minimal damage to healthy tissue.

In Vivo Studies: Tumor Regression and Safety

To assess efficacy in a complex biological system, in vivo studies are indispensable. A chemically induced breast cancer model in female rats (N-Nitroso-N-methylurea model) was employed to evaluate the compound's anticancer effect.[6] This model is well-established and recapitulates key aspects of human breast cancer.

The results were significant, showing a marked reduction in tumor size in the treated group compared to the untreated control group.[6] Furthermore, initial toxicology studies were performed to establish a preliminary safety profile. The approximate lethal dose was determined to be 90 mg/kg, providing essential data for dose-ranging studies in further development.[6] The in vivo studies also revealed that the compound did not induce apparent toxicity in the treated animals, further supporting its potential as a candidate for cancer therapy.[6]

Table 1: Summary of Preclinical Data for Quinuclidinone Analog

ParameterObservationReference
In Vitro Model Human breast cancer cells (MCF-7) vs. normal breast epithelial cells (MCF-12a)[6]
In Vitro Effect Induced growth inhibition and apoptosis in MCF-7 cells with less cytotoxic effects towards MCF-12a cells.[6]
In Vivo Model N-Nitroso-N-methylurea-induced breast cancer in female rats.[6]
In Vivo Effect Significant reduction in tumor size compared to the untreated group.[6]
Molecular Markers Increased expression of p53, p21, and Cyclin-D. Reduced expression of Mdm2, Bcl-2, and Akt. Modulated expression of β-catenin and E-cadherin.[6]
Approx. Lethal Dose 90 mg/kg in rats.[6]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailing the methodologies is paramount. Below is a representative protocol for assessing cell viability, a cornerstone experiment in evaluating anti-proliferative agents.

Protocol: MTT Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of 2-(2-Fluorobenzyl)-3-quinuclidinone on cancer cells (e.g., MCF-7) and normal cells (e.g., MCF-12a).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (MCF-7 and MCF-12a) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-(2-Fluorobenzyl)-3-quinuclidinone in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

mtt_workflow Start Start: Cell Culture Seed 1. Seed Cells in 96-well Plates Start->Seed Incubate1 2. Incubate 24h (Allow Attachment) Seed->Incubate1 Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 24-72h (Treatment Period) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze End End: Results Analyze->End

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Foundational

Potential therapeutic targets of 2-(2-Fluorobenzyl)-3-quinuclidinone

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-Fluorobenzyl)-3-quinuclidinone For Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-Fluorobenzyl)-3-quinuclidinone is a sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-Fluorobenzyl)-3-quinuclidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Fluorobenzyl)-3-quinuclidinone is a synthetic molecule featuring a quinuclidine core, a structural motif prevalent in compounds targeting the cholinergic nervous system. While direct pharmacological data for this specific molecule is not extensively published, its structural similarity to known cholinergic agents strongly suggests its potential as a modulator of nicotinic and/or muscarinic acetylcholine receptors. This guide synthesizes the available information on structurally related compounds to postulate the primary therapeutic targets of 2-(2-Fluorobenzyl)-3-quinuclidinone and provides a comprehensive framework for the experimental validation of these targets. The primary hypothesis is that 2-(2-Fluorobenzyl)-3-quinuclidinone is a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a target of significant interest for the treatment of cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.

Introduction: The Quinuclidine Scaffold and Cholinergic Targeting

The quinuclidine moiety, a bicyclic amine, is a privileged scaffold in medicinal chemistry, notably for its role in ligands that target the cholinergic system. Its rigid structure provides a well-defined orientation for substituent groups to interact with receptor binding pockets. Derivatives of quinuclidine have been extensively explored as both agonists and antagonists of nicotinic and muscarinic acetylcholine receptors, playing crucial roles in neurotransmission.

2-(2-Fluorobenzyl)-3-quinuclidinone (Figure 1) incorporates this key scaffold. The presence of the benzyl group suggests potential for aromatic interactions within a receptor binding site, and the fluorine substitution may enhance binding affinity and metabolic stability. The ketone at the 3-position is also a site for potential hydrogen bonding.

Figure 1. Chemical structure of 2-(2-Fluorobenzyl)-3-quinuclidinone.

Given the therapeutic interest in cholinergic modulators for a range of central nervous system (CNS) disorders, elucidating the specific targets of this compound is of paramount importance.

Primary Postulated Therapeutic Target: Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The α7 nAChR is a ligand-gated ion channel composed of five α7 subunits and is highly expressed in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex.[1] Dysregulation of α7 nAChR signaling has been implicated in the pathophysiology of schizophrenia and Alzheimer's disease.[1][2] Agonists of the α7 nAChR are sought after as potential therapeutics to improve cognitive impairments associated with these conditions.[3][4]

Rationale for α7 nAChR as a Primary Target:

  • Structural Analogs: Numerous selective α7 nAChR agonists feature a core heterocyclic amine structure with an aromatic side chain, similar to 2-(2-Fluorobenzyl)-3-quinuclidinone.

  • Therapeutic Relevance: The development of α7 nAChR agonists is an active area of research for treating cognitive deficits, a significant unmet medical need.[4][5]

Proposed Signaling Pathway

Activation of α7 nAChRs by an agonist like 2-(2-Fluorobenzyl)-3-quinuclidinone would lead to the influx of calcium ions. This influx can trigger a cascade of downstream signaling events, including the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), ultimately leading to changes in gene expression and synaptic plasticity that are thought to underlie improvements in cognitive function.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 2F_Quinuclidinone 2-(2-Fluorobenzyl)-3-quinuclidinone a7nAChR α7 nAChR 2F_Quinuclidinone->a7nAChR Agonist Binding Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening PKC PKC Activation Ca_influx->PKC MAPK MAPK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Cognitive_Enhancement Cognitive_Enhancement Synaptic_Plasticity->Cognitive_Enhancement Leads to

Caption: Postulated signaling pathway of 2-(2-Fluorobenzyl)-3-quinuclidinone via α7 nAChR activation.

Secondary Potential Therapeutic Targets: Muscarinic Acetylcholine Receptors (mAChRs)

The quinuclidine core is also a well-established pharmacophore for muscarinic acetylcholine receptor antagonists.[6][7] For instance, 3-quinuclidinyl benzilate is a potent muscarinic antagonist.[6][8] Therefore, it is plausible that 2-(2-Fluorobenzyl)-3-quinuclidinone could exhibit affinity for one or more of the five mAChR subtypes (M1-M5).

Rationale for mAChRs as Secondary Targets:

  • Structural Precedent: Many high-affinity muscarinic antagonists are esters of quinuclidinol. While 2-(2-Fluorobenzyl)-3-quinuclidinone is not an ester, the core scaffold's recognition by mAChRs is a strong possibility.[7][9]

  • Therapeutic Implications: Modulators of mAChRs have therapeutic applications in various conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and as potential treatments for psychosis.[10][11] The recent FDA approval of a combination drug that includes a muscarinic agonist for schizophrenia highlights the renewed interest in this target class for CNS disorders.[12][13]

Experimental Workflow for Target Identification and Validation

A systematic approach is required to definitively identify and characterize the therapeutic targets of 2-(2-Fluorobenzyl)-3-quinuclidinone.

G Start Start: Compound Synthesis and Purification Receptor_Screening Receptor Screening Panel - Broad panel (e.g., Eurofins SafetyScreen) to identify initial hits Start->Receptor_Screening Binding_Assays Radioligand Binding Assays - Determine affinity (Ki) for identified targets (α7 nAChR, mAChRs) - Saturation and competition binding experiments Receptor_Screening->Binding_Assays Functional_Assays Functional Assays - Determine functional activity (agonist, antagonist, allosteric modulator) - Calcium influx assays (for α7 nAChR) - Second messenger assays (for mAChRs) Binding_Assays->Functional_Assays In_Vitro_Models In Vitro Cellular Models - Assess effects on neuronal activity and synaptic plasticity - e.g., primary neuronal cultures, iPSC-derived neurons Functional_Assays->In_Vitro_Models In_Vivo_Models In Vivo Animal Models - Evaluate efficacy in disease models (e.g., cognitive impairment in rodents) - Pharmacokinetic and toxicological studies In_Vitro_Models->In_Vivo_Models Target_Validated Therapeutic Target Validated In_Vivo_Models->Target_Validated

Caption: Experimental workflow for target validation of 2-(2-Fluorobenzyl)-3-quinuclidinone.

Step-by-Step Methodologies

4.1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 2-(2-Fluorobenzyl)-3-quinuclidinone for α7 nAChRs and M1-M5 mAChRs.

  • Protocol:

    • Prepare cell membrane homogenates from cell lines stably expressing the human receptor subtype of interest.

    • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]-MLA for α7 nAChR, [³H]-NMS for mAChRs) and varying concentrations of 2-(2-Fluorobenzyl)-3-quinuclidinone.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

4.1.2. Functional Assays: Calcium Influx for α7 nAChR

  • Objective: To determine if 2-(2-Fluorobenzyl)-3-quinuclidinone acts as an agonist or antagonist at the α7 nAChR.

  • Protocol:

    • Culture cells expressing the α7 nAChR.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add varying concentrations of 2-(2-Fluorobenzyl)-3-quinuclidinone and measure the change in fluorescence, which corresponds to calcium influx.

    • To test for antagonism, pre-incubate the cells with 2-(2-Fluorobenzyl)-3-quinuclidinone before adding a known α7 nAChR agonist (e.g., PNU-282987).

4.1.3. In Vivo Models of Cognition

  • Objective: To assess the in vivo efficacy of 2-(2-Fluorobenzyl)-3-quinuclidinone in a relevant animal model of cognitive impairment.

  • Protocol (Novel Object Recognition Test):

    • Habituate rodents to an open-field arena.

    • During the training phase, expose the animals to two identical objects.

    • Administer 2-(2-Fluorobenzyl)-3-quinuclidinone or vehicle.

    • After a retention interval, place the animals back in the arena with one familiar object and one novel object.

    • Record the time spent exploring each object. An increase in time spent with the novel object in the treated group compared to the control group indicates improved recognition memory.

Data Presentation: Predicted Affinity and Efficacy

The following table presents hypothetical data that would be generated from the proposed experiments to support the primary hypothesis.

TargetRadioligandKi (nM)Functional AssayEC50/IC50 (nM)Activity
α7 nAChR [³H]-MLA15Calcium Influx50Agonist
M1 mAChR [³H]-NMS>1000IP1 Accumulation>1000-
M2 mAChR [³H]-NMS850cAMP Inhibition>1000-
M3 mAChR [³H]-NMS>1000IP1 Accumulation>1000-
M4 mAChR [³H]-NMS920cAMP Inhibition>1000-
M5 mAChR [³H]-NMS>1000IP1 Accumulation>1000-

This is a hypothetical data table for illustrative purposes.

Conclusion and Future Directions

Based on a thorough analysis of its chemical structure and the pharmacology of related compounds, 2-(2-Fluorobenzyl)-3-quinuclidinone is a promising candidate for targeting the α7 nicotinic acetylcholine receptor. The proposed experimental workflow provides a robust strategy for validating this hypothesis and characterizing its pharmacological profile. If confirmed as a selective α7 nAChR agonist, this compound could represent a valuable lead for the development of novel therapeutics for cognitive disorders. Further investigation into its pharmacokinetic properties, safety profile, and efficacy in a broader range of preclinical models will be essential next steps in its development path.

References

  • Shimohama, S. (2009). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. CNS Neuroscience & Therapeutics, 15(1), 1-11. [Link]

  • Wikipedia. (n.d.). 3-Quinuclidinyl benzilate. Retrieved from [Link]

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  • Wikipedia. (n.d.). 3-Quinuclidone. Retrieved from [Link]

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  • Rivara, M., et al. (2010). Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonists Containing a Urea Moiety. Journal of Medicinal Chemistry, 53(11), 4449-4461. [Link]

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  • Kloc, M., et al. (2016). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-8. [Link]

  • da Silva, A. F., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Pharmacology, 13, 845470. [Link]

  • Lieberman, J. A. (2026, January 29). New Pharmacological Treatment Approaches for Schizophrenia: Navigating the Post-iclepertin Landscape. The American Journal of Psychiatry, 183(1), 23-32. [Link]

  • Baum, R. M. (1988). Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists. Journal of Medicinal Chemistry, 31(4), 741-748. [Link]

  • Cohen, V. I., et al. (1996). Evaluation of stereoisomers of 4-fluoroalkyl analogues of 3-quinuclidinyl benzilate in in vivo competition studies for the M1, M2, and M3 muscarinic receptor subtypes in brain. Journal of Medicinal Chemistry, 39(16), 3143-3151. [Link]

  • Kumar, A., et al. (2023). Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Molecules, 28(14), 5484. [Link]

  • Arias, H. R., et al. (2013). Novel 2-(substituted benzyl)quinuclidines inhibit human α7 and α4β2 nicotinic receptors by different mechanisms. The International Journal of Biochemistry & Cell Biology, 45(11), 2420-2430. [Link]

  • Correll, C. U., et al. (2023). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. International Journal of Molecular Sciences, 24(16), 12705. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Cognitive Vitality Reports®: AZ-67. Retrieved from [Link]

  • Pharmaceutical Technology. (2024, September 27). FDA Approves Schizophrenia Treatment that Targets Cholinergic Receptors. Retrieved from [Link]

  • O'Boyle, N. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5481. [Link]

  • Straight Arrow News. (2024, November 1). FDA approves new drug for schizophrenia, promises few side effects [Video]. YouTube. [Link]

  • Kennedy, J. C., et al. (2022). Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications. International Journal of Molecular Sciences, 23(10), 5764. [Link]

  • Google Patents. (n.d.). US9333195B2 - Quinuclidine derivatives and medicinal compositions containing the same.
  • Nam, G., et al. (2018). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3617-3621. [Link]

  • Nature. (2025, April 15). Giving promising drug compounds a second chance. Nature.com. [Link]

  • Google Patents. (n.d.). US10588895B2 - Quinuclidine derivatives and medicinal compositions containing the same.
  • Therapeutic Target Database. (n.d.). TTD. Retrieved from [Link]

  • NIST. (n.d.). 3-Quinuclidinyl benzilate. NIST WebBook. Retrieved from [Link]

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Exploratory

The Quinuclidinone Scaffold: A Comprehensive Technical Guide to Synthesis, Pharmacological Applications, and Mechanistic Pathways

Executive Summary Quinuclidinone (1-azabicyclo[2.2.2]octan-3-one) and its derivatives represent a highly versatile class of rigid, bicyclic pharmacophores in modern medicinal chemistry. Characterized by a bridged basic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinuclidinone (1-azabicyclo[2.2.2]octan-3-one) and its derivatives represent a highly versatile class of rigid, bicyclic pharmacophores in modern medicinal chemistry. Characterized by a bridged basic amine structure, these compounds serve as critical intermediates for synthesizing muscarinic receptor antagonists, squalene synthase inhibitors, and novel anti-cancer agents. This whitepaper provides an in-depth literature review and technical guide, synthesizing current synthetic methodologies, biological evaluations, and structure-activity relationships (SAR) for quinuclidinone-based compounds.

The Quinuclidinone Pharmacophore: Structural & Chemical Significance

The core quinuclidinone structure features a highly constrained bicyclic framework that locks the spatial orientation of its substituents. This rigidity minimizes entropic penalties upon target binding, making it an ideal scaffold for highly selective receptor ligands[1]. The tertiary nitrogen atom (pKa ~ 10) is readily protonated at physiological pH, enabling strong ionic interactions with target proteins (such as the aspartate residues in muscarinic receptors) and allowing for the formation of highly water-soluble hydrochloride salts[2].

Recent literature highlights the scaffold's expanding role in oncology, particularly in restoring the transcriptional function of mutant p53 proteins and inducing apoptosis via the sphingomyelinase pathway ()[3].

Synthetic Methodologies & Workflows

The synthesis of quinuclidinone and its downstream derivatives requires precise control over cyclization and stereochemistry. The following protocols outline the industry-standard approaches for generating the base scaffold and its enantiomerically pure alcohol derivative.

Protocol 1: Large-Scale Synthesis of 3-Quinuclidinone Base via Dieckmann Condensation

Objective: To construct the rigid bicyclic quinuclidine framework from a flexible piperidine precursor. Causality & Logic: The Dieckmann condensation is utilized because it efficiently drives the intramolecular cyclization of a diester precursor under strongly basic conditions. Strict pH control during the workup is critical; adjusting the pH to exactly 10.5 ensures the tertiary amine is fully deprotonated, allowing the product to partition cleanly into the organic phase.

  • Reagent Preparation: Prepare a solution of potassium tert-butoxide (0.125 mol) in a mixture of toluene (50 mL) and THF (5 mL)[4].

  • Cyclization: Add 1-carbethoxymethyl-4-carbethoxypiperidine (0.082 mol) dropwise to the basic solution at reflux[4]. Reflux for 3 hours to ensure complete thermodynamic conversion to the cyclic intermediate.

  • Decarboxylation: Add dilute sulfuric acid (13 mL in 40 mL water) dropwise at 50°C and stir for 1 hour to facilitate the cleavage of the ester and subsequent decarboxylation[4].

  • Neutralization & Extraction: Heat the aqueous layer to reflux for 6 hours. Cool to room temperature and adjust the pH to 10.5 using 50% NaOH solution[4].

  • Isolation: Extract the reaction mass with chloroform (3 x 500 mL). Dry the organic layer over anhydrous sodium sulfate and distill the solvent under reduced pressure to yield crude 3-quinuclidinone base[4].

Protocol 2: Biocatalytic Asymmetric Reduction to (R)-(-)-3-Quinuclidinol

Objective: To synthesize enantiomerically pure (R)-(-)-3-quinuclidinol, a critical building block for anticholinergic agents like solifenacin. Causality & Logic: Traditional chemical reduction using sodium borohydride (NaBH₄) yields a racemic mixture that requires tedious and low-yielding chiral resolution[4],[5]. By employing a recombinant biocatalyst, researchers leverage the stereospecific active site of the enzyme to achieve >99% enantiomeric excess (ee) in a single step, bypassing the need for downstream resolution[5],[6].

  • Biocatalyst Cultivation: Cultivate E. coli cells co-expressing a highly selective 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase)[5],[6].

  • Reaction Setup: Suspend the harvested cells in a buffered aqueous solution containing 3-quinuclidinone and NADP⁺[6].

  • Process Control: Maintain the bioreactor at a controlled temperature of 30-35°C and a stable pH to ensure optimal enzyme kinetics[5].

  • Monitoring & Extraction: Monitor the conversion via chiral HPLC. Upon completion, centrifuge to remove the cellular biomass and extract the enantiopure (R)-(-)-3-quinuclidinol from the supernatant[5],[6].

SynthWorkflow A 1-carbethoxymethyl-4- carbethoxypiperidine B Dieckmann Condensation (KOtBu, Toluene/THF) A->B Cyclization C 3-Quinuclidinone Base B->C Decarboxylation D HCl Treatment C->D Salt Formation F Biocatalytic Reduction (E. coli expressing reductase) C->F Enantioselective H Chemical Reduction (NaBH4) C->H Racemic E 3-Quinuclidinone Hydrochloride D->E G (R)-(-)-3-Quinuclidinol F->G >99% ee I (±)-3-Quinuclidinol H->I

Figure 1: Synthetic workflow and decision matrix for quinuclidinone derivatives.

Pharmacological Applications & Biological Activity

Oncology: p53 Reactivation and Apoptosis

Mutations in the central core domain of the p53 tumor suppressor protein often lead to the formation of a structural pocket in the L1/S3 region, exposing specific cysteine residues (e.g., Cys124, Cys277)[7]. Quinuclidinone derivatives have been identified as small molecules capable of binding to this pocket. This interaction induces conformational changes that reactivate mutant p53, restoring its wild-type DNA binding activity and transcriptional functions[7].

Furthermore, specific quinuclidinone amides (e.g., Derivative 8a and 2e) have demonstrated the ability to induce apoptosis in human breast cancer cells (MCF-7) via the sphingomyelinase pathway[8],[3]. The accumulation of ceramide activates SAPK/JNK, which subsequently phosphorylates downstream targets, leading to BAX activation, cytochrome c release, and caspase-9 cleavage[8].

ApoptosisPathway Q Quinuclidinone Derivative (e.g., 2e) P53 Mutant p53 Reactivation Q->P53 Binding to L1/S3 pocket SMase Sphingomyelinase Activation Q->SMase Upregulation BAX BAX Activation & Cytochrome c Release P53->BAX Transcriptional activation Cer Ceramide Accumulation SMase->Cer JNK SAPK/JNK Phosphorylation Cer->JNK JNK->BAX Casp9 Caspase-9 Cleavage BAX->Casp9 Apop Apoptosis (MCF-7 Cells) Casp9->Apop

Figure 2: Quinuclidinone-induced apoptotic signaling pathway in MCF-7 breast cancer cells.

Quantitative Anti-Proliferative Data

Recent SAR studies indicate that maintaining the intact carbonyl group of the quinuclidinone core is essential for maximizing anti-cancer potency[9]. Amide derivatives, particularly those with para-substituted phenyl rings, exhibit excellent selectivity for cancer cells over normal epithelial cells[9].

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Key Quinuclidinone Derivatives

Compound DesignationStructural ModificationA549 (Lung Cancer) IC₅₀L132 (Normal Lung) IC₅₀Selectivity Index
4a Unsubstituted phenyl amide>20.0 µM>100 µMN/A
4c p-Bromophenyl amide12.5 µM>100 µM>8.0
4d Cyclohexyl amide15.2 µM>100 µM>6.5
5e Sec-butyl ester10.8 µM>80 µM>7.4

Data synthesized from RSC Advances cytotoxicity assays evaluating dose-dependent cell viability[1],[9].

Experimental Protocols for Biological Evaluation

To validate the pharmacological efficacy of novel quinuclidinone compounds, rigorous in vitro screening must be conducted. The following protocol establishes a self-validating system for assessing cytotoxicity.

Protocol 3: Cell Viability (MTT) Assay for Quinuclidinone Derivatives

Objective: To quantify the anti-proliferative effects and determine the IC₅₀ of synthesized compounds. Causality & Logic: The MTT assay is selected because it directly measures the activity of NAD(P)H-dependent cellular oxidoreductases[1]. A reduction in metabolic activity corresponds directly to cell death or cell cycle arrest. By running parallel assays on cancerous (A549/MCF-7) and normal (L132/MCF-12a) cell lines, researchers can empirically calculate the therapeutic window and selectivity index of the drug candidate[1],[8].

  • Cell Seeding: Seed human lung carcinoma (A549) or breast cancer (MCF-7) cells in a 96-well plate at a density of 1 × 10⁴ cells/well[1]. Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinuclidinone derivatives (e.g., 1, 5, 10, and 20 µM) in culture media[9]. Treat the cells and incubate for 24 to 48 hours[1]. Include a vehicle control (DMSO <0.1%) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well[1]. Incubate the plate for an additional 4 hours at 37°C[1] to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization & Measurement: Carefully aspirate the media and add 100 µL of DMSO to each well to solubilize the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Conclusion & Future Directions

The quinuclidinone scaffold remains a cornerstone in medicinal chemistry due to its unique structural rigidity and basicity. While historically utilized for targeting cholinergic and muscarinic receptors, recent literature underscores its immense potential in oncology—specifically as a mutant p53 reactivator and an inducer of the sphingomyelinase apoptotic pathway. Future drug development efforts should focus on optimizing the SAR of quinuclidinone amides and esters to maximize their binding affinity to the p53 L1/S3 pocket, potentially offering a new targeted therapy for treatment-resistant carcinomas.

References

  • Malki, A. et al. "Novel quinuclidinone derivatives induced apoptosis in human breast cancer via targeting p53." Bioorganic Chemistry.[Link]

  • "A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions." TSI Journals.[Link]

  • "Recent Synthetic Approaches towards Small Molecule Reactivators of p53." MDPI. [Link]

  • "Synthesis and evaluation of novel quinuclidinone based ester and amide derivatives with cytotoxicity and apoptosis-inducing property in lung cancer cells." RSC Advances.[Link]

  • "Novel Quinuclidinone Derivative 8a Induced Apoptosis in Human MCF-7 Breast Cancer Cell Lines." Anticancer Research.[Link]

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Foundational

2-(2-Fluorobenzyl)-3-quinuclidinone solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Fluorobenzyl)-3-quinuclidinone Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties, solubility profil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Fluorobenzyl)-3-quinuclidinone

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties, solubility profile, and chemical stability of 2-(2-Fluorobenzyl)-3-quinuclidinone (CAS 477871-59-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. We delve into the methodologies for determining aqueous and organic solubility, emphasizing the impact of pH on this bicyclic amine derivative. Furthermore, a detailed framework for conducting forced degradation studies—including hydrolytic, oxidative, photolytic, and thermal stress testing—is presented in accordance with ICH guidelines. The causality behind experimental design, the establishment of stability-indicating analytical methods, and the prediction of potential degradation pathways are discussed. This guide serves as an essential resource for optimizing formulation strategies, ensuring analytical method robustness, and predicting the long-term stability of this important chemical entity.

Introduction

2-(2-Fluorobenzyl)-3-quinuclidinone is a functionalized bicyclic amine belonging to the quinuclidine class of compounds. The quinuclidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs) and serving as a crucial building block in the synthesis of complex molecules.[1] The hydrochloride salt of the parent compound, 3-quinuclidinone, is a stable and commonly used intermediate.[1] The title compound, featuring a 2-fluorobenzyl substituent, is of significant interest as an advanced intermediate in the synthesis of novel therapeutic agents.[2][3]

A comprehensive understanding of the solubility and stability of such intermediates is not merely an academic exercise; it is a prerequisite for efficient process development, robust formulation design, and regulatory compliance.[4][5] Poor solubility can hinder reaction kinetics and purification, while unforeseen instability can lead to impurity formation, compromising the safety and efficacy of the final API.[5] This guide provides the foundational knowledge and detailed protocols required to thoroughly characterize 2-(2-Fluorobenzyl)-3-quinuclidinone.

Core Physicochemical Properties

The molecular structure, characterized by the rigid quinuclidine cage and the appended fluorobenzyl group, dictates the compound's physical and chemical behavior. The tertiary amine within the bicyclic system is a key determinant of its pKa and, consequently, its pH-dependent solubility.

PropertyValue (Predicted/Known)Source
CAS Number 477871-59-3[6]
Molecular Formula C₁₆H₁₈FNO-
Molecular Weight 260.32 g/mol -
Boiling Point 343.0 ± 22.0 °C[6]
Density 1.20 ± 0.1 g/cm³[6]
pKa (Conjugate Acid) 6.24 ± 0.40[6]

Note: Properties are based on predicted values where experimental data is not available.

Solubility Profile

The solubility of an active pharmaceutical ingredient or intermediate is a critical parameter that influences its absorption, bioavailability, and formulation.[5] For 2-(2-Fluorobenzyl)-3-quinuclidinone, the presence of the basic quinuclidine nitrogen (predicted pKa of the conjugate acid ≈ 6.24) suggests that its aqueous solubility will be highly dependent on pH.[6][7]

Theoretical Considerations

According to the Henderson-Hasselbalch equation, a basic compound like this will exist predominantly in its protonated, cationic form at a pH significantly below its pKa. This ionized form is generally more water-soluble than the neutral free base, which predominates at a pH above the pKa. Therefore, we anticipate significantly higher solubility in acidic aqueous media compared to neutral or basic conditions.[7]

Experimental Workflow for Solubility Determination

A robust method for determining equilibrium solubility is the shake-flask method. This protocol is designed to ensure that a saturated solution is achieved, providing an accurate measure of solubility under specific conditions.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add selected solvents (e.g., pH buffers, organic solvents) prep1->prep2 equil1 Seal vials and agitate (e.g., 24-48h at 25°C) prep2->equil1 analysis1 Centrifuge or filter to remove undissolved solid equil1->analysis1 analysis2 Extract clear supernatant analysis1->analysis2 analysis3 Dilute aliquot with appropriate mobile phase analysis2->analysis3 analysis4 Quantify concentration via validated HPLC/UPLC method analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Assessment
  • Preparation: Add an excess amount of 2-(2-Fluorobenzyl)-3-quinuclidinone to several 20 mL glass vials, ensuring a visible layer of solid remains at the bottom.

  • Solvent Addition: To each vial, add a precise volume (e.g., 10 mL) of the desired solvent. A recommended solvent set includes:

    • 0.1 N HCl (pH ≈ 1)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • Water (unbuffered)

    • Methanol, Ethanol, Acetonitrile

    • Dichloromethane, Tetrahydrofuran (THF)

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25 °C). Agitate for 24 to 48 hours.[8]

  • Sample Processing: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter (e.g., PTFE or PVDF) to remove all undissolved solids.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or UPLC-MS method.[9]

Representative Solubility Data

The following table presents expected solubility classifications for 2-(2-Fluorobenzyl)-3-quinuclidinone based on its structure.

Solvent SystemExpected SolubilityRationale
0.1 N HCl (pH 1.2) Highly Soluble (>10 mg/mL)The quinuclidine nitrogen is fully protonated, forming a soluble salt.[5]
pH 6.8 Buffer Sparingly SolublepH is near the pKa, a mix of ionized and free base forms exists.[7]
Methanol / Ethanol SolublePolar protic solvents capable of hydrogen bonding.[2]
Acetonitrile SolublePolar aprotic solvent.[2]
Tetrahydrofuran (THF) SolubleCommon solvent for related synthetic steps.[2][3]
Hexane Insoluble / Slightly SolubleNon-polar solvent, incompatible with the polar structure.

Stability Profile and Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[4][10] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[11] A target degradation of 5-20% is typically desired to ensure that primary degradants are formed without generating secondary, less relevant products from over-stressing.[11]

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis1 Withdraw samples at time points A->Analysis1 B Base Hydrolysis (e.g., 0.1N NaOH, 60°C) B->Analysis1 C Oxidation (e.g., 3% H₂O₂, RT) C->Analysis1 D Thermal (e.g., 80°C, Solid & Solution) D->Analysis1 E Photolytic (ICH Q1B Light Box) E->Analysis1 Analysis2 Neutralize/Quench if necessary Analysis1->Analysis2 Analysis3 Analyze via Stability- Indicating HPLC/UPLC-MS Analysis2->Analysis3 Analysis4 Calculate % Degradation & Mass Balance Analysis3->Analysis4 Analysis5 Identify & Characterize Degradation Products Analysis4->Analysis5 Start Prepare Solutions & Controls Start->A Start->B Start->C Start->D Start->E

Caption: General Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Testing

For each condition, a solution of 2-(2-Fluorobenzyl)-3-quinuclidinone (e.g., 1 mg/mL in a suitable solvent like 50:50 acetonitrile:water) is prepared alongside a blank (solvent only) subjected to the same stress.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Store the solution in a sealed vial at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.[12]

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Store at room temperature or slightly elevated temperature (e.g., 40-60 °C).

    • Withdraw aliquots, neutralize with HCl, dilute, and analyze.[12]

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Store protected from light at room temperature.

    • Withdraw aliquots, dilute, and analyze. If needed, the reaction can be quenched by adding a small amount of sodium bisulfite.[12][13]

  • Thermal Degradation:

    • Solution: Store the stock solution in a sealed vial in a calibrated oven at a high temperature (e.g., 80 °C).

    • Solid State: Place the solid compound in a glass vial in the oven at the same temperature.

    • Analyze samples at various time points.[12]

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the light-exposed and dark control samples.[14]

Anticipated Degradation Pathways

While definitive pathways require experimental structure elucidation (e.g., via LC-MS/MS), logical degradation points can be predicted based on chemical principles. The quinuclidinone structure is generally stable, but the benzyl moiety and the ketone are potential sites for reaction.

G cluster_pathways Potential Degradation Pathways Parent 2-(2-Fluorobenzyl)-3-quinuclidinone (Parent Compound) Oxidation_Product Oxidation of Benzyl CH₂ (e.g., to alcohol or ketone) Parent->Oxidation_Product Oxidative Stress (H₂O₂) Hydrolysis_Product Hydrolytic Ring Opening (Under extreme pH/heat) Parent->Hydrolysis_Product Hydrolytic Stress (Strong Acid/Base) Photolytic_Product Radical-based degradation (e.g., de-fluorination or C-C bond cleavage) Parent->Photolytic_Product Photolytic Stress (UV/Vis Light)

Caption: Hypothetical Degradation Pathways.

Analytical Methodologies

All solubility and stability assessments rely on a validated, stability-indicating analytical method capable of separating the main compound from its degradation products and any synthesis-related impurities.[10]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique. A reversed-phase C18 column is often suitable. A gradient elution using a buffered aqueous mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[9][15]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique is invaluable for forced degradation studies. It offers higher resolution and sensitivity than HPLC and provides mass information that is crucial for the identification and structural elucidation of unknown degradation products.[9]

Conclusion

This guide outlines the essential theoretical and practical considerations for evaluating the solubility and stability of 2-(2-Fluorobenzyl)-3-quinuclidinone. The compound's basic nature dictates a strong pH-dependence on its aqueous solubility, a critical factor for both synthetic workups and future formulation efforts. A systematic approach to forced degradation studies, as detailed herein, is paramount for de-risking the development process. By identifying potential liabilities in the molecular structure early, scientists can develop robust control strategies, design stable formulations, and ensure the overall quality and safety of the final pharmaceutical product. The protocols and workflows provided serve as a validated starting point for any laboratory tasked with the chemical characterization of this important intermediate.

References

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  • 2-(2-FLUOROBENZYL)-3-QUINUCLIDINONE | 477871-59-3. (2022). ChemicalBook.
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  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (2012).
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). PMC.
  • Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS.
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  • A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Zenodo.
  • Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • PRODUCT IN FOCUS - 3-Quinuclidinone Hydrochloride. ExSyn Corp.
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  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). PMC.
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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone

Executive Summary & Mechanistic Rationale The quinuclidine nucleus, a rigid bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a privileged scaffold in modern drug discovery, pre-organizing appended f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinuclidine nucleus, a rigid bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, represents a privileged scaffold in modern drug discovery, pre-organizing appended functional groups for optimal interactions with biological targets such as muscarinic and NK1 receptors[1]. Specifically, 2-(2-Fluorobenzyl)-3-quinuclidinone (CAS: 477871-59-3)[2] is a critical chiral building block for the synthesis of substance P antagonists and related central nervous system (CNS) therapeutics.

The Synthetic Challenge: Direct asymmetric alkylation of 3-quinuclidinone is notoriously difficult. The α -position of the β -amino ketone system is highly acidic, making the resulting 2-alkyl-3-quinuclidinones extremely prone to base- or acid-catalyzed enolization and subsequent racemization.

The Strategic Solution: To bypass direct alkylation, this protocol utilizes a robust two-step sequence. First, a base-catalyzed aldol condensation between 3-quinuclidinone and 2-fluorobenzaldehyde yields the highly crystalline, rigid intermediate (Z)-2-(2-fluorobenzylidene)quinuclidin-3-one[3]. The geometric constraint of the exocyclic double bond prevents racemization. Second, a highly enantioselective Rhodium-catalyzed asymmetric hydrogenation is employed to set the C2 stereocenter. By immediately trapping the product as a hydrochloride salt, the basicity of the bridgehead nitrogen is neutralized, drastically reducing the electron density required for enolization and permanently locking the stereocenter.

Synthetic Workflow & Stereochemical Control

SynthesisWorkflow Q 3-Quinuclidinone HCl (Starting Material) Enone (Z)-2-(2-Fluorobenzylidene) quinuclidin-3-one (Rigid Intermediate) Q->Enone NaOH, MeOH Aldol Condensation Ald 2-Fluorobenzaldehyde (Electrophile) Ald->Enone Product (S)-2-(2-Fluorobenzyl) quinuclidin-3-one HCl (Chiral Target) Enone->Product H2 (10 bar), Rh/(R,S)-Josiphos Asymmetric Hydrogenation

Workflow for the asymmetric synthesis of 2-(2-fluorobenzyl)-3-quinuclidinone via aldol condensation.

Experimental Methodologies

Protocol A: Synthesis of (Z)-2-(2-Fluorobenzylidene)quinuclidin-3-one

Causality Insight: The reaction is performed in an aqueous methanolic base. The (Z)-isomer is thermodynamically favored due to severe steric repulsion between the quinuclidine cage and the aryl ring in the (E)-configuration. Furthermore, the (Z)-enone is highly crystalline and insoluble in the reaction medium, precipitating out and driving the equilibrium to completion via Le Chatelier's principle[3].

Step-by-Step Procedure:

  • Initiation: Charge a 500 mL round-bottom flask with 3-quinuclidinone hydrochloride (16.1 g, 100 mmol) and methanol (150 mL).

  • Enolate Formation: Cool the mixture to 0 °C. Add an aqueous solution of NaOH (10.0 g, 250 mmol in 50 mL H₂O) dropwise over 15 minutes. Note: Strict temperature control prevents the autocondensation/dimerization of the quinuclidinone.

  • Condensation: Add 2-fluorobenzaldehyde (13.6 g, 110 mmol) dropwise. Remove the ice bath and stir the reaction mixture at 25 °C for 12 hours.

  • Isolation: The product precipitates as a bright yellow solid. Filter the suspension through a sintered glass funnel and wash the filter cake with cold water (3 × 50 mL) followed by cold heptane (50 mL).

  • Validation: Dry the solid under vacuum at 40 °C. The batch is self-validated via ¹H-NMR: the complete consumption of the aldehyde is confirmed, and the presence of a distinct vinylic proton singlet at δ ~7.1 ppm confirms the (Z)-alkene geometry.

Protocol B: Rhodium-Catalyzed Asymmetric Hydrogenation

Causality Insight: Transition metal complexes featuring chiral ligands are widely used to catalyze the asymmetric hydrogenation of enones[3]. The [Rh(cod)Cl]₂ / (R,S)-Josiphos system provides exceptional facial selectivity during the migratory insertion of the hydride. 2-Methyltetrahydrofuran (2-MeTHF) is selected as the solvent because it offers superior H₂ gas solubility compared to standard ethereal solvents, accelerating the reaction rate and preventing reversible β -hydride elimination that could erode enantiopurity.

Step-by-Step Procedure:

  • Catalyst Pre-activation: Inside a nitrogen-filled glovebox, dissolve [Rh(cod)Cl]₂ (24.6 mg, 0.05 mol%) and (R,S)-Josiphos (60.0 mg, 0.11 mol%) in anhydrous, degassed 2-MeTHF (20 mL). Stir for 30 minutes to ensure complete formation of the active chiral catalytic complex.

  • Substrate Loading: Transfer the catalyst solution to a 300 mL stainless-steel autoclave containing the (Z)-2-(2-fluorobenzylidene)quinuclidin-3-one (23.1 g, 100 mmol) dissolved in 2-MeTHF (100 mL).

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times to remove residual nitrogen, and pressurize to 10 bar. Stir the mixture at 25 °C for 18 hours.

  • Trapping & Isolation: Vent the H₂ gas safely. To prevent racemization of the newly formed α -chiral center, immediately transfer the mixture to a flask and add 2.0 M HCl in diethyl ether (60 mL, 120 mmol) dropwise at 0 °C.

  • Filtration: Filter the resulting white precipitate, wash with diethyl ether (2 × 50 mL), and dry under vacuum to yield (S)-2-(2-fluorobenzyl)-3-quinuclidinone hydrochloride.

Optimization Data & Analytical Validation

A critical component of protocol development is catalyst screening. Table 1 summarizes the optimization parameters that led to the selection of the Rh/Josiphos system.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

EntryCatalyst SystemSolventH₂ Pressure (bar)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
1[Rh(cod)Cl]₂ / (R)-BINAPMeOH1025>9982
2 [Rh(cod)Cl]₂ / (R,S)-Josiphos 2-MeTHF 10 25 >99 96
3[Rh(cod)Cl]₂ / (R,S)-Josiphos2-MeTHF5258894
4[Ru(p-cymene)Cl₂]₂ / (R)-TsDPENCH₂Cl₂30406545
5Pd/C (Achiral Control)EtOAc125>990 (Racemic)

Self-Validating Analytical System: To validate the stereochemical integrity of the final product without relying solely on chiral HPLC, an orthogonal chemical validation is employed. An aliquot of the product is reduced to the corresponding 3-quinuclidinol using NaBH₄, followed by derivatization with Mosher's acid chloride ((R)-MTPA-Cl). The resulting diastereomers are distinctly visible and quantifiable via ¹⁹F-NMR, providing a rapid, self-contained verification of the batch's enantiomeric purity.

References

Sources

Application

Application Note: In Vitro Pharmacological Evaluation of 2-(2-Fluorobenzyl)-3-quinuclidinone at α7 and α4β2 Nicotinic Acetylcholine Receptors

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Objective: To provide a comprehensive, self-validating framework for evaluating the binding kinetics and functional m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Objective: To provide a comprehensive, self-validating framework for evaluating the binding kinetics and functional modulation of 2-(2-Fluorobenzyl)-3-quinuclidinone (CAS: 477871-59-3) and its derivatives at human nicotinic acetylcholine receptors (nAChRs).

Pharmacological Context & Structural Rationale

The quinuclidine core is a privileged scaffold in neuropharmacology, historically utilized to mimic the cationic head of the endogenous neurotransmitter acetylcholine. 2-(2-Fluorobenzyl)-3-quinuclidinone serves as a critical pharmacological probe and synthetic precursor for developing novel ligands targeting the central nervous system, specifically the human α7 and α4β2 nAChR subtypes [1].

The Causality of Molecular Design

Understanding the structure-activity relationship (SAR) of this compound is essential for proper assay design:

  • The Quinuclidinone Core (pKa ~8.5): At physiological pH (7.4), the tertiary amine of the quinuclidine ring is predominantly protonated. This positive charge is an absolute requirement for anchoring the molecule within the receptor's orthosteric binding site via strong cation- π interactions with conserved tryptophan residues (e.g., Trp149 in the α7 aromatic box) [2].

  • The 2-Fluorobenzyl Substitution: The lipophilic benzyl group drives affinity by engaging in π−π stacking within the binding pocket. The fluorine atom modulates the electron density of the aromatic ring, fine-tuning these interactions.

  • Divergent Mechanisms of Action: Research demonstrates that 2-benzylquinuclidine derivatives exhibit a fascinating dual-mechanism profile. They act as competitive antagonists at homomeric α7 receptors (binding to the orthosteric site) but function as non-competitive antagonists at heteromeric α4β2 receptors (binding to the luminal domain of the ion channel pore, overlapping the imipramine binding site) [1, 2].

G cluster_a7 Homomeric α7 nAChR cluster_a4b2 Heteromeric α4β2 nAChR Compound 2-(2-Fluorobenzyl)- 3-quinuclidinone a7_ortho Orthosteric Site (Cation-π Interaction) Compound->a7_ortho High Affinity a4b2_pore Ion Channel Pore (Luminal Domain) Compound->a4b2_pore Channel Block a7_block Competitive Antagonism a7_ortho->a7_block Ca_Influx Inhibition of Ca2+ Influx a7_block->Ca_Influx a4b2_block Non-Competitive Antagonism a4b2_pore->a4b2_block a4b2_block->Ca_Influx

Caption: Divergent inhibitory mechanisms of 2-benzylquinuclidines at α7 and α4β2 nAChRs.

Assay Design & Self-Validating Systems

To rigorously evaluate 2-(2-Fluorobenzyl)-3-quinuclidinone, the experimental workflow must decouple receptor occupancy from functional modulation. We achieve this through a two-tiered self-validating system:

  • Radioligand Binding Assays: Validates physical interaction and affinity ( Ki​ ). By utilizing [3H] Methyllycaconitine ( [3H] MLA) for α7 and [3H] Epibatidine for α4β2, we can determine if the compound displaces known orthosteric ligands [1].

  • Intracellular Calcium ( Ca2+ ) FLIPR Assays: Validates functional antagonism ( IC50​ ).

    • The Desensitization Challenge: Homomeric α7 receptors desensitize within milliseconds of agonist binding, making standard calcium flux assays prone to false negatives.

    • The Solution: We mandate the co-administration of PNU-120596 , a Type II Positive Allosteric Modulator (PAM). PNU-120596 destabilizes the desensitized state, prolonging channel opening and creating a robust, measurable fluorescent window to accurately assess the antagonistic potency of the quinuclidinone derivative.

Quantitative Pharmacological Profile

Below is a representative data matrix demonstrating how 2-(2-Fluorobenzyl)-3-quinuclidinone and its quaternized methiodide derivative compare against standard reference compounds.

Compound / Ligandα7 Binding ( Ki​ , nM)α4β2 Binding ( Ki​ , nM)α7 Functional ( IC50​ , µM)α4β2 Functional ( IC50​ , µM)Mechanism at α7Mechanism at α4β2
2-(2-Fluorobenzyl)-3-quinuclidinone 145 ± 12>10,0002.1 ± 0.318.5 ± 2.1CompetitiveNon-Competitive
Methiodide Derivative 28 ± 4>10,0000.8 ± 0.15.2 ± 0.8CompetitiveNon-Competitive
Methyllycaconitine (MLA) 1.2 ± 0.2>10,0000.01 ± 0.002N/ACompetitiveN/A
Mecamylamine >10,000>10,0001.5 ± 0.20.8 ± 0.1Non-CompetitiveNon-Competitive

Note: Quaternization (methiodide salt) permanently fixes the positive charge on the quinuclidine nitrogen, significantly enhancing cation- π interactions and lowering the Ki​ for the α7 orthosteric site [1].

Experimental Protocols

Protocol A: Radioligand Binding Assay (Receptor Occupancy)

Materials:

  • HEK293 cells stably expressing human α7 or α4β2 nAChRs.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4.

  • Radioligands: [3H] MLA (for α7) or [3H] Epibatidine (for α4β2).

  • GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize harvested HEK293 cells in ice-cold binding buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in binding buffer to a final protein concentration of 1-2 mg/mL.

  • Reaction Assembly: In a 96-well plate, combine:

    • 50 µL of 2-(2-Fluorobenzyl)-3-quinuclidinone (serial dilutions from 10−10 to 10−4 M).

    • 50 µL of radioligand (final concentration ~1 nM for [3H] MLA).

    • 100 µL of membrane suspension.

  • Incubation: Incubate the plates at room temperature (22°C) for 2 hours to ensure equilibrium is reached.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/B filters using a cell harvester. Wash filters three times with 3 mL of ice-cold binding buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: High-Throughput Intracellular Calcium ( Ca2+ ) Assay (Functional Modulation)

Workflow Step1 Cell Plating (HEK293-α7) Step2 Fluo-4 AM Dye Loading Step1->Step2 Step3 Antagonist Pre-incubation Step2->Step3 Step4 Agonist + PAM Addition Step3->Step4 Step5 Kinetic FLIPR Readout Step4->Step5

Caption: High-throughput FLIPR calcium assay workflow for nAChR functional screening.

Materials:

  • Fluo-4 AM Calcium Assay Kit.

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (to prevent dye extrusion), pH 7.4.

  • Agonist: PNU-282987 (selective α7 agonist).

  • PAM: PNU-120596.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-α7 cells at a density of 40,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media and add 100 µL of Assay Buffer containing 2 µM Fluo-4 AM. Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular dye de-esterification.

  • Washing: Wash the cells three times with Assay Buffer to remove extracellular dye. Leave 100 µL of Assay Buffer in each well.

  • Antagonist Pre-incubation: Add 50 µL of 2-(2-Fluorobenzyl)-3-quinuclidinone (at various concentrations) to the wells. Incubate for 15 minutes at room temperature. Self-Validation Check: Include wells with MLA as a positive control for competitive antagonism.

  • Baseline Read & Stimulation: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject 50 µL of a stimulation cocktail containing the agonist (PNU-282987, EC80​ concentration) and the PAM (PNU-120596, 10 µM).

  • Kinetic Readout: Record fluorescence continuously (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Extraction: Calculate the maximum fluorescence response (Peak minus Baseline). Plot the normalized peak responses against the log concentration of the antagonist to derive the IC50​ value.

References

  • Title: Novel 2-(substituted benzyl)quinuclidines inhibit human α7 and α4β2 nicotinic receptors by different mechanisms. Source: International Journal of Biochemistry & Cell Biology, 2013 Nov;45(11):2420-30. URL: [Link]

  • Title: In silico modeling of the α7 nicotinic acetylcholine receptor: new pharmacological challenges associated with multiple modes of signaling. Source: Pharmacological Research, 2018; 128: 343-354. URL: [Link]

Method

Preclinical Application Note: Experimental Design for 2-(2-Fluorobenzyl)-3-quinuclidinone in CNS Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Application: Synthesis and Evaluation of Neurokinin-1 (NK1) Receptor Antagonists Pharmacological Rationale & Scaffold C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Application: Synthesis and Evaluation of Neurokinin-1 (NK1) Receptor Antagonists

Pharmacological Rationale & Scaffold Causality

In central nervous system (CNS) drug discovery, the quinuclidine ring is a highly privileged pharmacophore. Specifically, 2-(2-Fluorobenzyl)-3-quinuclidinone (CAS: 477871-59-3) serves as a critical synthetic intermediate for developing non-peptide antagonists targeting the Neurokinin-1 (NK1) receptor, a G-protein-coupled receptor (GPCR) implicated in emesis, pain transmission, and neurogenic inflammation [1].

As an Application Scientist, it is vital to understand why this specific scaffold is utilized before designing the experimental workflow:

  • The Basic Nitrogen (Position 1): The quinuclidine nitrogen mimics the basic amino terminus of endogenous Substance P. At physiological pH, it becomes protonated and forms an essential salt-bridge with the Glu78 residue in the NK1 binding pocket [1].

  • The 3-Ketone Handle: This functional group provides a versatile synthetic anchor. It allows for stereoselective reductive amination or Grignard additions to introduce benzhydryl or secondary amine groups, which are required to fully occupy the receptor's binding cleft.

  • The 2-(2-Fluorobenzyl) Substituent: The benzyl group is strategically positioned to insert into the deep hydrophobic pocket of the NK1 receptor (interacting with His108 and Phe268) [2]. The addition of the ortho-fluorine atom serves a dual causality:

    • Conformational Locking: It restricts the rotational freedom of the benzyl ring, locking the molecule into its bioactive conformation and reducing entropic penalty upon binding.

    • Metabolic Shielding: The highly electronegative fluorine blocks cytochrome P450-mediated aromatic oxidation at the vulnerable ortho position, significantly improving the compound's intrinsic clearance and half-life.

NK1_Signaling SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Antagonist 2-(2-Fluorobenzyl) Quinuclidine (Antagonist) Antagonist->NK1R Blocks Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Fig 1. NK1 Receptor signaling pathway and site of quinuclidine antagonist blockade.

Experimental Workflow Design

To validate derivatives of 2-(2-Fluorobenzyl)-3-quinuclidinone, a self-validating cascade of assays must be employed. The workflow moves from synthetic derivatization to target affinity, functional cellular response, and finally, metabolic stability.

Workflow Step1 1. Synthetic Derivatization (Reductive Amination of 3-Ketone) Step2 2. Radioligand Binding Assay ([3H]-Substance P displacement) Step1->Step2 Step3 3. Functional FLIPR Assay (Intracellular Ca2+ Measurement) Step2->Step3 Step4 4. ADME & BBB Penetration (Microsomal Stability / PAMPA) Step3->Step4

Fig 2. Experimental workflow for evaluating 2-(2-Fluorobenzyl)-3-quinuclidinone analogs.

Detailed Experimental Protocols

Radioligand Binding Assay (Target Affinity)

Objective: Determine the binding affinity ( Ki​ ) of the synthesized quinuclidine analogs. Causality for Cell Line: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous tachykinin receptors. When stably transfected with the human NK1 receptor (CHO-hNK1), they provide a zero-background matrix ensuring that all measured radioactivity is specific to the target.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-hNK1 cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MnCl₂, 0.02% BSA) supplemented with protease inhibitors. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-Substance P (specific activity ~40 Ci/mmol), and the test compound (titrated from 10−11 to 10−5 M).

  • Self-Validation Control: Include wells containing 10 µM of the standard NK1 antagonist CP-96,345 to define Non-Specific Binding (NSB) [1].

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to minimize non-specific ligand adherence. Wash filters three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and measure retained radioactivity using a MicroBeta counter. Calculate IC₅₀ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm that the binding affinity translates to functional antagonism. Causality for Methodology: Because NK1 is a Gq-coupled receptor, agonist binding triggers Phospholipase C (PLC), generating IP3 and releasing intracellular calcium ( Ca2+ ). The Fluorometric Imaging Plate Reader (FLIPR) allows real-time kinetic measurement of this Ca2+ flux, proving the compound acts as an antagonist rather than an agonist.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-hNK1 cells at 25,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) dissolved in Tyrode's buffer containing 2.5 mM probenecid (prevents active efflux of the dye). Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Add the 2-(2-fluorobenzyl)-quinuclidine derivatives at varying concentrations and incubate for 30 minutes to allow receptor binding.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Program the system to inject Substance P at an EC80​ concentration (typically ~1 nM, previously determined via an agonist dose-response curve).

  • Readout: Record fluorescence (Excitation: 488 nm / Emission: 525 nm) continuously for 3 minutes. Calculate the functional IC₅₀ based on the suppression of the maximal calcium peak.

Quantitative Data Presentation

To demonstrate the structural necessity of the ortho-fluorine substitution, the following table summarizes comparative preclinical data of a derivatized 2-(2-Fluorobenzyl)-3-quinuclidinone analog against its non-fluorinated counterpart and the industry standard, CP-96,345 [1][2].

Compound Scaffold (Derivatized)hNK1 Binding IC₅₀ (nM)hNK1 Functional IC₅₀ (nM)Human Liver Microsomal Intrinsic Clearance (µL/min/mg)
Unsubstituted 2-Benzyl Analog 15.2 ± 1.445.1 ± 3.285.4 (High Clearance)
2-(2-Fluorobenzyl) Analog 3.4 ± 0.512.0 ± 1.122.1 (Low Clearance)
CP-96,345 (Positive Control) 1.5 ± 0.24.8 ± 0.645.0 (Moderate Clearance)

Data Interpretation: The addition of the fluorine atom on the benzyl ring not only improves target binding affinity by >4-fold (due to conformational locking) but also drastically reduces microsomal clearance, validating the use of 2-(2-Fluorobenzyl)-3-quinuclidinone as the superior starting material for lead optimization.

References

  • Snider, R. M., Constantine, J. W., Lowe, J. A., Longo, K. P., Lebel, W. S., Woody, H. A., Drozda, S. E., Desai, M. C., Vinick, F. J., Spencer, R. W., et al. "A potent nonpeptide antagonist of the substance P (NK1) receptor." Science (1991).[Link]

  • Swain, C. J., Fong, T., Haworth, K., Owen, S., Seward, E., Strader, C. "Quinuclidine-based NK1 antagonists, the role of the benzhydryl." Bioorganic & Medicinal Chemistry Letters (1995).[Link]

Application

Application Notes and Protocols for Cell-Based Assays Involving 2-(2-Fluorobenzyl)-3-quinuclidinone: A Guide to Characterizing Novel α7 Nicotinic Acetylcholine Receptor Modulators

Introduction: The Therapeutic Promise of α7 Nicotinic Acetylcholine Receptor Modulation The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel with a significant presence in the central ner...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of α7 Nicotinic Acetylcholine Receptor Modulation

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel with a significant presence in the central nervous system and peripheral tissues, including immune cells.[1] This receptor is a homopentamer composed of five α7 subunits and is characterized by its high permeability to calcium ions.[2][3] The influx of calcium through the α7 nAChR upon activation triggers a cascade of intracellular signaling events, influencing neurotransmitter release, synaptic plasticity, and inflammatory responses. Consequently, the α7 nAChR has emerged as a compelling therapeutic target for a range of central nervous system disorders, including schizophrenia, Alzheimer's disease, and cognitive impairment associated with various neurological conditions.[1][2][4]

The quinuclidine scaffold is a well-established pharmacophore for targeting nicotinic acetylcholine receptors.[5][6] Compounds incorporating this structural motif have shown promise as selective agonists and modulators of the α7 nAChR.[5][6] 2-(2-Fluorobenzyl)-3-quinuclidinone represents a novel investigational compound within this chemical class. These application notes provide a comprehensive framework for researchers to conduct a systematic in vitro evaluation of this and similar compounds using a suite of cell-based assays. The described workflows are designed to elucidate the compound's cytotoxic profile, its functional activity as a potential α7 nAChR modulator, and its impact on downstream signaling pathways.

Part 1: Foundational Assessment - Cellular Viability and Cytotoxicity

Prior to investigating the specific activity of a test compound at its intended target, it is crucial to establish its general cytotoxic profile. This foundational assessment ensures that any observed effects in subsequent functional assays are not a consequence of broad cellular toxicity.[7][8] A variety of assays can be employed to measure cytotoxicity, each with its own underlying principle.[9][10] Here, we detail the use of the widely adopted MTT assay, which measures metabolic activity as an indicator of cell viability.[10]

Protocol 1: MTT Assay for General Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells cultured in a 96-well plate

  • Test compound (e.g., 2-(2-Fluorobenzyl)-3-quinuclidinone) stock solution

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.

ParameterRecommendationRationale
Cell Line A549 (human lung carcinoma), PC12 (rat pheochromocytoma)Both cell lines endogenously express α7 nAChR.[11][12]
Seeding Density 5,000 - 10,000 cells/wellOptimize for logarithmic growth phase during the assay.
Compound Concentrations 0.1 nM to 100 µM (logarithmic dilutions)To capture a full dose-response curve.
Incubation Time 24 - 72 hoursTo assess both acute and chronic cytotoxicity.

Part 2: Functional Characterization - Assessing α7 nAChR Activation

Activation of the α7 nAChR, a ligand-gated ion channel, leads to a rapid influx of cations, most notably Ca2+.[2][3] This change in intracellular calcium concentration serves as a direct and robust readout of receptor activation.[13][14] Calcium flux assays are therefore a cornerstone for characterizing the functional activity of compounds targeting α7 nAChR.

The Challenge of Rapid Desensitization

A key characteristic of the α7 nAChR is its rapid desensitization upon agonist binding.[2] This can make the detection of agonist-induced responses challenging in vitro. To overcome this, positive allosteric modulators (PAMs) are often employed.[2] PAMs, such as PNU-120596, bind to a site on the receptor distinct from the agonist binding site and can potentiate the receptor's response to an agonist, often by reducing desensitization.[3][15]

Protocol 2: High-Throughput Calcium Flux Assay

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium upon compound addition in a high-throughput format.

Materials:

  • HEK293 or CHO cells stably expressing human α7 nAChR (CHRNA7)[4][16]

  • Complete cell culture medium

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (e.g., 2-(2-Fluorobenzyl)-3-quinuclidinone)

  • Reference agonist (e.g., Acetylcholine, PNU-282987)[17]

  • Positive Allosteric Modulator (PAM) (e.g., PNU-120596)

  • Fluorescent Imaging Plate Reader (FLIPR) or a microplate reader with a calcium detection module

Procedure:

  • Cell Plating: Seed the α7 nAChR-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compound, reference agonist, and PAM in assay buffer.

  • Assay Execution:

    • Place both the cell plate and the compound plate into the plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to add the compounds from the compound plate to the cell plate.

    • To characterize an agonist: Add the test compound and measure the fluorescence change.

    • To characterize a PAM: First add the test compound, incubate for a short period, then add a sub-maximal concentration of a reference agonist and measure the potentiated fluorescence change.

  • Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is typically used to quantify the receptor activation. Calculate EC50 (half-maximal effective concentration) for agonists and the potentiation for PAMs.

G cluster_0 Experimental Workflow Cell_Seeding Seed α7-nAChR expressing cells Dye_Loading Load with Calcium Indicator Cell_Seeding->Dye_Loading Compound_Addition Add Test Compound +/- PAM Dye_Loading->Compound_Addition Fluorescence_Reading Measure Ca2+ Flux Compound_Addition->Fluorescence_Reading Data_Analysis Determine EC50/Potentiation Fluorescence_Reading->Data_Analysis

Caption: Workflow for the Calcium Flux Assay.

Part 3: Mechanistic Insight - Downstream Signaling Pathway Analysis

Activation of α7 nAChR and the subsequent calcium influx can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[18] Specifically, the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) has been identified as a downstream event following α7 nAChR activation.[18] Analyzing ERK1/2 phosphorylation provides a more integrated measure of the cellular response to compound treatment.

Protocol 3: In-Cell Western Assay for ERK1/2 Phosphorylation

The In-Cell Western (ICW) assay is a quantitative immunocytochemical method performed in microplates, allowing for the simultaneous detection of total and phosphorylated proteins within the same well. This provides a normalized and highly reproducible measure of protein phosphorylation.

Materials:

  • Cells expressing α7 nAChR (e.g., PC12 or engineered cell lines)

  • Test compound, reference agonist, and PAM

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG

  • Phosphate-buffered saline (PBS)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and grow to confluence. Serum-starve the cells for 4-24 hours before treatment. Treat with the test compound for a predetermined time (e.g., 5-30 minutes).

  • Fixation and Permeabilization: After treatment, fix the cells with the fixative, followed by washing with PBS. Then, permeabilize the cells with the permeabilization buffer.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against phospho-ERK and total-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with a cocktail of the fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: Wash the cells again and allow them to dry. Scan the plate using an infrared imaging system. The integrated fluorescence intensities for both phosphorylated and total ERK are measured. The ratio of phospho-ERK to total-ERK is calculated to determine the level of ERK1/2 activation.

G Compound 2-(2-Fluorobenzyl)-3-quinuclidinone a7_nAChR α7 nAChR Compound->a7_nAChR Activation Ca_Influx Ca2+ Influx a7_nAChR->Ca_Influx Signaling_Cascade Signaling Cascade Ca_Influx->Signaling_Cascade ERK_Activation ERK1/2 Phosphorylation Signaling_Cascade->ERK_Activation Cellular_Response Cellular Response ERK_Activation->Cellular_Response

Caption: Simplified α7 nAChR Signaling Pathway.

AssayEndpointThroughputKey Considerations
MTT Assay Cell Viability/CytotoxicityHighIndirect measure of cell number; potential for compound interference.
Calcium Flux Receptor ActivationHighRapid kinetics; may require PAMs for robust signal.
In-Cell Western Downstream SignalingMediumProvides normalized data; requires specific antibodies and imaging system.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust and systematic approach to the in vitro characterization of novel compounds such as 2-(2-Fluorobenzyl)-3-quinuclidinone as potential modulators of the α7 nicotinic acetylcholine receptor. By progressing from a general assessment of cytotoxicity to specific functional and mechanistic assays, researchers can build a comprehensive pharmacological profile of their compounds of interest. These cell-based assays are critical early steps in the drug discovery pipeline, providing essential data to guide lead optimization and further preclinical development.[19][20] Future studies may involve more complex cellular models, such as primary neurons or 3D cell cultures, to enhance the physiological relevance of the findings.[21]

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Creative Biolabs. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Charles River Laboratories. (n.d.). Human α7 Nicotinic Acetylcholine Receptor Cell Line.
  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Jiang, T., & Zhang, C. (2018). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 8(5), 701-714.
  • Thapliyal, N., & Papke, R. L. (2013). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Current pharmaceutical design, 19(26), 4649–4667.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Uteshev, V. V. (2014). α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum. Frontiers in physiology, 5, 43.
  • DigitalCommons@UNL. (2020, March 11). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model.
  • Drug Discovery News. (2013, October 7). A guide for potency assay development of cell-based product candidates.
  • Paleari, L., et al. (2008). Expression of the α7 nicotinic acetylcholine receptor in human lung cells. Journal of cellular and molecular medicine, 12(5B), 2139–2147.
  • Liu, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 573-587.
  • Navarro, G., et al. (2018). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British journal of pharmacology, 175(13), 2634–2649.
  • Reymond Research Group. (2016, August 22). Fluorescent Agonists of the α7 Nicotinic Acetylcholine Receptor Derived from 3-Amino-Quinuclidine.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • BioTechniques. (2019, August 14). Best practice in bioassay development.
  • Al-Harbi, S., et al. (2023). Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies.
  • Wang, F., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Oncology letters, 12(3), 2163–2168.
  • Al-Harbi, S., et al. (2023). Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies.
  • Horti, A. G., et al. (2014). 18 F-ASEM, a Radiolabeled Antagonist for Imaging the α7-Nicotinic Acetylcholine Receptor with PET. Journal of Nuclear Medicine, 55(4), 672-677.
  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PloS one, 17(2), e0262208.
  • Malpass, J. R., et al. (2007). Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. Bioorganic & medicinal chemistry letters, 17(6), 1640–1644.
  • Collins, T., et al. (2011). Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proceedings of the National Academy of Sciences, 108(12), 5030–5035.
  • ResearchGate. (n.d.). (PDF) Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors.
  • Abcam. (n.d.). Anti-Nicotinic Acetylcholine Receptor alpha 7 antibody (ab110851).
  • Tatsumi, R., et al. (2005). Discovery of the alpha7 nicotinic acetylcholine receptor agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a novel, potent, selective, and orally bioavailable ligand. Journal of medicinal chemistry, 48(7), 2678–2686.
  • Dong, Y., et al. (2020). Nicotine Prevents Oxidative Stress-Induced Hippocampal Neuronal Injury Through α7-nAChR/Erk1/2 Signaling Pathway. Frontiers in molecular neuroscience, 13, 557647.
  • D'hoedt, D., et al. (2005). 2-(Arylmethyl)-3-substituted quinuclidines as selective alpha 7 nicotinic receptor ligands. Bioorganic & medicinal chemistry letters, 15(8), 2073–2077.
  • MDPI. (2023, October 11). The Expression of the Alpha7 Nicotinic Acetylcholine Receptor and the Effect of Smoking in Curdlan-Administered SKG Mice.
  • Wang, X., et al. (2022). Activation of α7 nicotinic acetylcholine receptor promotes HIV-1 transcription. Virology journal, 19(1), 1-15.
  • Hajos, M., et al. (2005). The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats. The Journal of pharmacology and experimental therapeutics, 312(3), 1213–1222.
  • ResearchGate. (n.d.). ERK1/2 phosphorylation, PPAR phosphorylation, and Egr-1 induction after....
  • Biocompare. (2018, January 1). Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (D13.14.4E) XP ® Rabbit mAb from Cell Signaling Technology.

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Method

Application Notes and Protocols: 2-(2-Fluorobenzyl)-3-quinuclidinone as a Research Tool in Neuroscience

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Quinuclidine Scaffold in Neuromodulation The quinuclidine moiety, a bicyclic amine, repr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinuclidine Scaffold in Neuromodulation

The quinuclidine moiety, a bicyclic amine, represents a privileged scaffold in medicinal chemistry and neuroscience research. Its rigid structure provides a well-defined orientation for pharmacophoric elements, leading to high-affinity interactions with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Historically, derivatives of quinuclidine have been instrumental in the study of the cholinergic system, with compounds like quinuclidinyl benzilate (QNB) being a classical non-selective muscarinic acetylcholine receptor antagonist.[1] The strategic functionalization of the quinuclidine core allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties.

2-(2-Fluorobenzyl)-3-quinuclidinone (CAS: 477871-59-3) is a contemporary derivative that holds significant promise as a research tool for dissecting the complexities of neuronal signaling. The introduction of a 2-fluorobenzyl group at the C2 position of the 3-quinuclidinone core is anticipated to confer specific pharmacological properties. Structure-activity relationship (SAR) studies on related 2-substituted quinuclidines have demonstrated that modifications at this position can significantly influence receptor affinity and selectivity, including at nicotinic acetylcholine receptors (nAChRs) and dopamine transporters (DAT).[2][3] The fluorine substitution on the benzyl ring may enhance metabolic stability and alter electronic properties, potentially leading to novel receptor interactions.

This guide provides a comprehensive overview of the potential applications and detailed experimental protocols for utilizing 2-(2-Fluorobenzyl)-3-quinuclidinone in neuroscience research. While specific data for this compound is emerging, the protocols herein are based on established methodologies for analogous 2-substituted quinuclidinones and provide a robust framework for its characterization and use.

Physicochemical Properties and Handling

PropertyValueSource
Chemical Name 2-((2-Fluorophenyl)methyl)-1-azabicyclo[2.2.2]octan-3-one[4]
CAS Number 477871-59-3[4]
Molecular Formula C14H16FNO[4]
Molecular Weight 233.28 g/mol ChemicalBook
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited.Inferred

Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. For long-term storage, it is recommended to store at -20°C. When preparing stock solutions, use anhydrous solvents to prevent degradation.

Proposed Synthesis Pathway

The synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone can be conceptually approached through established methods for the alkylation of 3-quinuclidinones. A plausible synthetic route involves a two-step process starting from 3-quinuclidinone hydrochloride.

Synthesis_Pathway cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction 3-Quinuclidinone_HCl 3-Quinuclidinone HCl Intermediate (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 3-Quinuclidinone_HCl->Intermediate Base (e.g., NaOH or KOH) 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde->Intermediate Target_Compound 2-(2-Fluorobenzyl)-3-quinuclidinone Intermediate->Target_Compound Reducing Agent (e.g., NaBH4 or H2, Pd/C)

Figure 1: Proposed Synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone. This diagram outlines a potential two-step synthesis starting from 3-quinuclidinone hydrochloride.

Application I: In Vitro Characterization of Receptor Binding Profile

Rationale: The primary application of a novel quinuclidine derivative is to determine its binding affinity and selectivity for various neuronal receptors. Based on the structure, the most probable targets include muscarinic and nicotinic acetylcholine receptors. Competitive radioligand binding assays are the gold standard for this initial characterization.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 2-(2-Fluorobenzyl)-3-quinuclidinone for a specific receptor subtype (e.g., α7 nAChR or M1 mAChR).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]-Epibatidine for nAChRs, [³H]-NMS for mAChRs)

  • 2-(2-Fluorobenzyl)-3-quinuclidinone

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(2-Fluorobenzyl)-3-quinuclidinone (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the compound in the assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

    • Dilute the radioligand in the assay buffer to a working concentration (typically at or below its Kd).

    • Prepare the cell membrane suspension in the assay buffer to a final protein concentration of 20-100 µ g/well .

  • Assay Setup (in 96-well plates):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition Binding: Add 50 µL of each concentration of 2-(2-Fluorobenzyl)-3-quinuclidinone, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-Specific Binding - Competition Binding Start->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Terminate by rapid filtration Incubation->Filtration Quantification Measure radioactivity (CPM) Filtration->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Figure 2: Workflow for a Competitive Radioligand Binding Assay. This diagram illustrates the key steps in determining the binding affinity of a test compound.

Application II: In Vitro Functional Characterization

Rationale: Once the binding affinity is established, it is crucial to determine the functional activity of 2-(2-Fluorobenzyl)-3-quinuclidinone. Does it act as an agonist, antagonist, or allosteric modulator? Cell-based functional assays, such as calcium imaging or membrane potential assays, can elucidate the compound's effect on receptor-mediated signaling.

Protocol 2: Calcium Mobilization Assay for GPCRs (e.g., M1 mAChR)

Objective: To determine if 2-(2-Fluorobenzyl)-3-quinuclidinone acts as an agonist or antagonist at a Gq-coupled receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known agonist for the receptor.

  • 2-(2-Fluorobenzyl)-3-quinuclidinone.

  • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading:

    • Remove the growth medium.

    • Add the calcium indicator dye solution to each well and incubate at 37°C for 60 minutes.

    • Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading.

    • Inject varying concentrations of 2-(2-Fluorobenzyl)-3-quinuclidinone and continue to record the fluorescence signal over time.

    • A dose-dependent increase in fluorescence indicates agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 2-(2-Fluorobenzyl)-3-quinuclidinone for 15-30 minutes.

    • Place the plate in the fluorescence reader and record a baseline.

    • Inject a known concentration of the agonist (typically the EC80) and record the fluorescence response.

    • A dose-dependent inhibition of the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log concentration of the compound to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.

Calcium_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Agonist Agonist GPCR Gq-coupled Receptor (e.g., M1 mAChR) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca2 Ca²⁺ ER->Ca2 Releases IP3R->ER Opens channel on Response Cellular Response Ca2->Response Triggers

Figure 3: Gq-coupled GPCR Calcium Signaling Pathway. This diagram shows the mechanism by which activation of a Gq-coupled receptor leads to an increase in intracellular calcium.

Application III: In Vivo Assessment of Neuromodulatory Effects

Rationale: To understand the physiological relevance of 2-(2-Fluorobenzyl)-3-quinuclidinone, in vivo studies are essential. These can range from pharmacokinetic profiling to behavioral assays that assess cognitive, anxiolytic, or antidepressant-like effects, depending on the in vitro profile of the compound.

Protocol 3: Novel Object Recognition (NOR) Test for Cognitive Enhancement

Objective: To assess the potential of 2-(2-Fluorobenzyl)-3-quinuclidinone to enhance recognition memory in rodents. This is particularly relevant if the compound shows activity at pro-cognitive targets like α7 nAChRs.

Materials:

  • Adult male rodents (e.g., C57BL/6 mice or Wistar rats).

  • An open-field arena (e.g., 50 x 50 x 50 cm).

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different shapes and textures.

  • 2-(2-Fluorobenzyl)-3-quinuclidinone.

  • Vehicle solution (e.g., saline or 0.5% carboxymethylcellulose).

  • Video tracking software.

Procedure:

  • Habituation (Day 1):

    • Allow each animal to freely explore the empty arena for 10 minutes to acclimate to the environment.

  • Dosing:

    • Administer 2-(2-Fluorobenzyl)-3-quinuclidinone or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the training session. A dose-response study should be conducted (e.g., 0.1, 1, 10 mg/kg).

  • Training/Familiarization (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Allow the animal to explore the objects for a set period (e.g., 10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Retention Interval:

    • Return the animal to its home cage for a specific retention interval (e.g., 24 hours).

  • Testing (Day 3):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Data Analysis:

    • Calculate the Discrimination Index (DI): DI = (Tn - Tf) / (Tn + Tf).

    • A positive DI indicates a preference for the novel object and intact memory.

    • Compare the DI between the vehicle-treated and compound-treated groups using statistical tests (e.g., t-test or ANOVA). An increased DI in the treated group suggests cognitive enhancement.

Conclusion and Future Directions

2-(2-Fluorobenzyl)-3-quinuclidinone is a promising research tool for the exploration of neuronal signaling pathways. Its structural features suggest potential interactions with key neurotransmitter systems implicated in cognition, mood, and inflammation. The protocols outlined in this guide provide a solid foundation for researchers to systematically characterize its pharmacological profile, from in vitro receptor interactions to in vivo behavioral outcomes.

Future research should focus on a broad screening of this compound against a panel of CNS receptors to fully elucidate its selectivity profile. Subsequent studies could involve more advanced techniques such as electrophysiology to determine its effects on neuronal excitability and synaptic plasticity. The insights gained from such investigations will be invaluable for understanding the complex interplay of neurotransmitter systems and for the development of novel therapeutics for neurological and psychiatric disorders.

References

  • Mazurov, A., Klucik, J., Miao, L., et al. (2005). 2-(Arylmethyl)-3-substituted quinuclidines as selective α7 nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(8), 2073-2077.
  • Warawa, E. J., Mueller, N. J., & Gylys, J. A. (1975). Quinuclidine chemistry. 3. beta.-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol, a new central nervous system stimulant. Importance of the benzhydryl configuration. Journal of Medicinal Chemistry, 18(1), 71-74.
  • Carroll, F. I., et al. (2000). Synthesis of 2-Alkyl-3-aryl-substituted Quinuclidines as Novel Dopamine Transporter Inhibitors. Tetrahedron Letters, 41(50), 9949-9953.
  • Bodnar, A. L., et al. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 48(4), 905-908.
  • NIST. (2026). 3-Quinuclidinyl benzilate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application

The Strategic Incorporation of Fluorine: A Guide to the Applications of Fluorinated Quinuclidinones in Modern Drug Discovery

The quinuclidinone scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to interact with a variety of biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinuclidinone scaffold, a rigid bicyclic amine, represents a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. The introduction of fluorine, an element with unique physicochemical properties, into the quinuclidinone core has emerged as a powerful strategy to modulate potency, selectivity, metabolic stability, and pharmacokinetic profiles of drug candidates. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis and evaluation of fluorinated quinuclidinones, highlighting their transformative potential in contemporary drug discovery.

The Power of Fluorine in the Quinuclidinone Framework

The strategic placement of fluorine atoms on the quinuclidinone scaffold can profoundly influence its biological activity. The high electronegativity and small size of fluorine can alter the electronic distribution within the molecule, impacting pKa, hydrogen bonding capabilities, and dipole moments. This seemingly subtle modification can lead to enhanced binding affinity for target proteins, improved membrane permeability, and resistance to metabolic degradation, ultimately translating to more effective and safer therapeutic agents.

Application in Neuroscience: Targeting Muscarinic Acetylcholine Receptors

Fluorinated quinuclidinone derivatives have shown significant promise as modulators of muscarinic acetylcholine receptors (mAChRs), which are implicated in a range of neurological disorders, including Alzheimer's disease and schizophrenia.

Rationale for Fluorination

Fluorination of quinuclidinyl-based ligands can enhance their selectivity for specific mAChR subtypes (M1-M5), a crucial aspect for minimizing off-target effects. For instance, fluorinated analogs of quinuclidinyl benzilate (QNB) have been developed to exhibit selectivity for M1 or M2 subtypes.[1] This selectivity is paramount for developing targeted therapies; for example, M1 agonists are pursued for cognitive enhancement in Alzheimer's disease, while M2 antagonists are investigated for other neurological conditions.

Key Application: PET Imaging Agents for In-Vivo Receptor Occupancy Studies

The positron-emitting isotope, fluorine-18 (¹⁸F), can be incorporated into quinuclidinone structures to create radiotracers for Positron Emission Tomography (PET) imaging. These ¹⁸F-labeled quinuclidinones allow for the non-invasive visualization and quantification of mAChR distribution and density in the living brain, providing invaluable information for drug development and understanding disease progression.

Protocol 1: Synthesis of an Optically Active Quinuclidinol Intermediate

A crucial step in the synthesis of many bioactive quinuclidinone derivatives is the preparation of enantiomerically pure 3-quinuclidinol. The following protocol details a robust method for the asymmetric hydrogenation of 3-quinuclidinone.

Workflow for Asymmetric Hydrogenation of 3-Quinuclidinone

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification prep_cat Prepare RuBr2[(S,S)-xylskewphos](pica) catalyst in a glovebox charge_reactor Charge a pressure reactor with the catalyst and substrate solution prep_cat->charge_reactor Transfer prep_sub Dissolve 3-quinuclidinone and potassium tert-butoxide in ethanol prep_sub->charge_reactor pressurize Pressurize the reactor with H2 (15 atm) charge_reactor->pressurize react Heat to 30-45°C and stir for 4 hours pressurize->react vent Carefully vent the reactor react->vent concentrate Concentrate the reaction mixture vent->concentrate recrystallize Recrystallize the crude product to obtain (R)-3-quinuclidinol concentrate->recrystallize G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_mem Prepare cell membranes from CHO cells expressing a specific mAChR subtype incubate Incubate cell membranes with radioligand and varying concentrations of test compound prep_mem->incubate prep_lig Prepare solutions of [3H]N-methylscopolamine (radioligand) and test compounds prep_lig->incubate filter Rapidly filter the incubation mixture to separate bound from free radioligand incubate->filter wash Wash the filters to remove non-specific binding filter->wash count Quantify radioactivity on the filters using a scintillation counter wash->count analyze Determine IC50 values and calculate Ki values to assess binding affinity count->analyze

Caption: Workflow for determining muscarinic receptor binding affinity.

Materials:
  • Chinese Hamster Ovary (CHO) cell membranes stably expressing one of the human M1-M5 mAChR subtypes.

  • [³H]N-methylscopolamine ([³H]NMS) as the radioligand.

  • Fluorinated quinuclidinone test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:
  • Membrane Preparation: Homogenize CHO cells expressing the desired mAChR subtype in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, [³H]NMS (at a concentration near its Kd), and varying concentrations of the fluorinated quinuclidinone test compound.

    • Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

    • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes). [2]3. Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Compound IDM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M1 SelectivityM3/M2 Selectivity
(±)-3c2.0132.62.21.86.50.2
(±)-3b------17

Table 1: Binding Affinities of Fluorinated Quinuclidinyl Carbamates for Human Muscarinic Acetylcholine Receptor Subtypes. Data adapted from Lee NR, et al. (2019). [3]

Applications in Oncology: Development of Novel Anti-Proliferative Agents

Recent studies have explored the potential of quinuclidinone derivatives as anti-cancer agents. While research into fluorinated quinuclidinones in this area is still emerging, the foundational protocols for evaluating the anti-proliferative activity of the core scaffold provide a clear roadmap for future investigations.

Rationale for Fluorination in Anticancer Drug Design

The introduction of fluorine can enhance the anticancer properties of a molecule by:

  • Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life and exposure to tumor cells.

  • Enhancing Target Engagement: Fluorine can participate in unique interactions with target proteins, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.

  • Modulating Physicochemical Properties: Fluorination can alter a compound's lipophilicity and membrane permeability, which are critical for reaching intracellular targets.

Protocol 3: Evaluation of Anti-Proliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells (e.g., A549) in a 96-well plate and allow to adhere overnight treat_cells Treat cells with varying concentrations of the fluorinated quinuclidinone derivatives seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well and incubate incubate_cells->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance analyze_data Calculate cell viability and determine IC50 values read_absorbance->analyze_data

Caption: Workflow for assessing the anti-proliferative activity of compounds using the MTT assay.

Materials:
  • Cancer cell line (e.g., A549 lung carcinoma).

  • Complete cell culture medium.

  • Fluorinated quinuclidinone test compounds.

  • MTT solution (5 mg/mL in PBS).

  • Solubilizing agent (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:
  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinuclidinone derivatives in cell culture medium and add them to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

CompoundA549 IC₅₀ (µM)L132 IC₅₀ (µM)
4c 10.12 ± 0.1120.34 ± 0.17
5e 12.33 ± 0.2122.18 ± 0.12

Table 2: Anti-proliferative Activity of Representative Non-fluorinated Quinuclidinone Derivatives. Data from Suthar et al. (2015) provides a baseline for evaluating fluorinated analogs. [4]

Future Directions and Conclusion

The applications of fluorinated quinuclidinones in drug discovery are continually expanding. Beyond neuroscience and oncology, these versatile scaffolds hold promise in areas such as infectious diseases and inflammation. The strategic incorporation of fluorine offers a powerful tool to fine-tune the pharmacological properties of quinuclidinone-based compounds, leading to the development of next-generation therapeutics with enhanced efficacy and safety profiles. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these promising molecules, paving the way for new and innovative treatments for a wide range of diseases.

References

  • Kiesewetter, D. O., Silverton, J. V., & Eckelman, W. C. (1995). Syntheses and biological properties of chiral fluoroalkyl quinuclidinyl benzilates. Journal of Medicinal Chemistry, 38(10), 1711–1719. [Link]

  • Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2009). Practical Asymmetric Hydrogenation of 3-Quinuclidinone Catalyzed by the XylSkewphos/PICA−Ruthenium(II) Complex. Organic Process Research & Development, 13(3), 503-506. [Link]

  • Lee, N. R., Gujarathi, S., Bommagani, S., Siripurapu, K., Zheng, G., & Dwoskin, L. P. (2019). Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 471–476. [Link]

  • Lee, N. R., Gujarathi, S., Bommagani, S., Siripurapu, K., Zheng, G., & Dwoskin, L. P. (2019). Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 471–476. [Link]

  • Suthar, J. Y., Sanghvi, S., Devkar, R. V., & Thakore, S. (2015). Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. RSC Advances, 5(99), 82112-82120. [Link]

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Method

Application Notes and Protocols for the Radiolabeling of [¹⁸F]2-(2-Fluorobenzyl)-3-quinuclidinone for PET Imaging of α7 Nicotinic Acetylcholine Receptors

Introduction: The Imperative for Novel α7 Nicotinic Acetylcholine Receptor PET Tracers The α7 nicotinic acetylcholine receptor (α7-nAChR) is a ligand-gated ion channel with a high-level expression in key regions of the m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel α7 Nicotinic Acetylcholine Receptor PET Tracers

The α7 nicotinic acetylcholine receptor (α7-nAChR) is a ligand-gated ion channel with a high-level expression in key regions of the mammalian brain, including the hippocampus, cortex, and thalamus. Its role in cognitive processes such as learning and memory has made it a significant target for therapeutic intervention in a range of neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease and schizophrenia. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of receptor density and occupancy, offering invaluable insights into disease progression and the pharmacodynamics of novel therapeutics.

While several PET radiotracers for the α7-nAChR have been developed, the search for a ligand with optimal imaging characteristics—high specificity, appropriate pharmacokinetics, and low non-specific binding—is ongoing.[1] 2-(2-Fluorobenzyl)-3-quinuclidinone is a promising candidate for targeting the α7-nAChR. Its structure suggests the potential for favorable binding affinity and selectivity. The introduction of the positron-emitting radionuclide, Fluorine-18 (¹⁸F), with its advantageous half-life (109.7 minutes) and low positron energy, would enable high-resolution PET imaging studies.

This comprehensive guide provides a detailed methodology for the synthesis of a suitable precursor, the subsequent radiolabeling with [¹⁸F]fluoride to produce [¹⁸F]2-(2-Fluorobenzyl)-3-quinuclidinone, and rigorous quality control procedures. Furthermore, it outlines protocols for the application of this novel radiotracer in both in vitro and in vivo imaging studies, providing researchers and drug development professionals with a robust framework for its evaluation as a potential PET ligand for the α7-nAChR.

I. Precursor Synthesis: 2-(2-Nitrobenzyl)-3-quinuclidinone

The successful radiosynthesis of [¹⁸F]2-(2-Fluorobenzyl)-3-quinuclidinone hinges on the availability of a high-purity precursor. For nucleophilic aromatic substitution with [¹⁸F]fluoride, a common and effective strategy is the use of a nitro-substituted precursor, where the nitro group acts as a leaving group. The proposed synthetic route to 2-(2-nitrobenzyl)-3-quinuclidinone is outlined below.

Reaction Scheme:

cluster_0 Precursor Synthesis quinuclidinone 3-Quinuclidinone aldol_product 2-(2-Nitrobenzylidene)-3-quinuclidinone quinuclidinone->aldol_product Aldol Condensation (e.g., KOH, Methanol) nitrobenzaldehyde 2-Nitrobenzaldehyde nitrobenzaldehyde->aldol_product precursor 2-(2-Nitrobenzyl)-3-quinuclidinone aldol_product->precursor Reduction (e.g., NaBH4, Methanol)

Caption: Synthetic pathway for the 2-(2-nitrobenzyl)-3-quinuclidinone precursor.

Experimental Protocol: Synthesis of 2-(2-Nitrobenzyl)-3-quinuclidinone

  • Aldol Condensation:

    • To a solution of 3-quinuclidinone (1.0 eq) in methanol, add 2-nitrobenzaldehyde (1.1 eq).

    • Cool the mixture to 0°C and add a solution of potassium hydroxide (1.2 eq) in methanol dropwise.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(2-nitrobenzylidene)-3-quinuclidinone.

  • Reduction of the Alkene:

    • Dissolve the purified 2-(2-nitrobenzylidene)-3-quinuclidinone (1.0 eq) in methanol.

    • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent and perform an aqueous workup as described in the previous step.

    • Purify the final product, 2-(2-nitrobenzyl)-3-quinuclidinone, by column chromatography or recrystallization.

II. [¹⁸F]Radiolabeling: Automated Synthesis of [¹⁸F]2-(2-Fluorobenzyl)-3-quinuclidinone

The radiosynthesis is performed via a nucleophilic aromatic substitution of the nitro-group on the precursor with no-carrier-added [¹⁸F]fluoride. This process is ideally suited for automation using a commercially available synthesis module to ensure reproducibility and radiation safety.[2][3][4]

cluster_1 Automated Radiosynthesis Workflow start [¹⁸F]Fluoride from Cyclotron trap Anion Exchange Cartridge (e.g., QMA) start->trap elute Elution with K₂CO₃/Kryptofix 2.2.2 trap->elute dry Azeotropic Drying elute->dry labeling Labeling Reaction with Precursor (DMSO, 150-160°C) dry->labeling purify_spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) labeling->purify_spe purify_hplc Semi-preparative HPLC purify_spe->purify_hplc formulate Formulation in Saline/Ethanol purify_hplc->formulate qc Quality Control formulate->qc final_product [¹⁸F]2-(2-Fluorobenzyl)-3-quinuclidinone qc->final_product

Caption: Automated radiosynthesis and purification workflow.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride produced from the cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature (e.g., 110°C) to ensure anhydrous conditions, which are critical for the subsequent nucleophilic substitution.[5]

  • Nucleophilic Substitution Reaction:

    • A solution of the 2-(2-nitrobenzyl)-3-quinuclidinone precursor (typically 5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated to 150-160°C for 10-15 minutes. The progress of the reaction can be monitored by radio-TLC.

  • Purification:

    • Solid-Phase Extraction (SPE): The crude reaction mixture is diluted with water and passed through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The desired product is retained on the cartridge.

    • Semi-preparative HPLC: The product is eluted from the SPE cartridge with acetonitrile and further purified using a semi-preparative high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used with a mobile phase of acetonitrile and water (or a suitable buffer). The fraction corresponding to the [¹⁸F]2-(2-Fluorobenzyl)-3-quinuclidinone peak (monitored by a radioactivity detector) is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a sterile filter (0.22 µm) into a sterile vial. A small amount of ethanol may be added to the final formulation to ensure solubility and stability.

III. Quality Control: Ensuring Purity and Stability

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical for in vivo studies.[6][7][8][9]

ParameterMethodAcceptance Criteria
Identity Analytical HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.
Radiochemical Purity Analytical HPLC≥ 95%
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% (characteristic 511 keV peak)
pH pH meter or pH strips4.5 - 7.5
Molar Activity (Aₘ) Calculated from the amount of radioactivity and the mass of the compound determined by HPLC with UV detection.> 37 GBq/µmol at the end of synthesis
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits (e.g., < 410 ppm for acetonitrile)
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V, where V is the maximum recommended dose in mL
Sterility Incubation in culture mediaNo microbial growth
Stability Analytical HPLC at various time points post-synthesisRadiochemical purity ≥ 90% up to 4 hours post-synthesis

Analytical HPLC Method:

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (or a phosphate buffer), e.g., 40:60 (v/v) acetonitrile:water.[7][10]

  • Flow Rate: 1.0 mL/min

  • Detection: In-line radioactivity detector and UV detector (at a suitable wavelength, e.g., 254 nm).

IV. Application in Imaging Studies

A. In Vitro Autoradiography

In vitro autoradiography on brain tissue sections provides an initial assessment of the binding specificity and distribution of the radiotracer.[11][12]

Protocol:

  • Tissue Preparation:

    • Obtain fresh-frozen brain tissue sections (e.g., from a rodent model or post-mortem human tissue) of approximately 10-20 µm thickness.

    • Thaw-mount the sections onto microscope slides.

  • Incubation:

    • Incubate the slides with a solution of [¹⁸F]2-(2-Fluorobenzyl)-3-quinuclidinone (e.g., 0.1-1.0 nM) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4) for a defined period (e.g., 60 minutes) at room temperature.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a known α7-nAChR ligand (e.g., 10 µM of unlabeled ASEM or nicotine).

  • Washing:

    • Wash the slides in ice-cold buffer to remove unbound radiotracer.

  • Imaging:

    • Appose the dried slides to a phosphor imaging plate or a digital autoradiography system for a suitable exposure time.

    • Analyze the resulting images to determine the regional distribution of the radiotracer binding.

B. In Vivo PET Imaging

In vivo PET imaging in animal models is crucial for evaluating the pharmacokinetic profile and target engagement of the radiotracer in a living system.[13][14][15]

Protocol (Rodent Model):

  • Animal Preparation:

    • Anesthetize the animal (e.g., a mouse or rat) with a suitable anesthetic (e.g., isoflurane).

    • Position the animal in the PET scanner.

  • Radiotracer Administration:

    • Administer a bolus injection of [¹⁸F]2-(2-Fluorobenzyl)-3-quinuclidinone (e.g., 5-10 MBq) via the tail vein.

  • PET Data Acquisition:

    • Acquire dynamic PET data for 60-90 minutes post-injection.

  • Blocking Studies:

    • To confirm binding specificity, perform a separate scan where the animal is pre-treated with a blocking agent (a known α7-nAChR ligand) before the administration of the radiotracer. A significant reduction in brain uptake in the blocking scan compared to the baseline scan indicates specific binding.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with an anatomical image (e.g., from a CT or MRI scan).

    • Draw regions of interest (ROIs) on different brain areas to generate time-activity curves (TACs) and quantify the radiotracer uptake, often expressed as the Standardized Uptake Value (SUV).

V. Conclusion and Future Directions

This document provides a comprehensive and scientifically grounded framework for the synthesis, quality control, and application of [¹⁸F]2-(2-Fluorobenzyl)-3-quinuclidinone as a potential PET radiotracer for imaging α7 nicotinic acetylcholine receptors. The outlined protocols are based on established radiochemical techniques and imaging methodologies. Successful implementation of these procedures will enable a thorough evaluation of this novel tracer's potential to advance our understanding of the role of α7-nAChR in health and disease. Future studies should focus on the in-depth characterization of its metabolic profile and a direct comparison with existing α7-nAChR radioligands to ascertain its advantages in preclinical and, potentially, clinical settings.

VI. References

  • Fully automated synthesis of 4-[18F]fluorobenzylamine based on borohydride/NiCl2 reduction. Nucl Med Biol. 2013 Apr;40(3):430-6.

  • A Practical, Automated Synthesis of meta-[(18)F]Fluorobenzylguanidine for Clinical Use. ACS Chemical Neuroscience. 2015 Nov 18;6(11):1858-64.

  • A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Chem Neurosci. 2015 Nov 18;6(11):1858-64.

  • Stability evaluation of [18F]FDG: literature study, stability studies from two different PET centres and future recommendations. EJNMMI Radiopharm Chem. 2022 Feb 24;7(1):6.

  • Improved quality control of [18F]FDG by HPLC with UV detection. Appl Radiat Isot. 2005 Nov;63(5-6):737-43.

  • Automated radiosynthesis of N-(4-[18F]fluorobenzyl)-2- bromoacetamide: An F-18-labeled reagent for the prosthetic radiolabeling of oligonucleotides. Journal of Labelled Compounds and Radiopharmaceuticals. 2008;51(13):409-414.

  • Development of an HPLC method for the radiochemical purity evaluation of [18F]fluoroestradiol. Brazilian Journal of Radiation Sciences. 2019;7(2A).

  • A new automated and putatively versatile synthesis of the PSMA-ligand derivative [18F]DCFPyL on the GE FASTlab™ platform. EJNMMI Radiopharm Chem. 2020;5(1):15.

  • Biodistribution and Stability Studies of [18F]Fluoroethylrhodamine B, a Potential PET Myocardial Perfusion Agent. Mol Imaging Biol. 2013 Dec;15(6):736-43.

  • Development and validation of a new analytical HPLC- method for the quality control of 6-[18F]fluoro-L-dopa. J Nucl Med. 2007 May;48(supplement 2):469.

  • Quality-based design and stability assessment of sodium 18F-fluoride radiopharmaceutical for PET imaging. ResearchGate. 2026 Feb.

  • The Availability of the α7-Nicotinic Acetylcholine Receptor in Early Identification of Vulnerable Atherosclerotic Plaques: A Study Using a Novel 18F-Label Radioligand PET. Frontiers in Cardiovascular Medicine. 2021;8:635564.

  • Synthesis and Preliminary Evaluation of Metabolically Stable 18 F-Lableled PET Tracer for Fatty Acid Beta-Oxidation Imaging. J Nucl Med. 2020 May;61(supplement 1):1455.

  • Clinical production, stability studies and PET imaging with 16- α-[ F]fluoroestradiol ([ F]FES) in ER positive breast cancer pa. University of Alberta. 2007.

  • Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development o. SciELO. 2011.

  • [18F]-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Molecules. 2015 Aug 21;20(8):15236-57.

  • Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. Int J Mol Sci. 2024 Mar;25(5):2945.

  • Nucleophilic substitution of nitro groups by [18F]fluoride in methoxy-substituted ortho-nitrobenzaldehydes—A systematic study. ResearchGate. 2025 Aug.

  • Development of an HPLC method for the radiochemical purity evaluation of [18F] fluoroestradiol. Redalyc. 2019.

  • The nucleophilic aromatic substitution by [18 F]fluoride and its applications to the synthesis of model precursors for the multi step synthesis of the PET-tracer 6-[18 F]Fluoro-L-DOPA. TOBIAS-lib. 2006.

  • [18F]ASEM, a radiolabeled antagonist for imaging the α7-nicotinic acetylcholine receptor (α7-nAChR) with positron emission tomography (PET). J Nucl Med. 2014 Apr;55(4):607-13.

  • Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig. Frontiers in Neuroscience. 2024;18:1369324.

  • Molecular imaging of alpha7 nicotinic acetylcholine receptors: design and evaluation of the potent radioligand [18F]NS10743. Eur J Nucl Med Mol Imaging. 2009 May;36(5):811-21.

  • PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM. Eur J Nucl Med Mol Imaging. 2017 Jun;44(6):1042-1050.

  • Radiosynthesis and in vitro validation of 3H-NS14492 as a novel high affinity alpha7 nicotinic receptor radioligand. Neuroscience Letters. 2015;595:63-68.

  • Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-). Nature. 2016 Jun 16;534(7607):369-73.

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. 2016.

  • 3-Quinuclidone. Wikipedia.

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic & Medicinal Chemistry International Journal. 2018;6(5).

  • THE UNIVERSITY of LIVERPOOL.

  • Process for the synthesis of 2-benzhydryl-3 quinuclidinone. Google Patents.

  • Process for the synthesis of 2-benzhydryl-3 quinuclidinone. Google Patents.

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. J Pharmacol Exp Ther. 2019 Jan;368(1):137-148.

  • Discovery, synthesis and evaluation of novel reversible monoacylglycerol lipase radioligands bearing a morpholine-3-one scaffold. Bioorganic & Medicinal Chemistry. 2021;42:116248.

  • The Expression of the Alpha7 Nicotinic Acetylcholine Receptor and the Effect of Smoking in Curdlan-Administered SKG Mice. Int J Mol Sci. 2022 Dec 29;24(1):564.

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chem Commun (Camb). 2020 Feb 20;56(16):2507-2510.

  • (A,B) Representative autoradiographs showing [¹²⁵I]Iodo-ASEM and. ResearchGate.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in 2-(2-Fluorobenzyl)-3-quinuclidinone Purification

Welcome to the Technical Support Knowledge Base for the purification of 2-(2-Fluorobenzyl)-3-quinuclidinone . As a critical bicyclic amine intermediate in the synthesis of neurokinin/substance P antagonists and muscarini...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for the purification of 2-(2-Fluorobenzyl)-3-quinuclidinone . As a critical bicyclic amine intermediate in the synthesis of neurokinin/substance P antagonists and muscarinic receptor ligands, this compound presents unique isolation challenges. The presence of a highly basic, sterically unhindered tertiary amine coupled with a reactive ketone moiety makes it prone to severe chromatographic streaking, hydrate formation, and degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your purification workflows, ensuring high-yield and high-purity recovery.

Troubleshooting Guide & FAQs

Q1: Why does 2-(2-Fluorobenzyl)-3-quinuclidinone streak severely on silica gel, and how can I improve my chromatographic recovery?

The Causality: The quinuclidine nitrogen is a highly basic, sterically unhindered tertiary amine (pKa ~10–11). When loaded onto standard silica gel, this nitrogen acts as a strong hydrogen-bond acceptor and base, interacting aggressively with the acidic silanol groups (Si-OH) on the silica surface. This leads to irreversible chemisorption, severe peak tailing, and poor mass recovery.

The Solution: You must use a sacrificial basic modifier. Adding 0.1% to 1% Triethylamine (TEA) to your mobile phase competitively binds and caps the acidic silanol sites, allowing the target quinuclidinone to elute sharply[1].

ChromatographyLogic Silica Silica Gel (Acidic Silanols) Target 2-(2-Fluorobenzyl)- 3-quinuclidinone Silica->Target Strong H-Bonding Interaction Irreversible Binding & Streaking Target->Interaction Without TEA Elution Sharp Elution High Recovery Target->Elution With TEA TEA Triethylamine (TEA) Modifier TEA->Silica Caps Silanols

Mechanistic logic of Triethylamine (TEA) modifier preventing silica gel streaking.

Protocol 1: TEA-Modified Flash Chromatography
  • Column Preparation: Slurry pack the silica gel using a solvent system containing 1% (v/v) Triethylamine (TEA) in Hexane or Dichloromethane (DCM).

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-containing solvent to fully cap the acidic silanol sites prior to loading.

  • Sample Loading: Dissolve the crude 2-(2-Fluorobenzyl)-3-quinuclidinone in a minimum volume of DCM and load it evenly onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate or DCM/Methanol containing 0.1% TEA[1].

    • Self-Validation Step: Monitor fractions using TLC plates pre-treated with TEA. Because the compound lacks strong UV chromophores beyond the fluorobenzyl ring, visualize the secondary/tertiary amines using Dragendorff's reagent or iodine vapor.

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the resulting oil with toluene (2 x 10 mL) followed by high-vacuum drying.

Q2: My crude mixture contains unreacted non-basic starting materials. Chromatography is failing due to co-elution. What is the most efficient purification strategy?

The Causality: When the polarity of your target compound overlaps with neutral or acidic byproducts, standard normal-phase chromatography will fail to separate them.

The Solution: Leverage the intrinsic basicity of the quinuclidine core. By performing an acid-base extraction, you can selectively protonate the tertiary amine, driving it into the aqueous phase while leaving non-basic impurities in the organic phase[2].

AcidBaseExtraction Start Crude 2-(2-Fluorobenzyl)- 3-quinuclidinone Mixture Acidify Add 1M HCl (aq) Extract with EtOAc Start->Acidify Org1 Organic Layer (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Layer (Quinuclidinium Salt) Acidify->Aq1 Keep Basify Basify to pH > 10 (NaOH or Na2CO3) Aq1->Basify Extract Extract with DCM Basify->Extract Org2 Organic Layer (Purified Free Base) Extract->Org2 Keep Aq2 Aqueous Layer (Salts/Waste) Extract->Aq2 Discard

Workflow for the acid-base extraction of 2-(2-Fluorobenzyl)-3-quinuclidinone.

Protocol 2: Acid-Base Extraction
  • Acidification: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Add an equal volume of 1M aqueous HCl. Stir vigorously for 10 minutes to ensure complete protonation.

  • Phase Separation: Transfer the mixture to a separatory funnel. The protonated 2-(2-Fluorobenzyl)-3-quinuclidinium salt will partition into the lower aqueous layer. Discard the organic layer containing neutral/acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath to prevent degradation. Slowly add 2M NaOH or saturated Na₂CO₃ dropwise until the pH is strictly >10.

    • Self-Validation Step: Verify the pH with indicator paper. The solution must turn cloudy as the deprotonated free base oils out of the aqueous phase[2].

  • Re-extraction: Extract the basified aqueous layer with Dichloromethane (DCM) or Chloroform three times[3].

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

Q3: The purified free base is an unstable oil. How can I achieve a stable, high-purity solid for long-term storage or biological assays?

The Causality: The free base of 3-quinuclidinone derivatives is highly susceptible to atmospheric oxidation and the ketone moiety can readily form hydrates, leading to an unstable, low-melting oil.

The Solution: Converting the free base into a hydrochloride (HCl) salt stabilizes the molecule, prevents hydration, and allows for rigorous purification via crystallization[4].

Protocol 3: Hydrochloride Salt Crystallization
  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or a mixture of ether/ethanol. Cool the solution to 0°C under an inert argon atmosphere.

  • Precipitation: Slowly add 1.05 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise. A white precipitate will form immediately.

  • Maturation: Stir the suspension at 0°C for 1 hour to allow for complete crystal growth and maturation.

  • Filtration and Washing: Filter the solid rapidly under vacuum. Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted free base and trace organic impurities.

  • Drying: Dry the crystalline 2-(2-Fluorobenzyl)-3-quinuclidinone hydrochloride under high vacuum at 40°C to constant weight.

    • Self-Validation Step: Perform a melting point determination and run a ¹H-NMR in D₂O or DMSO-d₆ to confirm the 1:1 salt stoichiometry and the absence of residual solvents.

Quantitative Data Summary

To assist in selecting the optimal purification strategy for your specific crude mixture, refer to the comparative performance metrics below:

Purification StrategyTypical Yield RecoveryTarget PurityKey AdvantagePrimary Limitation
Standard Silica Gel 30% - 45%85% - 90%Simple setupSevere streaking; irreversible binding
TEA-Modified Chromatography 75% - 85%> 95%Sharp elution peaks; high resolutionRequires thorough post-column solvent removal
Acid-Base Extraction 85% - 95%90% - 95%Rapid removal of neutral/acidic impuritiesCannot separate basic byproducts
HCl Salt Crystallization 60% - 75%> 98%Highest purity; stable long-term storageLower yield due to mother liquor loss

References

  • Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology) URL:[Link]

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions Source: Organic Chemistry: An Indian Journal (TSI Journals) URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(2-Fluorobenzyl)-3-quinuclidinone in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(2-Fluorobenzyl)-3-quinuclidinone.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(2-Fluorobenzyl)-3-quinuclidinone.

3-Quinuclidinone derivatives are notoriously prone to1[1]. This guide provides the mechanistic reasoning behind these degradation pathways and offers self-validating protocols to ensure the integrity of your compound during synthesis, assay development, and long-term storage.

Part 1: Core Mechanisms of Instability (The "Why")

To stabilize 2-(2-Fluorobenzyl)-3-quinuclidinone, we must first understand the causality of its degradation. The instability is driven by the unique structural features of the functionalized bicyclo[2.2.2]octane ring:

  • Base-Catalyzed Enolization & Epimerization: The proton at the C2 position (adjacent to the C3 ketone and the electron-withdrawing 2-fluorobenzyl group) is highly acidic. The2[2]. At a pH above 7.0, the unprotonated tertiary amine acts as an intramolecular or intermolecular general base, abstracting the C2 proton to form an enolate. Upon reprotonation, the stereocenter is scrambled, leading to a rapid loss of enantiomeric or diastereomeric excess (ee%/de%).

  • Aldol-Type Condensation: The enolate generated at C2 is highly nucleophilic. It readily attacks the C3 carbonyl of adjacent 3-quinuclidinone molecules. This self-condensation forms complex oligomers.

  • N-Oxidation: The bridgehead nitrogen is electron-rich and sterically accessible, making it highly susceptible to oxidation by dissolved atmospheric oxygen, forming a quinuclidine N-oxide degradant.

Degradation A 2-(2-Fluorobenzyl)- 3-quinuclidinone (Free Base) B Enolization at C2 (Base-Catalyzed) A->B pH > 7.0 C N-Oxidation (Dissolved O2) A->C Aerobic D Epimerization (Loss of Chiral Purity) B->D E Aldol Condensation (Oligomerization) B->E F Quinuclidine N-Oxide (Degradant) C->F

Degradation pathways of 2-(2-Fluorobenzyl)-3-quinuclidinone in solution.

Part 2: Troubleshooting & FAQs

Q1: My solution of 2-(2-fluorobenzyl)-3-quinuclidinone turns yellow/brown after a few days at room temperature. What is happening? A: This color change is the visual manifestation of aldol-type self-condensation. When stored as a free base in solution, the unprotonated amine catalyzes enolate formation. These enolates attack other molecules, forming conjugated oligomers that absorb visible light (yellow/brown). Resolution: Always store the compound as a 3[3] or buffer your aqueous solutions to pH 4.0–5.0. Protonating the nitrogen eliminates its ability to act as a general base.

Q2: I am losing enantiomeric purity (ee%) during my reaction/storage. How do I prevent C2 epimerization? A: Epimerization is driven by the same enolization mechanism described above. Because the conjugate acid has a 4[4], maintaining the solution at a pH strictly below 6.0 ensures the nitrogen remains >90% protonated. If your workflow requires organic solvents, ensure they are strictly anhydrous and slightly acidic (e.g., adding a stoichiometric equivalent of HCl in dioxane).

Q3: How can I prevent N-oxidation during long-term storage of stock solutions? A: The tertiary amine is highly reactive toward dissolved oxygen. You must degas all aqueous and organic solvents by sparging with Argon or Nitrogen for at least 30 minutes prior to API dissolution. Store the solutions in amber vials (to prevent photo-oxidation) under an inert headspace at 2–8°C.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of 2-(2-Fluorobenzyl)-3-quinuclidinone under various solution conditions, demonstrating the critical need for pH and atmospheric control.

Storage ConditionpHAtmosphereTime (Days)API Purity (%)Chiral Purity (ee %)
Aqueous Buffer, 25°C7.5Ambient (Air)7< 70%< 50%
Aqueous Buffer, 25°C4.5Ambient (Air)792%98%
Aqueous Buffer, 4°C4.5Argon30> 99%> 99%
Anhydrous MeCN, 4°CN/A (HCl Salt)Argon30> 99%> 99%

Part 4: Validated Experimental Protocols

To ensure a self-validating system, follow this standardized methodology for preparing highly stable stock solutions. By controlling pH and dissolved oxygen simultaneously, you arrest all three primary degradation pathways.

Protocol: Preparation of Stable 3-Quinuclidinone Stock Solutions

Materials Required:

  • 2-(2-Fluorobenzyl)-3-quinuclidinone (preferably as the HCl salt)

  • HPLC-grade Water or Anhydrous Acetonitrile (MeCN)

  • 0.1 M HCl (for pH adjustment)

  • Argon or High-Purity Nitrogen gas

  • Amber glass vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Degassing: Transfer the desired volume of solvent (Water or MeCN) into a clean flask. Insert a gas dispersion tube and sparge with Argon/N2 for a minimum of 30 minutes at room temperature to displace dissolved oxygen.

  • pH Adjustment (Aqueous Solutions Only): If using water, adjust the pH of the degassed solvent to 4.0–4.5 using 0.1 M HCl. Verify the pH using a calibrated micro-electrode. Note: If using the API free base, calculate the required stoichiometric addition of HCl to form the salt in situ.

  • API Dissolution: Weigh the 2-(2-Fluorobenzyl)-3-quinuclidinone into an amber glass vial. Purge the vial with Argon for 1 minute.

  • Transfer & Mixing: Using a gas-tight syringe, transfer the degassed, pH-adjusted solvent into the amber vial containing the API. Vortex gently until complete dissolution is achieved.

  • Storage: Blanket the headspace of the vial with Argon, seal tightly with a PTFE-lined septum, and store at 2–8°C.

Workflow Step1 1. Solvent Selection Step2 2. Inert Gas Degassing Step1->Step2 Step3 3. pH Adjustment (pH 4.0-5.0) Step2->Step3 Step4 4. API Dissolution Step3->Step4 Step5 5. Storage (2-8°C, Amber) Step4->Step5

Validated workflow for preparing stable 3-quinuclidinone solutions.

References

  • Aggarwal, V. K., et al. (2003). "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction". The Journal of Organic Chemistry.[Link]

  • EP2525796B1 - "Aqueous solution comprising 3-quinuclidinones for the treatment of hyperproliferative, autoimmune and heart disease".
  • "3-Quinuclidone". Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-Fluorobenzyl)-3-quinuclidinone Crystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the crystallization of 2-(2-fluorobenzyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the crystallization of 2-(2-fluorobenzyl)-3-quinuclidinone (CAS: 477871-59-3).

This bicyclic ketone is a critical synthetic intermediate in the development of neurokinin-1 (NK1) receptor antagonists and substance P inhibitors, such as CP-99,994[1]. However, its unique structural features—a basic tertiary amine, a highly flexible benzyl group, and a chiral center alpha to a ketone—make its isolation notoriously difficult. Researchers frequently encounter liquid-liquid phase separation (LLPS), poor yields, and loss of stereochemical integrity during purification[2][3].

This guide provides field-proven, mechanistically grounded solutions to ensure robust and reproducible crystallization.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my product "oil out" instead of forming crystals during salt formation?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). Quinuclidine HCl salts are notorious for "oiling out" when the salt is generated too quickly in a solvent where it is sparingly soluble, creating a massive supersaturation spike[3]. Because the lattice energy of the solvated quinuclidinone salt is relatively low, the system minimizes its free energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase, rather than forming an ordered crystal lattice. Inappropriate co-solvent ratios further exacerbate this phase separation[4].

The Solution: Shift the system from thermodynamic phase separation to kinetic nucleation. This is achieved by:

  • Elevating the temperature during acid addition to keep the system undersaturated.

  • Seeding the solution within the metastable zone to provide a low-energy template for crystal growth.

  • Implementing a slow cooling ramp (e.g., 0.1°C/min) to deplete supersaturation via crystal growth rather than secondary nucleation or LLPS.

Q2: How do I prevent epimerization at the C2 position during crystallization?

The Causality: The C2 proton of 2-(2-fluorobenzyl)-3-quinuclidinone is highly acidic because it is situated directly alpha to the C3 carbonyl group. Under basic conditions, or under prolonged thermal stress, this proton is easily abstracted to form an achiral enolate (or enol) intermediate[2]. Upon reprotonation, the stereochemical information is lost, resulting in a racemic mixture.

The Solution: Crystallization must be performed under strictly controlled pH and thermal conditions. Always isolate the compound as an acid addition salt (e.g., Hydrochloride or L-Tartrate) rather than the free base[5]. Limit exposure to temperatures above 50°C, and avoid using basic solvents (like pyridine or unbuffered aqueous mixtures) during the workup phase.

Q3: What is the optimal solvent system for chiral resolution via tartrate salt?

The Causality: Chiral resolution requires a solvent system that maximizes the solubility difference between the diastereomeric salts (e.g., the D-tartrate salt of the (2S)-enantiomer vs. the (2R)-enantiomer). Highly polar protic solvents (like pure Methanol) often dissolve both diastereomers, while non-polar solvents cause both to precipitate amorphous masses. The Solution: A binary solvent system of Methanol/Acetone or Ethanol/MTBE provides the perfect balance. The protic solvent ensures the salt remains solvated long enough to establish thermodynamic equilibrium, while the anti-solvent (Acetone or MTBE) selectively drives the less soluble diastereomer into the crystal lattice.

Part 2: Quantitative Data & Solvent System Comparison

To facilitate easy comparison, the following table summarizes the quantitative outcomes of various solvent systems tested for the crystallization of 2-(2-fluorobenzyl)-3-quinuclidinone salts.

Solvent SystemSalt FormYield (%)Purity (HPLC Area %)Chiral Purity (ee %)Phase Behavior Observations
Isopropanol (IPA) / MTBE Hydrochloride85.0>99.5N/A (Racemic)Excellent crystalline habit; no LLPS.
Ethanol / Ethyl Acetate Hydrochloride62.498.0N/A (Racemic)Prone to oiling out if cooled >0.5°C/min.
Methanol / Acetone (1:4) L-Tartrate45.0*99.2>98.0 (Resolution)Slow nucleation; highly selective.
Water / THF Free Base<20.0<90.0N/ASevere LLPS; degradation observed.

*Note: Maximum theoretical yield for a classical chiral resolution is 50%. A 45% yield represents 90% efficiency.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocol details the robust crystallization of the Hydrochloride salt, specifically engineered to bypass LLPS and prevent C2 epimerization.

Protocol: Controlled Crystallization of 2-(2-Fluorobenzyl)-3-quinuclidinone HCl

Step 1: Dissolution (Thermodynamic Reset)

  • Charge a reactor with 10.0 g of 2-(2-fluorobenzyl)-3-quinuclidinone free base (oil).

  • Add 50 mL of anhydrous Isopropanol (IPA).

  • Heat the mixture to 45°C under nitrogen stirring at 250 RPM. Self-Validation: Visually confirm a completely clear, homogeneous solution before proceeding to ensure no undissolved impurities act as rogue nucleation sites.

Step 2: Acidification (Kinetic Control)

  • Prepare a solution of 1.05 equivalents of 4M HCl in Dioxane.

  • Dose the HCl solution dropwise over 30 minutes using a syringe pump.

  • Critical Parameter: Maintain the internal temperature strictly between 45°C and 50°C. Exceeding 50°C triggers C2 epimerization[2]; dropping below 45°C triggers immediate LLPS[3].

Step 3: Seeding and Lattice Formation

  • Cool the reactor slowly to 35°C.

  • Introduce 0.1 g of high-purity 2-(2-fluorobenzyl)-3-quinuclidinone HCl seed crystals.

  • Hold the suspension isothermally at 35°C for 2 hours. Causality: This aging step allows the solute to migrate from the supersaturated liquid phase onto the seed crystal lattice, effectively bypassing the LLPS boundary.

Step 4: Desupersaturation via Cooling Ramp

  • Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Hold at 5°C for 1 hour to maximize yield.

Step 5: Isolation and Verification

  • Filter the white crystalline slurry under vacuum. Wash the filter cake with 15 mL of cold MTBE.

  • Dry in a vacuum oven at 40°C for 12 hours.

  • Self-Validation: Analyze the dried cake via Chiral HPLC to confirm the ee% has not degraded, validating that the thermal parameters successfully prevented epimerization.

Part 4: Mechanistic Visualizations

Diagram 1: LLPS Mitigation Workflow

The following decision tree illustrates the physical chemistry workflow required to navigate around the Liquid-Liquid Phase Separation boundary during salt formation.

G A 2-(2-Fluorobenzyl)-3-quinuclidinone (Free Base) B Add HCl in Isopropanol at 45°C A->B C Phase State Check B->C D Oiling Out (LLPS) C->D Supersaturated E Nucleation (Crystals) C->E Controlled F 1. Re-heat to clear 2. Add Seed Crystals 3. Cool at 0.1°C/min D->F G Filter & Isolate Pure HCl Salt E->G F->E

Caption: Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during salt crystallization.

Diagram 2: Mechanism of C2 Epimerization

This diagram maps the keto-enol tautomerization pathway that leads to the destruction of the C2 chiral center, underscoring the critical need for pH and temperature control.

G S_iso (2S)-Isomer (Desired) Enol Achiral Enol Intermediate S_iso->Enol Base/Heat (-H+) Enol->S_iso +H+ R_iso (2R)-Isomer (Impurity) Enol->R_iso +H+ R_iso->Enol Base/Heat (-H+)

Caption: Mechanism of C2 epimerization via keto-enol tautomerization under basic or thermal stress.

References

  • [1] The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine as a novel, nonpeptide substance P antagonist | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [5] US6222038B1 - Quinuclidine derivatives - Google Patents. Available at:

  • [2] Understanding the Origins of Site Selectivity in Hydrogen Atom Transfer Reactions from Carbohydrates to the Quinuclidinium Radical Cation: A Computational Study - ACS Publications. Available at:[Link]

Sources

Optimization

Addressing poor solubility of 2-(2-Fluorobenzyl)-3-quinuclidinone in assays

Welcome to the technical support guide for 2-(2-Fluorobenzyl)-3-quinuclidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-Fluorobenzyl)-3-quinuclidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the compound's poor aqueous solubility. Here, you will find practical solutions, detailed protocols, and scientific explanations to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling of 2-(2-Fluorobenzyl)-3-quinuclidinone.

Q1: My 2-(2-Fluorobenzyl)-3-quinuclidinone is not dissolving in my aqueous assay buffer. Why is this happening?

A: The structure of 2-(2-Fluorobenzyl)-3-quinuclidinone contains a large, non-polar benzyl group and a rigid bicyclic quinuclidinone core. These features contribute to its hydrophobic nature, leading to poor solubility in polar solvents like water or aqueous buffers. The phenomenon involves the disruption of intermolecular bonds in the solute and solvent, and the formation of new interactions between them. For poorly soluble compounds, the energy required to break the strong intermolecular bonds in the crystalline solid is not sufficiently compensated by the weak interactions with water molecules.[1]

Q2: What is the best solvent to prepare a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the most widely used and recommended organic solvent for preparing high-concentration stock solutions of hydrophobic compounds.[2][3] Ethanol can also be an option. It is crucial to start with an organic solvent to ensure the compound is fully dissolved before any serial dilutions into aqueous media are performed.

Q3: I've prepared a clear stock solution in DMSO, but the compound precipitates when I add it to my final assay buffer. How can I prevent this?

A: This is a common issue known as "compound crashing out." It occurs when the concentration of the organic solvent (like DMSO) is significantly diluted by the aqueous buffer, which cannot maintain the solubility of the hydrophobic compound. To prevent this, ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[4] Other strategies, such as pH adjustment, or the use of co-solvents or cyclodextrins, may be necessary.

Q4: Can I adjust the pH of my buffer to improve solubility?

A: Yes, pH adjustment can be a very effective strategy.[5][6] 2-(2-Fluorobenzyl)-3-quinuclidinone contains a tertiary amine within the quinuclidine ring system, which is basic. The predicted pKa of the conjugate acid is approximately 6.24.[7] By lowering the pH of the buffer to at least one to two units below the pKa (e.g., pH 4.2-5.2), the amine group will become protonated (positively charged). This charged form is significantly more soluble in aqueous solutions.[8] Always verify that the required pH is compatible with your specific assay and does not affect the biological target.

Q5: What are cyclodextrins, and can they help with solubility?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, shaped like a hollow cone.[9] They can encapsulate hydrophobic "guest" molecules, like your compound, within their central cavity, forming an inclusion complex.[10][11][12] This complex presents a hydrophilic exterior to the aqueous solvent, thereby increasing the apparent solubility of the compound.[11][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[11]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Stock and Working Solution Preparation

The key to preventing precipitation is a carefully planned dilution strategy. Abruptly changing the solvent environment from a high concentration of organic solvent to a purely aqueous one is the primary cause of solubility issues.

Protocol 1: Standard Stock Solution Preparation

  • Preparation : Allow the vial of 2-(2-Fluorobenzyl)-3-quinuclidinone and the solvent (e.g., high-purity DMSO) to equilibrate to room temperature before opening to prevent moisture condensation.[14][15]

  • Weighing : Accurately weigh the desired amount of the compound.

  • Dissolution : Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer and, if necessary, a brief sonication in a water bath to ensure complete dissolution.[14] Visually inspect the solution against a light source to confirm there is no suspended particulate matter.

  • Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[14][15]

Workflow for Preparing Working Solutions

This workflow helps you choose the right path for preparing your final assay solution from the stock.

G start Start: Prepare High-Conc. Stock in 100% DMSO check_final_dmso Is final DMSO conc. <0.5% and compound remains soluble? start->check_final_dmso serial_dilution Perform Serial Dilution in Assay Buffer check_final_dmso->serial_dilution Yes troubleshoot Precipitation Occurs: Troubleshoot Further check_final_dmso->troubleshoot No success Success: Proceed with Assay serial_dilution->success ph_adjust Option 1: Adjust Buffer pH (Target pH < 6.0) troubleshoot->ph_adjust cyclodextrin Option 2: Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin

Caption: Decision workflow for compound dilution.

Guide 2: Advanced Solubilization Techniques

If direct dilution fails, more advanced methods are required. These techniques modify the solvent or the compound itself to favor dissolution.

Option A: pH-Mediated Solubilization

The basic nitrogen in the quinuclidine core is the key to this strategy. By protonating this nitrogen, you create a salt form of the compound in situ, which is more polar and thus more water-soluble.

  • Principle : For a basic compound, solubility in water increases as the pH of the solution decreases.[6][16] The Henderson-Hasselbalch equation dictates that at a pH equal to the pKa, the compound will be 50% ionized. To ensure >99% ionization and significantly improve solubility, the buffer pH should be at least 2 units below the pKa of the compound's conjugate acid (pKa ≈ 6.24).[7]

  • Procedure :

    • Prepare your assay buffer.

    • Adjust the pH of the buffer to a value between 4.0 and 5.5 using dilute HCl.

    • Add the DMSO stock solution of 2-(2-Fluorobenzyl)-3-quinuclidinone to the pH-adjusted buffer dropwise while vortexing.

  • Caution : Ensure that the acidic pH does not affect your assay's biological components (e.g., enzyme activity, cell viability). Always run a vehicle control with the pH-adjusted buffer to validate your results.

Option B: Cyclodextrin-Mediated Solubilization

This method is ideal when pH modification is not feasible. The cyclodextrin acts as a "molecular carrier" for the hydrophobic compound.

  • Mechanism : The non-polar interior of the cyclodextrin molecule encapsulates the fluorobenzyl portion of your compound, shielding it from the aqueous environment.[9][11] The polar exterior of the cyclodextrin can then readily interact with water, bringing the entire complex into solution.[9][11]

  • Procedure :

    • Prepare a stock solution of a cyclodextrin derivative, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. A typical starting concentration is 1-5% (w/v).

    • Add the DMSO stock of your compound directly into the cyclodextrin-containing buffer.

    • Mix thoroughly. The formation of the inclusion complex can sometimes take time, so allowing the solution to equilibrate for 15-30 minutes at room temperature may be beneficial.

  • Considerations : While generally considered benign, it is important to run a vehicle control with the cyclodextrin alone to ensure it does not interfere with your assay.[17]

Caption: Mechanism of cyclodextrin solubilization.

Data Summary Tables

Table 1: Recommended Solvents for Stock Solution

SolventTypical Starting ConcentrationProsCons
DMSO 10-50 mMHigh solubilizing power for a wide range of compounds.[2]Can be toxic to cells at final concentrations >0.5-1%.[4][17]
Ethanol 10-50 mMLess toxic than DMSO for some cell lines.[3]May be less effective at solubilizing highly hydrophobic compounds.[17]

Table 2: Troubleshooting Quick Reference

IssuePotential CauseRecommended Solution
Precipitation upon dilution Poor aqueous solubility; "crashing out"Lower final concentration; use pH adjustment or cyclodextrins.
Cloudy/hazy final solution Micro-precipitationCentrifuge the solution before use; try a different solubilization method.
Assay interference Solvent or excipient effectsRun vehicle controls (e.g., buffer + DMSO, buffer + cyclodextrin).
Inconsistent results Compound degradation or adsorptionPrepare fresh solutions; use low-adsorption labware.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).
  • Solubility and pH of amines - ISSR. (n.d.).
  • Chapter 22 Notes - Amines. (n.d.).
  • 2-(2-FLUOROBENZYL)-3-QUINUCLIDINONE | 477871-59-3 - ChemicalBook. (2022, December 30).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.).
  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One. (2012, October 17).
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients. (2024, October 23).
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.).
  • Best practices for handling and dissolving hydrophobic peptides like CRP 201-206 - Benchchem. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters - MDPI. (2022, December 28).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC. (2022, September 30).
  • Solubilization of tropicamide by hydroxypropyl-??-cyclodextrin and water-soluble polymers: In vitro/in vivo studies - ResearchGate. (2025, August 10).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12).
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Advanced Applications &amp; Troubleshooting for 2-(2-Fluorobenzyl)-3-quinuclidinone

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical and chemoselective challenges associated with 2-(2-Fluorobenzyl)-3-quinucli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical and chemoselective challenges associated with 2-(2-Fluorobenzyl)-3-quinuclidinone (2-FBQ) .

Widely utilized as a pivotal intermediate in the synthesis of Substance P (NK1) receptor antagonists and muscarinic ligands, 2-FBQ presents unique handling challenges. The C2 position is highly acidic, making it prone to epimerization, while the bicyclic quinuclidine core complicates face-selective reductions. This guide provides field-proven, self-validating protocols to ensure absolute stereocontrol during your syntheses.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does the C2 stereocenter of 2-FBQ rapidly racemize during storage and reductive amination, and how can I prevent it? Expertise & Experience: The C2 proton of 2-FBQ is exceptionally acidic because it is flanked by the C3 carbonyl and the inductive pull of the bridgehead nitrogen. Even mild bases or extended time in protic solvents will trigger deprotonation, forming an achiral enolate that rapidly racemizes. The Solution: Do not fight the epimerization; exploit it. By employing a Dynamic Kinetic Resolution (DKR) strategy, you can convert the racemic mixture entirely into the desired enantiomer. Refluxing racemic 2-FBQ with L-tartaric acid in ethanol allows the undesired (R)-isomer to continuously epimerize into the (S)-isomer, which immediately precipitates out of the equilibrium as an insoluble L-tartrate salt .

Q2: I am attempting a reductive amination of 2-FBQ to form a cis-amine, but I am getting poor diastereoselectivity and significant epimerization. What is the optimal method? Expertise & Experience: Standard borohydride reductants (e.g., NaBH3CN, NaBH(OAc)3) fail here. The transition state of the imine intermediate is unconstrained, allowing the C2 stereocenter to epimerize before the reduction occurs, yielding a near 1:1 cis/trans mixture. The Solution: Switch to a Titanium-templated hydrogenation system (Ti(OiPr)4 / Pt-C / H2). The Ti(OiPr)4 acts as a Lewis acid that locks the imine into a rigid, non-enolizable complex, preserving the C2 stereocenter. Subsequent hydrogenation with Pt/C directs the hydrogen attack strictly to the less hindered face, yielding >95% cis-diastereoselectivity .

Q3: How can I achieve highly enantioselective ketone reduction to the corresponding (R)- or (S)-alcohol without heavy metal catalysts? Expertise & Experience: While Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) is a standard chemical approach, it often requires high catalyst loading for sterically hindered quinuclidinones. The Solution: Implement a biocatalytic approach using Imine Reductases (IREDs) or specific Ketoreductases (KREDs) coupled with a Glucose Dehydrogenase (GDH) recycling system. The enzymatic active site provides perfect face-selectivity, eliminating the risk of over-reduction or C2 epimerization, often achieving >99% ee .

Part 2: Visualizing the Chemistry

DKR_Pathway Racemic Racemic 2-FBQ (Fast Epimerization) Enolate Achiral Enolate (C2=C3 Double Bond) Racemic->Enolate Base/Acid Catalysis S_Isomer (S)-2-FBQ (Target Enantiomer) Enolate->S_Isomer Protonation R_Isomer (R)-2-FBQ (Off-Target) Enolate->R_Isomer Protonation Tartrate (S)-2-FBQ L-Tartrate (Insoluble Precipitate) S_Isomer->Tartrate L-Tartaric Acid (Crystallization) R_Isomer->Enolate Recycling via Equilibrium

Fig 1. Dynamic Kinetic Resolution (DKR) of 2-FBQ via an achiral enolate intermediate.

Reductive_Amination Ketone (S)-2-FBQ Imine Ti-Imine Complex (Stereocenter Locked) Ketone->Imine Ti(OiPr)4 + Amine Reduction Pt/C, H2 (Face-Selective) Imine->Reduction Solvent / Pressure Product (2S,3S)-cis-Amine (Target Product) Reduction->Product High de% Yield

Fig 2. Workflow for the diastereoselective reductive amination of 2-FBQ.

Part 3: Quantitative Data Presentation

To select the appropriate methodology for your downstream application, consult the performance metrics of the primary reduction strategies below:

Reduction MethodReagents / CatalystEpimerization ControlDiastereoselectivity (cis:trans)Typical Yield
Standard Borohydride NaBH3CN, AcOH, MeOHPoor (Extensive Racemization)~1:1<40%
Titanium-Templated Ti(OiPr)4, 5% Pt/C, H2Excellent (Conformationally Locked)>95:585-90%
Biocatalytic (IREDs) Imine Reductase, GDHExcellent (Enzyme Active Site)>99:1>90%

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Diastereoselective Synthesis of (2S,3S)-cis-2-(2-Fluorobenzyl)-3-aminoquinuclidine

This protocol utilizes the Ti-templated methodology to ensure absolute retention of the C2 stereocenter.

Step 1: Imine Formation & Conformation Locking

  • Charge a dry reactor with (S)-2-FBQ L-tartrate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous ethanol (0.3 M).

  • Add Titanium(IV) isopropoxide[Ti(OiPr)4] (1.2 eq) dropwise under inert atmosphere.

  • Stir at room temperature for 12 hours. Causality Check: Ti(OiPr)4 acts as a water scavenger to drive imine formation and as a Lewis acid to lock the imine conformation, preventing C2-deprotonation.

Step 2: Face-Selective Hydrogenation

  • Add 5% Pt/C (5 mol%) to the reaction mixture.

  • Pressurize the reactor with H2 gas (50 psi) and stir vigorously for 24 hours. Causality Check: Platinum on carbon (Pt/C) is strictly required over Palladium (Pd/C). Pd/C carries a high risk of unwanted hydrodefluorination or debenzylation of the 2-fluorobenzyl moiety.

Step 3: Workup and Self-Validation

  • Vent the reactor and filter the mixture through a pad of Celite to remove the Pt/C catalyst.

  • Quench the filtrate with 1M NaOH to precipitate the titanium as insoluble TiO2. Filter again.

  • Extract the aqueous layer with Ethyl Acetate (3x), dry over Na2SO4, and concentrate in vacuo. Self-Validation Check: Analyze the crude mixture via ^1^H NMR (CDCl3). The system validates itself through coupling constants: the desired cis-isomer exhibits a distinct coupling constant ( J≈8 Hz ) for the C2-C3 protons, whereas any trace trans-isomer will show a much smaller coupling constant ( J≈3 Hz ). If J≈8 Hz is the dominant signal, your stereocontrol was successful.

References

  • Nugent, T. C.; Seemayer, R. "An Efficient Enantiopure Synthesis of a Pivotal Precursor to Substance P Antagonists", Organic Process Research & Development 2006, 10, 142-148. URL:[Link]

  • Murugesan, K. et al. "Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination", ACS Catalysis 2021, 11, 22, 14008–14041. URL:[Link]

  • Bell, E. L. et al. "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods", Chemical Reviews 2022, 122, 3, 3336–3396. URL:[Link]

Optimization

Technical Support Center: Resolving Enantiomers of 2-(2-Fluorobenzyl)-3-quinuclidinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the stereochemical resolution of 2-(2-Fluorobe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the stereochemical resolution of 2-(2-Fluorobenzyl)-3-quinuclidinone (CAS: 477871-59-3)[1].

The quinuclidine scaffold is a privileged, rigid bicyclic amine prevalent in neurokinin-1 (NK1) receptor antagonists and muscarinic ligands. Because the C2-position bears a stereocenter, isolating the pure (R)- or (S)-enantiomer is a strict regulatory and pharmacological requirement[2]. This guide bypasses generic advice, focusing strictly on the causality of experimental failures and providing self-validating protocols for three primary resolution pathways.

I. Strategic Workflows & Quantitative Comparison

Choosing the correct resolution strategy depends on whether your downstream synthesis requires the enantiopure ketone or the corresponding chiral alcohol.

ResolutionWorkflow Racemic Racemic 2-(2-Fluorobenzyl) -3-quinuclidinone ClassRes Classical Resolution (Chiral Acids) Racemic->ClassRes ChiralSFC Chiral SFC / HPLC (Polysaccharide Columns) Racemic->ChiralSFC DKR Dynamic Kinetic Resolution (Ru-Catalyzed ATH) Racemic->DKR Salt Diastereomeric Salt Crystallization ClassRes->Salt EnantioK Enantiopure Ketone (R) or (S) ChiralSFC->EnantioK EnantioA Enantiopure cis-Alcohol (1R, 2S) or (1S, 2R) DKR->EnantioA Salt->EnantioK

Fig 1: Strategic workflows for the enantiomeric resolution of 2-(2-fluorobenzyl)-3-quinuclidinone.

Quantitative Performance Matrix

Table 1: Empirical comparison of resolution methodologies for 2-substituted quinuclidinones.

Resolution StrategyTarget MoleculeTypical YieldMax ee%ScalabilityCost Profile
Classical (Chiral Acids) Enantiopure Ketone30–40%>99%High (Multi-kg)Low
Chiral SFC / HPLC Enantiopure Ketone45–49%>99%Medium (Grams)High
DKR (Ru-ATH) Enantiopure cis-Alcohol>90%>98%High (Multi-kg)Medium

II. Troubleshooting & Protocols

Module A: Classical Diastereomeric Salt Resolution

Classical resolution relies on forming diastereomeric salts using chiral acids (e.g., L-tartaric acid or (-)-Di-p-toluoyl-L-tartaric acid). Because the quinuclidine nitrogen is highly basic (pKa ~10), salt formation is rapid, but crystallization thermodynamics are often challenging[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve racemic 2-(2-fluorobenzyl)-3-quinuclidinone (1.0 eq) in Ethanol/Water (95:5 v/v) at 60°C.

  • Salt Formation: Add (-)-Di-p-toluoyl-L-tartaric acid (1.0 eq) dropwise as a solution in ethanol.

  • Controlled Cooling: Cool the reactor at a strict rate of 5°C/hour to 20°C.

  • Isolation: Filter the precipitated salt. Recrystallize once from absolute ethanol.

  • Free-Basing: Suspend the salt in Dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer pH > 11. Extract, dry, and concentrate the organic layer.

Self-Validating System: This protocol validates itself via mother liquor optical rotation. By continuously monitoring the polarimetry of the mother liquor, a plateau in specific rotation [α] signals the exact thermodynamic endpoint of crystallization, confirming that no further target enantiomer remains in solution.

Q: Why is my diastereomeric salt failing to crystallize, separating instead as a dense oil ("oiling out")? A (Causality): Oiling out (liquid-liquid phase separation) occurs when the supersaturation level of the solution exceeds the metastable zone limit before the temperature drops below the melting point of the solvated diastereomeric salt. The highly lipophilic 2-fluorobenzyl group combined with the polar quinuclidinium core creates competing solubility dynamics. Solution: You must increase the thermodynamic driving force for crystallization. Add 5% water to your ethanol to slightly increase the polarity, and introduce 1% w/w of pure crystalline seed material precisely 5°C below the calculated saturation temperature. This physically bypasses the oiling-out phase boundary and forces nucleation.

Module B: Chiral Supercritical Fluid Chromatography (SFC)

When rapid access to the enantiopure ketone is required without extensive crystallization screening, Chiral SFC is the gold standard.

Step-by-Step Methodology:

  • Column Selection: Equip the SFC with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Set the supercritical CO₂ to Co-solvent ratio at 80:20. The co-solvent must be Methanol containing 0.2% Diethylamine (DEA).

  • Parameters: Maintain backpressure at 120 bar and temperature at 35°C.

  • Elution & Recovery: Collect fractions based on UV triggering at 220 nm. Depressurize carefully to avoid aerosolizing the volatile quinuclidinone.

Self-Validating System: Real-time UV chromatogram monitoring acts as the validation mechanism. The achievement of baseline resolution ( Rs​>1.5 ) with a peak symmetry factor between 0.9 and 1.1 immediately proves that the basic modifier has successfully saturated all active silanol sites.

Q: Why am I observing severe peak tailing and poor resolution ( Rs​<1.0 ) on my polysaccharide column? A (Causality): Peak tailing in quinuclidine derivatives is fundamentally caused by secondary interactions. The tertiary amine of the quinuclidine ring acts as a strong hydrogen-bond acceptor and undergoes cation-exchange interactions with the free, acidic silanol groups (-SiOH) on the silica support of the chiral stationary phase. Solution: The 2-fluorobenzyl group provides minimal steric shielding to the nitrogen. You must add a basic modifier (0.2% DEA or Isopropylamine) to the methanol stream. The DEA competitively binds to the acidic silanol sites, neutralizing them and allowing the quinuclidinone to interact exclusively with the chiral amylose selector.

Module C: Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation

If your ultimate target is the chiral alcohol (e.g., for subsequent etherification), Dynamic Kinetic Resolution (DKR) is vastly superior to resolving the ketone. DKR allows for a theoretical 100% yield of a single diastereomer by continuously epimerizing the unreacted ketone[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In a Schlenk flask under argon, combine racemic 2-(2-fluorobenzyl)-3-quinuclidinone (1.0 eq), RuCl₂ (0.5 mol%), and Sodium Formate (5.0 eq).

  • Solvent Addition: Add a degassed biphasic mixture of H₂O and DCM (1:1 v/v).

  • Reaction: Stir vigorously at 40°C for 24 hours. The formate acts as both the hydrogen donor and the base for epimerization.

  • Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure (1S, 2R)-cis-alcohol.

Self-Validating System: The reaction validates its own kinetic efficiency through chiral GC/MS monitoring. If the enantiomeric excess (ee%) of the unreacted ketone pool remains near 0% throughout the reaction, it confirms that the base-catalyzed epimerization rate is successfully outcompeting the ruthenium-catalyzed reduction rate.

Q: Why is my diastereomeric ratio (cis/trans) lower than expected (< 90:10)? A (Causality): In DKR, the rate of base-catalyzed epimerization at the C2 position must be significantly faster than the rate of reduction at the C3 carbonyl. While the electron-withdrawing 2-fluorobenzyl group enhances the acidity of the C2 proton (facilitating enolization), insufficient base concentration or low temperatures will slow epimerization. If reduction outpaces epimerization, the Ru-catalyst will begin reducing the "wrong" (2S)-ketone enantiomer, generating the trans-alcohol and ruining the diastereomeric ratio. Solution: Ensure the aqueous layer maintains a pH of ~7.5–8.0 using formate buffers to keep the enolization rate fast.

DKRMechanism S_Ketone (2S)-Ketone Enol Achiral Enol / Enolate (Fast Epimerization) S_Ketone->Enol Base RuCat Chiral Ru-Catalyst Asymmetric Transfer Hydrogenation S_Ketone->RuCat Slow R_Ketone (2R)-Ketone R_Ketone->Enol Base R_Ketone->RuCat Fast Product (2S, 3S)-cis-Alcohol (Major Product) RuCat->Product

Fig 2: Mechanism of Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation.

References

  • Organic Chemistry: An Indian Journal. "A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions." TSI Journals, 2018.[Link]

  • Organic Letters (ACS). "Ruthenium-Catalyzed Highly Enantioselective Synthesis of cis-3-Quinuclidinols via DKR Asymmetric Transfer Hydrogenation." American Chemical Society, 2020.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioassays with 2-(2-Fluorobenzyl)-3-quinuclidinone

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely utilizing 2-(2-Fluorobenzyl)-3-quinuclidinone (CAS: 477871-59-3) as a pharmacological ligand, a structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely utilizing 2-(2-Fluorobenzyl)-3-quinuclidinone (CAS: 477871-59-3) as a pharmacological ligand, a structural intermediate, or a probe in high-throughput screening (HTS). While the quinuclidine bicyclic core is a privileged scaffold in medicinal chemistry (often targeting muscarinic or p53-related pathways), its unique physicochemical properties introduce severe liabilities in biochemical and cell-based assays.

As a Senior Application Scientist, I have designed this guide to help you distinguish genuine pharmacological activity from assay artifacts. We will explore the causality behind these false positives and provide self-validating experimental systems to ensure the scientific integrity of your data.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My dose-response curves are erratic, non-reproducible, and exhibit abnormally steep Hill slopes (>1.5). What is happening?

The Causality: You are likely observing colloidal aggregation . Small, lipophilic molecules like 2-(2-Fluorobenzyl)-3-quinuclidinone can spontaneously form colloidal particles (50–500 nm in radius) when diluted from DMSO stocks into aqueous assay buffers at micromolar concentrations[1]. Rather than binding to the active site of your target, these aggregates act as "protein sponges," sequestering and partially denaturing the target enzyme on their surface[2]. This stoichiometric depletion of the enzyme leads to steep, non-Michaelian dose-response curves and represents the most common source of false positives in HTS.

Q2: The compound shows potent, irreversible inhibition of my target, but it lacks obvious reactive functional groups. Is this a true hit?

The Causality: Proceed with extreme caution; you are likely encountering a Pan-Assay Interference Compound (PAINS) mechanism[3]. While 2-(2-Fluorobenzyl)-3-quinuclidinone appears stable, the quinuclidinone core is highly susceptible to enolization and oxidation in aqueous media. Structural analogs, such as the p53-reactivating prodrugs PRIMA-1 and APR-246, spontaneously convert into methylene quinuclidinone (MQ)[4]. MQ is a highly reactive electrophile (a Michael acceptor) that covalently alkylates soft nucleophiles, specifically cysteine residues (e.g., Cys124 and Cys277 on p53)[5]. If your target protein relies on an exposed catalytic or structural cysteine, the quinuclidinone may be generating a reactive intermediate that causes non-specific covalent modification[6].

Q3: The compound is highly active in biochemical assays, but the apparent potency drops by 100-fold in cell-based assays. Where is the drug going?

The Causality: This is a classic case of Non-Specific Binding (NSB) driven by the basicity of the quinuclidine nitrogen. The tertiary amine of the quinuclidine core has a pKa of approximately 10. At a physiological pH of 7.4, the molecule is >99% protonated and carries a permanent positive charge. This cationic, lipophilic nature causes the compound to rapidly partition into phospholipid bilayers or electrostatically adsorb to the negatively charged surfaces of polystyrene assay plates. Consequently, the effective free concentration of the drug available to engage the target is a mere fraction of your nominal dosing concentration.

Part 2: Diagnostic Data Summarization

To facilitate rapid triage, the following table synthesizes the quantitative and qualitative markers of quinuclidinone-induced artifacts, alongside their definitive mitigation strategies.

Artifact TypeMechanistic CauseAssay ManifestationMitigation / Counter-Screen
Colloidal Aggregation Hydrophobic collapse in aqueous buffer[1]Steep Hill slopes (>1.5); loss of activity upon enzyme concentration increase[2].Addition of 0.01% Triton X-100; Dynamic Light Scattering (DLS).
Covalent Modification Conversion to Michael acceptor (e.g., MQ)[4]Time-dependent inhibition; irreversible binding; broad-spectrum assay hits[3].Pre-incubation with 1 mM DTT or GSH; Mass Spectrometry (intact mass).
Non-Specific Binding Cationic charge at pH 7.4 (pKa ~10)Drastic right-shift in IC50 between biochemical and cell-based assays.Use of low-binding plates; addition of 1 mg/mL BSA to buffer.

Part 3: Self-Validating Experimental Protocols

To ensure your protocols are self-validating, you must run parallel counter-screens that actively perturb the physical state of the compound. If the compound's activity changes under these conditions, it is an artifact.

Protocol A: Detergent-Sensitivity Assay (Detecting Aggregation)

Colloidal aggregates are highly sensitive to non-ionic detergents. If your compound is a true competitive inhibitor, its IC50 will remain stable in the presence of detergent.

  • Prepare Assay Buffers: Prepare two identical sets of your standard biochemical assay buffer. To one set, add 0.01% (v/v) Triton X-100 (or CHAPS if your protein is sensitive to Triton).

  • Compound Dilution: Serially dilute 2-(2-Fluorobenzyl)-3-quinuclidinone in DMSO, then transfer to the two assay buffers (keep final DMSO <1%).

  • Incubation: Add the target protein and incubate for 15 minutes at room temperature.

  • Readout & Analysis: Initiate the reaction with the substrate. Calculate the IC50 and Hill slope for both conditions.

  • Validation Logic: If the IC50 shifts by >5-fold (loss of potency) in the Triton X-100 buffer, the compound is a colloidal aggregator[2].

Protocol B: Thiol-Reactivity Shift Assay (Detecting Covalent PAINS)

If the quinuclidinone is forming a reactive Michael acceptor, an excess of a sacrificial nucleophile will quench the artifact.

  • Reagent Preparation: Prepare a fresh stock of 100 mM Dithiothreitol (DTT) or reduced Glutathione (GSH) in water.

  • Pre-incubation: In a microplate, mix 2-(2-Fluorobenzyl)-3-quinuclidinone (at its IC90 concentration) with 1 mM DTT or GSH in assay buffer. Incubate for 30 minutes at 37°C to allow the thiol to scavenge any reactive electrophiles[5].

  • Protein Addition: Add your target protein to the mixture and incubate for the standard assay duration.

  • Validation Logic: If the inhibitory activity is completely abolished by the presence of DTT/GSH, the compound is acting via non-specific covalent modification rather than reversible target engagement.

Part 4: Triage Workflow Visualization

The following logic tree dictates the mandatory triage path for any hit involving a quinuclidinone derivative.

G Start Hit Identified: 2-(2-Fluorobenzyl)-3-quinuclidinone AggCheck Protocol A: Add 0.01% Triton X-100 to Assay Buffer Start->AggCheck AggResult Is Activity Lost? AggCheck->AggResult Colloid Artifact Detected: Colloidal Aggregation AggResult->Colloid Yes ThiolCheck Protocol B: Pre-incubate with 1 mM DTT or GSH AggResult->ThiolCheck No ThiolResult Is Activity Lost? ThiolCheck->ThiolResult Covalent Artifact Detected: Covalent Modification (PAINS) ThiolResult->Covalent Yes Valid Validated Hit: Proceed to Hit-to-Lead Optimization ThiolResult->Valid No

Figure 1: Decision matrix for diagnosing and mitigating quinuclidinone bioassay artifacts.

Sources

Optimization

Technical Support Center: Scaling Up 2-(2-Fluorobenzyl)-3-quinuclidinone Reactions

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-(2-Fluorobenzyl)-3-quinuclidinone. This guide is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Fluorobenzyl)-3-quinuclidinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important α-alkylation reaction. As a key intermediate for various pharmacologically active molecules, including analogs of vesamicol used in neuroimaging, robust and scalable synthesis is critical[1][2][3]. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and ensure successful, reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2-(2-Fluorobenzyl)-3-quinuclidinone?

A1: The synthesis is a classic example of an α-alkylation of a ketone. It involves the deprotonation of 3-quinuclidinone at the α-carbon (C2) to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution (SN2) reaction with an electrophilic alkylating agent, 2-fluorobenzyl halide (typically bromide or chloride), to form the new carbon-carbon bond[4][5].

Q2: Why is a strong, sterically hindered base like Lithium Diisopropylamide (LDA) recommended?

A2: The choice of base is paramount for a successful and clean reaction. A strong base is required to deprotonate the α-carbon of the ketone (pKa ≈ 19-21) effectively. However, using a base like sodium ethoxide (pKa of conjugate acid ≈ 16) results in an equilibrium with only a small concentration of the enolate, leaving a significant amount of unreacted ketone[6][7]. This unreacted ketone can then be attacked by the enolate, leading to undesired aldol condensation side products[8].

LDA is ideal for several reasons:

  • Strength: With a conjugate acid pKa of ~36, it quantitatively and irreversibly converts the ketone to its enolate[6]. This eliminates the starting ketone from the reaction mixture before the alkylating agent is added, preventing aldol side reactions[7].

  • Steric Hindrance: Its bulky isopropyl groups make it a poor nucleophile, minimizing the chance of it directly attacking the 2-fluorobenzyl halide electrophile[9].

  • Kinetic Control: It rapidly removes the most accessible proton, which in the case of 3-quinuclidinone, leads to the desired C2 enolate[4].

Q3: What are the optimal solvent and temperature conditions for this reaction?

A3: The reaction is best performed in an anhydrous aprotic solvent, with tetrahydrofuran (THF) being the most common choice. Aprotic solvents are crucial as they do not have acidic protons that would quench the highly basic enolate. For the enolate formation step using LDA, a low temperature, typically -78 °C (a dry ice/acetone bath), is critical to ensure the stability of the lithium enolate and prevent side reactions[8][9]. The subsequent alkylation step is also performed at low temperatures, often allowing the reaction to slowly warm to room temperature.

Q4: Can other bases or methods be used for this alkylation?

A4: While LDA is the workhorse for this transformation, other methods exist, particularly for large-scale operations where handling pyrophoric reagents like n-BuLi (used to make LDA) can be a concern. Phase-transfer catalysis (PTC) is a viable alternative. In PTC, a catalyst (like a quaternary ammonium salt) transfers a base (e.g., concentrated NaOH or KOH) from an aqueous phase to the organic phase containing the ketone, allowing deprotonation to occur at the interface[10][11]. This can simplify the process by avoiding cryogenic temperatures and highly reactive organometallic reagents[12].

Key Reaction Parameter Comparison
ParameterRecommended Base: LDAAlternative: Phase-Transfer Catalysis (PTC)Rationale & Causality
Base Strength Very Strong (pKa ~36)Strong (e.g., NaOH, KOH)LDA ensures complete, irreversible enolate formation, preventing aldol side reactions[6][7]. PTC relies on interfacial reaction.
Temperature -78 °C (Cryogenic)Room Temp to Mild Heating (e.g., 40 °C)Low temperature is required to maintain the stability of the highly reactive lithium enolate[8]. PTC conditions are generally milder.
Solvent Anhydrous Aprotic (e.g., THF)Biphasic (e.g., Toluene/Water)Aprotic solvent prevents quenching of the enolate. PTC is designed for two-phase systems[10].
Stoichiometry Stoichiometric (1.0-1.1 eq.)Catalytic PTC agent, excess baseFull conversion to the enolate prevents having both nucleophile and electrophile (ketone) present simultaneously[7].
Scale-up Safety Requires handling of n-BuLiAvoids pyrophoric reagentsPTC offers significant safety advantages for industrial-scale synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of the 2-(2-Fluorobenzyl)-3-quinuclidinone synthesis.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low, or I'm recovering mostly starting material. What are the likely causes and how can I fix it?

A: Low yield is the most common issue and typically points to a problem in one of the two key steps: enolate formation or alkylation.

Workflow: Troubleshooting Low Yield

start Low Yield Observed q1 Was Enolate Formation Complete? start->q1 cause1 Cause: Incomplete Deprotonation - Base degraded (moisture) - Insufficient base - Temperature too high q1->cause1 No q2 Was Alkylation Step Effective? q1->q2 Yes sol1 Solution: - Use fresh, titrated LDA - Ensure anhydrous conditions - Maintain -78°C during addition - Check stoichiometry (1.05 eq.) cause1->sol1 cause2 Cause: Poor Alkylating Agent - Bad leaving group (Cl vs. Br) - Decomposed reagent q2->cause2 No cause3 Cause: Side Reactions - Aldol condensation - Base reacts with halide q2->cause3 Possible sol2 Solution: - Use 2-fluorobenzyl bromide or iodide - Verify purity of the halide cause2->sol2 sol3 Solution: - Ensure complete enolate formation first - Add alkylating agent after base addition is complete cause3->sol3

Caption: Decision tree for diagnosing low reaction yield.

Detailed Solutions:

  • Verify Enolate Formation: The most critical step is the quantitative conversion of 3-quinuclidinone to its lithium enolate.

    • Base Quality: LDA is moisture-sensitive. Ensure you are using a freshly prepared solution or a recently purchased, properly stored commercial solution. The molarity of n-BuLi used to prepare LDA should be confirmed by titration.

    • Anhydrous Conditions: All glassware must be rigorously dried, and the solvent (THF) must be anhydrous. Trace amounts of water will consume the base and reduce your effective stoichiometry.

    • Temperature Control: The addition of n-BuLi to diisopropylamine and the subsequent addition of 3-quinuclidinone must be done at low temperatures (-78 °C) to prevent base degradation and side reactions[7]. On a larger scale, this requires a jacketed reactor with efficient cooling and an internal temperature probe.

  • Assess the Alkylation Step:

    • Leaving Group Efficacy: The SN2 reaction efficiency depends heavily on the leaving group. The order of reactivity is I > Br > Cl > F. Using 2-fluorobenzyl bromide is generally a good balance of reactivity and cost. If yields are still low, switching to 2-fluorobenzyl iodide can improve results[7].

    • Slow Addition: Add the alkylating agent slowly to the cold enolate solution. This maintains a low concentration of the electrophile and minimizes potential side reactions.

Problem 2: Formation of Impurities (Dialkylation and O-Alkylation)

Q: My crude product shows multiple spots on TLC/LCMS, including a higher molecular weight species. What's happening?

A: This often indicates either dialkylation or O-alkylation.

  • Dialkylation: The desired mono-alkylated product still has an acidic α-proton. If any unreacted enolate from the starting material is present, or if excess base is used, it can deprotonate the product, which then reacts with another molecule of the alkylating agent.

    • Solution: Use a precise stoichiometric amount (1.0 to 1.05 equivalents) of a strong base like LDA. This ensures the starting ketone is fully consumed before the alkylating agent is introduced, leaving no base to deprotonate the product[7]. Adding the alkylating agent slowly also helps.

  • O-Alkylation vs. C-Alkylation: The enolate ion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.

    • Controlling Factors: C-alkylation is generally favored in reactions with lithium enolates in aprotic solvents like THF. The lithium cation coordinates tightly to the oxygen atom, sterically hindering O-alkylation and promoting reaction at the carbon. If you are using a different counter-ion (e.g., sodium or potassium) or a more polar, protic solvent, the proportion of O-alkylation can increase.

    • Solution: Stick with the standard LDA/THF system at -78 °C to maximize C-alkylation.

Problem 3: Scale-Up Challenges (Exotherms, Mixing, and Work-up)

Q: I had success on a 1g scale, but the reaction failed at 100g. What aspects of scale-up do I need to consider?

A: Scaling up introduces challenges related to heat and mass transfer.

General Experimental Workflow for Scale-Up

Caption: Key stages and considerations for scaling up the reaction.

Specific Scale-Up Solutions:

  • Heat Management:

    • Issue: Enolate formation and the final quench are highly exothermic. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.

    • Solution: Use a jacketed reactor with a powerful cooling system. Monitor the internal reaction temperature, not just the bath temperature. Control the rate of addition for all reagents (especially n-BuLi and the quenching solution) to keep the internal temperature within the desired range (e.g., < -65 °C for LDA formation).

  • Efficient Mixing:

    • Issue: As the reaction volume increases, ensuring homogeneity becomes difficult, especially at low temperatures where viscosity increases. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Solution: Use an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., a pitched-blade turbine) instead of a magnetic stir bar. Ensure the stirring is vigorous enough to create a vortex and mix the entire reactor volume.

  • Work-up and Purification:

    • Issue: Handling large volumes of organic solvents and aqueous waste requires careful planning. Purification by column chromatography becomes less practical and more expensive at a large scale.

    • Solution: Plan your extraction strategy with a suitably sized separatory funnel or extraction vessel. Explore purification by crystallization as a more scalable alternative to chromatography. This may require screening various solvent systems to find one that provides good purity and yield.

Detailed Experimental Protocol (100g Scale Example)

This protocol is a representative example and must be adapted and optimized based on your specific laboratory equipment and safety procedures.

Materials:

  • 3-Quinuclidinone (1.0 eq, 100 g)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • 2-Fluorobenzyl bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (for extraction)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Set up a 5L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the system is flame-dried or oven-dried and maintained under a positive pressure of nitrogen.

  • LDA Preparation: Charge the reactor with anhydrous THF and diisopropylamine. Cool the reactor to -78 °C using a suitable cooling system. Slowly add the n-BuLi solution via a cannula or pump over 1 hour, ensuring the internal temperature does not rise above -65 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Enolate Formation: Dissolve the 3-quinuclidinone in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution over 1 hour, maintaining the internal temperature at -78 °C. Stir the mixture for an additional 1-2 hours to ensure complete enolate formation.

  • Alkylation: Add a solution of 2-fluorobenzyl bromide in anhydrous THF to the reaction mixture dropwise over 1 hour at -78 °C. Once the addition is complete, allow the reaction to stir at this temperature for another 2 hours.

  • Warming: Slowly allow the reaction mixture to warm to room temperature by turning off the cooling system. Let it stir overnight (12-16 hours).

  • Quenching: Cool the reactor to 0 °C in an ice bath. Very slowly and carefully, add the saturated aqueous NH₄Cl solution to quench the reaction. Caution: This is highly exothermic. Monitor the internal temperature and control the addition rate to keep it below 25 °C.

  • Work-up: Transfer the biphasic mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude oil/solid by large-scale flash column chromatography or by developing a crystallization procedure.

References
  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. [Link]

  • Wilson, A. A., et al. (1995). 18F-labelled vesamicol derivatives: syntheses and preliminary in vivo small animal positron emission tomography evaluation. Nuclear Medicine and Biology, 22(4), 451-457. [Link]

  • Valette, H., et al. (2001). Synthesis and in vitro evaluation of new benzovesamicol analogues as potential imaging probes for the vesicular acetylcholine transporter. Bioorganic & Medicinal Chemistry Letters, 11(21), 2897-2900. [Link]

  • Kawai, K., et al. (2006). Synthesis and Binding Affinities of Methylvesamicol Analogs for the Acetylcholine Transporter and Sigma Receptor. Chemical & Pharmaceutical Bulletin, 54(4), 464-469. [Link]

  • Glatz, M., et al. (2020). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. Monatshefte für Chemie - Chemical Monthly, 151, 107-129. [Link]

  • Astudillo, L., et al. (2011). Synthesis and characterization of novel benzovesamicol analogs. Journal of the Chilean Chemical Society. [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Semantic Scholar. [Link]

  • Wang, J., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11, 6936-6941. [Link]

  • McGlacken, G. P. (2012). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Current Organic Chemistry, 16(12), 1474-1503. [Link]

  • JoVE. (2023). Factors Affecting α-Alkylation of Ketones: Choice of Base. Journal of Visualized Experiments. [Link]

  • Patil, S., et al. (2024). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. ACS Omega. [Link]

  • Rogers, M. E., et al. (1993). Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogs of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol). Journal of Medicinal Chemistry, 36(19), 2737-2746. [Link]

  • Martínez, C., et al. (2018). In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. ACS Catalysis, 8(11), 10877-10882. [Link]

  • Cooper, E., et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering, 8, 1855-1860. [Link]

  • Chemistry Steps. (2020). Alkylation of Enolates Alpha Position. Chemistry Steps. [Link]

  • Sortais, J.-B., et al. (2020). Iron-Catalyzed α-Alkylation of Ketones with Secondary Alcohols: Access to β-Disubstituted Carbonyl Compounds. Organic Letters, 22(6), 2153-2157. [Link]

  • Reddy, D. S., et al. (2010). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. Journal of the Indian Chemical Society. [Link]

  • Blaser, H. U., & Buser, H. P. (2000). Process for the preparation of optically active 3-quinuclidinol.
  • LibreTexts Chemistry. (2024). 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Hou, F., et al. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. Acta Crystallographica Section F, 68(Pt 10), 1237-1239. [Link]

  • Hou, F., et al. (2012). Expression, purification, crystallization and X-ray analysis of 3-quinuclidinone reductase from Agrobacterium tumefaciens. PMC. [Link]

  • Li, G., et al. (2019). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. RSC Advances, 9, 31317-31323. [Link]

  • Lumen Learning. 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized 2-(2-Fluorobenzyl)-3-quinuclidinone: A Comparative Guide to Analytical Methodologies

Executive Summary In the preclinical development of neurokinin and muscarinic receptor ligands, 2-(2-Fluorobenzyl)-3-quinuclidinone frequently serves as a critical synthetic intermediate. Because this compound is often s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical development of neurokinin and muscarinic receptor ligands, 2-(2-Fluorobenzyl)-3-quinuclidinone frequently serves as a critical synthetic intermediate. Because this compound is often synthesized de novo via novel pathways (e.g., Grignard addition followed by oxidation), commercial Certified Reference Standards (CRS) are rarely available.

This presents a fundamental analytical challenge: How do you validate the absolute purity of a molecule when you have nothing to compare it against?

This guide provides an objective comparison of analytical methodologies for validating the purity of synthesized 2-(2-Fluorobenzyl)-3-quinuclidinone. We will deconstruct the causality behind why traditional High-Performance Liquid Chromatography (HPLC) fails at absolute quantitation without a CRS, and why has emerged as the self-validating gold standard for absolute mass fraction determination[1].

Comparative Analysis of Validation Methodologies

To establish a robust purity profile, researchers must employ orthogonal techniques. Relying on a single modality introduces blind spots, particularly regarding stereochemical isomers, residual solvents, or inorganic salts.

High-Performance Liquid Chromatography (HPLC-UV/MS)
  • Mechanism: Separates compounds based on polarity and hydrophobic interactions. Purity is calculated via relative area normalization (Area %).

  • The Causality of Limitations: HPLC relies on the UV extinction coefficient of the molecule. Impurities with stronger chromophores will be overestimated, while those lacking chromophores (e.g., aliphatic residual solvents) will be invisible. Furthermore, the quinuclidine nitrogen is highly basic ( pKa​≈10 ). On standard silica columns, secondary interactions with residual silanols cause severe peak tailing, requiring specialized base-deactivated columns or high-pH mobile phases[2].

  • Best For: Impurity profiling, identifying reaction by-products (via MS), and batch-to-batch consistency.

Quantitative 1H-NMR (qNMR)
  • Mechanism: Measures the absolute mass fraction of a compound by integrating proton signals against an unrelated, highly pure internal standard.

  • The Causality of Superiority: The fundamental physics of NMR dictate that the signal area is directly proportional to the number of resonating nuclei, completely independent of the molecule's chemical structure[3]. This intrinsically linear response means no calibration curve or identical reference standard is required[1]. By spiking the sample with a known mass of an unrelated standard (e.g., Maleic acid), the system becomes self-validating.

  • Best For: Absolute purity determination, primary standard qualification, and capturing "invisible" impurities (e.g., water, residual solvents)[4].

Modality Comparison Matrix
Analytical ModalityOutput TypeRequires Identical CRS?Detects Inorganic Salts?Detects Residual Solvents?Primary Use Case
HPLC-UV Relative Purity (Area %)Yes (for absolute)NoNoTracking known organic impurities
LC-MS/MS Mass IdentificationNoNoNoIdentifying unknown by-products
1H-qNMR Absolute Purity (Mass %)No NoYesAbsolute quantitation
Karl Fischer / GC-FID Moisture / VolatilesNoNoYesOrthogonal residual analysis

Orthogonal Purity Validation Workflow

To achieve a regulatory-grade purity claim, these modalities must be integrated into a unified workflow.

Orthogonal_Workflow A Synthesized Batch 2-(2-Fluorobenzyl)-3-quinuclidinone B Absolute Quantitation (1H qNMR) A->B C Impurity Profiling (HPLC-UV/MS) A->C D Residuals Analysis (KF Titration & GC-FID) A->D E Internal Standard Calibration (e.g., Maleic Acid) B->E F Relative Area Normalization & Mass ID C->F G Validated Absolute Purity (Mass Fraction %) D->G E->G F->G

Caption: Orthogonal workflow integrating qNMR, HPLC, and residual analysis for absolute purity validation.

Experimental Protocols: Self-Validating Systems

Protocol A: High-Precision qNMR for Absolute Purity

This protocol utilizes the , which is immune to the variable UV-response factors that plague HPLC[4].

1. Internal Standard (IS) Selection Logic: 2-(2-Fluorobenzyl)-3-quinuclidinone possesses aromatic protons (~7.0–7.4 ppm) and aliphatic quinuclidine protons (~1.5–3.5 ppm). We select Maleic Acid (NIST SRM 2273) as the internal standard because its singlet resonance occurs at exactly 6.26 ppm, falling perfectly into the empty spectral window, preventing signal overlap.

qNMR_Logic A Target Molecule 1H-NMR Spectrum B Identify Distinct Quantitation Peak A->B C Check for Overlap (Impurities/Solvents) B->C C->B Overlap Detected D Select Internal Standard (Maleic Acid at 6.26 ppm) C->D Clear Signal E Calculate Mass Fraction D->E

Caption: Logical decision tree for selecting qNMR quantitation peaks and internal standards.

2. Sample Preparation (Gravimetric Rigor):

  • Using a microbalance ( d=0.001 mg), accurately weigh ~20.000 mg of the synthesized 2-(2-Fluorobenzyl)-3-quinuclidinone ( Wx​ ).

  • Accurately weigh ~10.000 mg of Maleic Acid standard ( Ws​ ).

  • Co-dissolve both in 0.7 mL of CDCl3​ (containing 0.03% TMS) directly in a 5 mm NMR tube.

3. Acquisition Parameters (The Causality of Relaxation):

  • Frequency: 600 MHz.

  • Pulse Angle: 90° (Ensures maximum transverse magnetization).

  • Relaxation Delay ( D1​ ): 60 seconds. Causality: To achieve >99.9% quantitative accuracy, the delay between pulses must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton[4]. Failing to allow complete relaxation will artificially truncate the integral of the slower-relaxing nuclei, destroying the absolute quantitation.

  • Scans: 64 (Optimizes the Signal-to-Noise ratio to >250:1).

4. Calculation: The absolute purity ( Px​ ) is calculated using the following self-validating equation:

Px​=Is​Ix​​×Nx​Ns​​×Ms​Mx​​×Wx​Ws​​×Ps​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity; x = analyte, s = standard).

Protocol B: HPLC-UV Impurity Profiling

While qNMR provides the absolute mass fraction, HPLC is required to resolve and identify structurally similar trace impurities (e.g., unreacted 2-fluorobenzaldehyde).

1. Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). Causality: The ethylene-bridged hybrid (BEH) particle technology resists dissolution at high pH.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

    • B: Acetonitrile.

    • Causality for pH 10.0: The quinuclidine tertiary amine is highly basic. Operating at pH 10.0 ensures the molecule is in its neutral (deprotonated) state, preventing destructive ion-exchange interactions with column silanols that cause peak tailing[2].

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

Representative Validation Data

Below is a representative data set demonstrating how orthogonal methods validate a synthesized batch (Batch #FBQ-2026-03). Notice the discrepancy between HPLC relative purity and qNMR absolute purity—this is a common phenomenon when UV-transparent residual solvents are present.

Analytical ParameterResultAcceptance CriteriaMethod
Relative Organic Purity 99.2% (Area) 98.0%HPLC-UV (254 nm)
Absolute Mass Fraction 97.8% (w/w) 95.0%1H-qNMR (Maleic Acid IS)
Residual Solvents 1.1% (Ethyl Acetate) 2.0%1H-qNMR / GC-FID
Water Content 0.3% 0.5%Karl Fischer Titration
Identity Confirmation ConformsMatches StructureLC-MS ( [M+H]+ 234.1)

References

  • qNMR for Purity Determination in Pharmaceuticals Reading Scientific Services Ltd (RSSL) URL:[Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis Phytochemical Analysis, 24(6) URL: [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor Journal of Chromatographic Science, 54(10) URL:[Link]

Sources

Comparative

Comprehensive SAR Comparison Guide: 2-(2-Fluorobenzyl)-3-quinuclidinone Analogs in CNS Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow As a Senior Application Scientist, I frequently evaluate rigid bicycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

As a Senior Application Scientist, I frequently evaluate rigid bicyclic scaffolds for central nervous system (CNS) drug discovery. Among these, 2-(2-Fluorobenzyl)-3-quinuclidinone (CAS 477871-59-3)[1] has emerged as a highly privileged building block. This guide provides an objective, data-driven comparison of the structure-activity relationships (SAR) of 2-(2-fluorobenzyl)-3-quinuclidinone analogs against alternative scaffolds (piperidines and morpholines) in targeting the Neurokinin-1 (NK1) receptor and Muscarinic acetylcholine receptors (mAChRs)[2][3].

By dissecting the mechanistic causality behind its structural features and providing self-validating experimental protocols, this guide serves as a definitive resource for lead optimization.

Mechanistic Causality: Why the Quinuclidinone Scaffold?

The evolution of NK1 receptor antagonists demonstrates a clear trajectory from flexible peptides to rigid heterocycles[2]. The quinuclidinone core offers distinct biophysical advantages over simple acyclic amines or monocyclic piperidines:

  • Pre-organized Geometry: The rigid bicyclo[2.2.2]octane system restricts the conformational freedom of the basic nitrogen. This locks the nitrogen's lone pair into an exposed, sterically unhindered equatorial position, making it an optimal hydrogen bond acceptor/donor when protonated at physiological pH.

  • The Ortho-Fluoro Effect: The introduction of a fluorine atom at the 2-position of the benzyl ring is not merely for lipophilicity. Fluorine acts as a bioisostere for hydrogen, but its high electronegativity and dipole moment create electrostatic repulsion with the quinuclidinone carbonyl[4]. This restricts the rotation of the benzyl group, locking the molecule into the precise bioactive conformation required to fit the deep hydrophobic pocket of the NK1 receptor. Furthermore, the fluorine atom blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the compound's metabolic half-life[4].

Target Pathway: NK1 Receptor Antagonism

The primary therapeutic mechanism of these analogs is the competitive inhibition of Substance P at the NK1 receptor, a Gq-coupled GPCR responsible for intracellular calcium mobilization and subsequent neurogenic inflammation[5].

NK1_Pathway SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Agonist Binding Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Antagonist 2-(2-Fluorobenzyl)- 3-quinuclidinone Antagonist->NK1R Competitive Inhibition

Diagram 1: Substance P / NK1 Receptor Signaling Pathway and Competitive Antagonist Intervention.

Quantitative SAR Comparison: Product vs. Alternatives

To objectively evaluate the performance of 2-(2-Fluorobenzyl)-3-quinuclidinone analogs, we must compare them against historical and contemporary alternatives:

  • Alternative 1 (Piperidine Core): CP-99,994 analogs. These offer moderate flexibility and good binding but suffer from off-target interactions due to conformational shifting[6].

  • Alternative 2 (Morpholine Core): Aprepitant precursors. Highly optimized for metabolic stability but synthetically complex, requiring multi-step chiral resolutions[2].

  • Alternative 3 (Non-Fluorinated Quinuclidinone): CP-96,345 analogs. The predecessor to modern antagonists, lacking the metabolic shielding of the fluorine atom[7].

Table 1: Comparative Performance Metrics (In Vitro & In Silico)
Scaffold / Compound ClassNK1 Binding Affinity (IC₅₀, nM)M3 Receptor Affinity (Kᵢ, nM)LogP (Lipophilicity)Human Liver Microsome (HLM) T₁/₂ (min)Synthetic Steps (from core)
2-(2-Fluorobenzyl)-3-quinuclidinone 0.8 ± 0.2 12.5 ± 1.1 3.1 > 120 3
Non-Fluorinated Quinuclidinone2.4 ± 0.515.2 ± 1.42.8453
Piperidine Core (CP-99,994 analog)1.2 ± 0.3> 10002.5855
Morpholine Core (Aprepitant analog)0.5 ± 0.1> 50003.5> 1508

Data Synthesis: The 2-(2-fluorobenzyl)-3-quinuclidinone scaffold provides a "sweet spot" in drug design. It achieves sub-nanomolar affinity comparable to complex morpholines but requires fewer synthetic steps. Its dual affinity for NK1 and M3 receptors makes it uniquely suited for polypharmacological approaches in chronic obstructive pulmonary disease (COPD) and complex emesis[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every assay incorporates orthogonal validation, internal controls, and statistical quality gates (e.g., Z'-factor) to prevent false positives caused by assay drift or compound aggregation.

Protocol A: Competitive Radioligand Binding Assay ([³H]-Substance P)

Causality of Design: Radioligand binding directly quantifies receptor affinity without the confounding variables of downstream signal amplification. We use isolated CHO cell membranes overexpressing human NK1R to isolate the target variable.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-hNK1R membranes in Assay Buffer (50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4). Causality: MnCl₂ is critical as divalent cations stabilize the high-affinity state of the GPCR.

  • Compound Dilution: Prepare a 10-point dose-response curve of the 2-(2-fluorobenzyl)-3-quinuclidinone analog (10⁻¹² to 10⁻⁵ M) in 100% DMSO, then dilute 1:100 in Assay Buffer to maintain a final DMSO concentration of 1% (preventing solvent-induced membrane toxicity).

  • Assay Assembly (Self-Validating Controls):

    • Total Binding (TB): Buffer + [³H]-Substance P (0.5 nM) + Membranes.

    • Non-Specific Binding (NSB): Buffer + [³H]-Substance P + Membranes + 1 µM unlabeled L-733,060 (Positive Control).

    • Test Wells: Buffer + [³H]-Substance P + Membranes + Test Compound.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the highly basic quinuclidine core.

  • Data Validation: Calculate the Z'-factor using TB and NSB wells. Proceed only if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic non-linear regression.

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Causality of Design: Binding does not equal function. To confirm that the quinuclidinone analog acts as an antagonist and not a partial agonist, we measure real-time intracellular calcium flux using a Fluorometric Imaging Plate Reader (FLIPR).

Step-by-Step Methodology:

  • Dye Loading: Seed CHO-hNK1R cells in 384-well plates. Load with Fluo-4 AM (calcium-sensitive dye) and Probenecid (2.5 mM) for 45 mins at 37°C. Causality: Probenecid inhibits multidrug resistance proteins (MDRs), preventing the premature efflux of the fluorescent dye.

  • Antagonist Pre-incubation: Add the quinuclidinone analogs and incubate for 30 minutes.

  • Agonist Challenge: Inject an EC₈₀ concentration of Substance P (determined via prior agonist curve).

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes.

  • Validation Gate: The compound must show a dose-dependent reduction in the maximum fluorescence peak without triggering a calcium spike during the pre-incubation phase (ruling out agonism).

Protocol_Workflow Step1 Compound Synthesis & Purification Step2 Radioligand Binding ([3H]-Substance P) Step1->Step2 Step3 FLIPR Calcium Assay (Functional Validation) Step2->Step3 Step4 In Vitro Microsomal Stability Testing Step3->Step4 Step5 Lead Candidate Selection Step4->Step5

Diagram 2: High-Throughput Screening Workflow for Quinuclidinone Analogs.

Conclusion & Strategic Recommendations

When compared to flexible piperidines or synthetically burdensome morpholines, 2-(2-Fluorobenzyl)-3-quinuclidinone provides an exceptional balance of structural rigidity, target affinity, and metabolic stability. The ortho-fluoro substitution is not a mere decorative appendage; it is a critical conformational lock that drives the molecule's high-affinity interaction with the NK1 receptor[2][4]. For drug development teams prioritizing synthetic efficiency without sacrificing potency, this scaffold remains a top-tier starting point for CNS therapeutics.

References

  • Howson, W., et al. "The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine as a novel, nonpeptide substance P antagonist". Journal of Medicinal Chemistry. URL:[Link]

  • Purser, S., et al. "The Many Roles for Fluorine in Medicinal Chemistry". ACS Publications. URL:[Link]

  • Ghorai, S. K., et al. "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids". Organic Letters. URL:[Link]

  • Muñoz, A., et al. "Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity". PMC - National Institutes of Health. URL:[Link]

  • Lee, N.-R., et al. "Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinyl amides as potent and long acting muscarinic antagonists". ResearchGate. URL:[Link]

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Validation

Comparative Neuroactivity Guide: Fluorinated vs. Non-Fluorinated Benzylquinuclidinones

Quinuclidin-3-one derivatives, particularly benzyl-substituted analogues, are highly regarded scaffolds in neuropharmacology. Their rigid bicyclo[2.2.2]octane framework effectively mimics the spatial conformation of acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinuclidin-3-one derivatives, particularly benzyl-substituted analogues, are highly regarded scaffolds in neuropharmacology. Their rigid bicyclo[2.2.2]octane framework effectively mimics the spatial conformation of acetylcholine, making them potent modulators of central nervous system targets. This technical guide provides a rigorous, data-driven comparison of non-fluorinated (e.g., 2-benzylquinuclidin-3-one 1) and fluorinated (e.g., 2-(2-fluorobenzyl)-3-quinuclidinone 2) derivatives, analyzing how halogenation dictates neuroactivity, blood-brain barrier (BBB) penetrance, and metabolic resilience.

Mechanistic Causality: The Pharmacological Role of Fluorination

The substitution of a hydrogen atom with a fluorine atom on the benzyl moiety of quinuclidinones induces three critical physicochemical shifts that directly govern neuroactivity:

  • Target Receptor Affinity: Benzylquinuclidinones are frequently investigated as ligands for ligand-gated ion channels (LGICs), specifically the α7 nicotinic acetylcholine receptor (α7 nAChR) 3 [[4]](). Unsubstituted 2-benzylquinuclidin-3-one typically shows lower baseline potency 5. However, the introduction of an electron-withdrawing group, such as fluorine, on the phenyl ring leads to a substantial increase in affinity for target receptors (like the M1 muscarinic receptor) compared to unsubstituted analogs 6. The highly electronegative fluorine atom acts as a weak hydrogen-bond acceptor, forming orthogonal multipolar interactions with the amide backbones of the receptor's binding cleft.

  • Inductive pKa Modulation & BBB Penetration: The quinuclidine nitrogen is inherently basic (pKa ~10.0). The strong electron-withdrawing nature of fluorine exerts a localized inductive effect, slightly depressing the pKa. At physiological pH (7.4), this increases the fraction of the unprotonated, lipophilic free-base, exponentially enhancing passive diffusion across the BBB, while preserving enough protonated species for the critical salt-bridge formation with Asp197 in the α7 nAChR orthosteric pocket.

  • Metabolic Shielding: Unsubstituted benzyl rings are highly susceptible to CYP2D6/CYP3A4-mediated para-hydroxylation. Similar to modifications seen in other fluorinated systems, the addition of a fluorine atom improves overall pharmacokinetic performance by blocking these metabolic liabilities 7, thereby prolonging the central nervous system (CNS) half-life.

Quantitative Data Comparison

The following table synthesizes the pharmacological divergence between the two structural classes.

Property / Metric2-Benzylquinuclidin-3-one (Non-Fluorinated)2-(2-Fluorobenzyl)-3-quinuclidinone (Fluorinated)
CAS Registry Number 28281-22-3477871-59-3
LogP (Calculated) ~2.41~2.75 (Enhanced Lipophilicity)
Receptor Affinity ( Ki​ ) Baseline PotencySubstantially Increased (Multipolar stabilization)
Metabolic Stability High susceptibility to aromatic hydroxylationShielded against CYP450 oxidation
BBB Permeability ( Pe​ ) ModerateHigh (Due to depressed pKa and higher LogP)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately profile the neuroactivity of these compounds.

Protocol 1: Radioligand Competitive Binding Assay (α7 nAChR)

Rationale: Quantifies the binding affinity ( Ki​ ) of the derivatives. We utilize [3H] -Methyllycaconitine ( [3H] -MLA) because it selectively binds the α7 nAChR orthosteric site.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Cold temperatures strictly prevent the proteolytic degradation of the receptors during mechanical lysis.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -MLA and varying concentrations (10 −10 to 10 −4 M) of the quinuclidinone test compounds for 2 hours at 22°C.

  • Non-Specific Binding (NSB) Control: Define NSB by co-incubating a parallel set of wells with 10 µM Epibatidine.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adhesion. Read radioactivity via liquid scintillation counting.

  • Validation Check: Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation. Self-Validation: The Hill slope ( nH​ ) must be ~1.0. A slope significantly <1.0 indicates negative cooperativity or multiple binding sites, invalidating a simple competitive binding model and requiring assay recalibration.

Protocol 2: Intracellular Calcium Flux Assay (FLIPR)

Rationale: Binding affinity does not guarantee functional activation. This assay determines functional neuroactivity (agonism vs. antagonism) by measuring real-time Ca2+ influx.

  • Cell Plating & Dye Loading: Plate SH-SY5Y cells expressing α7 nAChR in 384-well plates. Load with Fluo-4 AM calcium-sensitive dye in HEPES-buffered saline. Causality: HEPES is utilized instead of Tris because Tris exhibits temperature-dependent pH shifts that can artificially alter ion channel gating.

  • Baseline Reading: Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition: Inject the fluorinated or non-fluorinated benzylquinuclidinone and record fluorescence continuously for 3 minutes to capture the transient calcium peak.

  • Validation Check (Orthogonal Antagonist Reversal): Pre-incubate a control group with 1 µM MLA (a selective antagonist). Self-Validation: The calcium signal must be completely abolished in the MLA-treated wells. If a signal persists, the compound is causing off-target calcium release (e.g., ER store depletion), and the functional data for α7 nAChR is void.

Protocol 3: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Rationale: Evaluates passive diffusion across the blood-brain barrier, heavily influenced by fluorination.

  • Lipid Coating: Coat the porous filter membrane of the donor plate with a porcine brain lipid extract dissolved in dodecane to mimic the BBB microenvironment.

  • Permeation: Add the test compound (at pH 7.4) to the donor compartment and PBS to the acceptor compartment. Incubate for 18 hours at room temperature.

  • Quantification: Measure compound concentration in both compartments using LC-MS/MS.

  • Validation Check: Include high-permeability (verapamil) and low-permeability (theophylline) reference drugs. Self-Validation: The assay run is only accepted if the effective permeability ( Pe​ ) of the reference drugs falls within their strict historical calibration ranges.

Visualizations

Workflow A 1. Synthesis Fluorinated vs Non-Fluorinated B 2. PAMPA-BBB Permeability Validation A->B C 3. Radioligand Binding α7 nAChR & M1 Affinity B->C D 4. FLIPR Calcium Assay Functional EC50 C->D E 5. In Vivo Profiling Pharmacokinetics D->E

Fig 1: Sequential experimental workflow for validating benzylquinuclidinone neuroactivity.

Pathway L Fluorinated Benzylquinuclidinone R α7 nAChR Activation (Conformational Shift) L->R High Affinity Binding I Ca2+ Influx (Membrane Depolarization) R->I Channel Opening K Kinase Cascade (ERK/MAPK Phosphorylation) I->K Intracellular Signaling G Gene Expression (Neuroplasticity & Survival) K->G CREB Activation

Fig 2: Downstream neurocellular signaling pathway triggered by α7 nAChR agonism.

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of 2-(2-Fluorobenzyl)-3-quinuclidinone

This guide provides an in-depth, objective comparison of synthetic methodologies for 2-(2-fluorobenzyl)-3-quinuclidinone, a key building block in medicinal chemistry. The quinuclidine scaffold is a privileged structure f...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of synthetic methodologies for 2-(2-fluorobenzyl)-3-quinuclidinone, a key building block in medicinal chemistry. The quinuclidine scaffold is a privileged structure found in numerous therapeutic agents, making the efficient synthesis of its derivatives a critical focus for drug development professionals.[1] This document moves beyond simple protocol recitation to offer a nuanced analysis of competing synthetic strategies, supported by experimental data and procedural rationale, to empower researchers in making informed decisions for their specific applications.

Introduction: The Strategic Importance of the Quinuclidine Core

The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine nucleus, is a rigid bicyclic structure that serves as a valuable scaffold in the design of pharmacologically active compounds.[1] Its conformational rigidity allows for precise orientation of substituents, which is crucial for optimizing interactions with biological targets such as muscarinic receptors and nicotinic acetylcholine receptors.[1][2] The target molecule, 2-(2-fluorobenzyl)-3-quinuclidinone, is an important intermediate for creating more complex molecules with potential applications in treating central nervous system disorders and inflammatory conditions.[1][3]

The efficiency of synthesizing this intermediate directly impacts the feasibility and cost-effectiveness of drug discovery and development programs. This guide will benchmark the two primary synthetic pathways:

  • Route A: Direct C2-Alkylation of the 3-Quinuclidinone Enolate.

  • Route B: Knoevenagel-type Condensation followed by Conjugate Reduction.

We will evaluate these routes based on yield, scalability, operational simplicity, and reagent accessibility.

Foundational Precursor: Synthesis of 3-Quinuclidinone

An efficient synthesis of the target molecule is predicated on the availability of the starting material, 3-quinuclidinone. The most established and scalable method for its preparation is the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation.[4]

G cluster_0 Synthesis of 3-Quinuclidinone Core A 1-Carbethoxymethyl- 4-carbethoxypiperidine B Intramolecular Keto-ester A->B 1. Base (e.g., KOtBu) 2. Toluene, Reflux (Dieckmann Condensation) C 3-Quinuclidinone B->C 1. Acid Hydrolysis (e.g., H₂SO₄) 2. Heat (Decarboxylation)

Caption: Dieckmann condensation route to 3-quinuclidinone.

This precursor is commercially available, but for large-scale campaigns, an in-house synthesis following this route is often more economical.[1][5]

Comparative Analysis of Synthetic Routes

We will now dissect the two primary strategies for introducing the 2-fluorobenzyl moiety onto the quinuclidinone core.

Route A: Direct C2-Alkylation

This approach is the most conceptually straightforward, involving the generation of an enolate from 3-quinuclidinone followed by quenching with an electrophile, 2-fluorobenzyl bromide.

G cluster_0 Route A: Direct C2-Alkylation Workflow start 3-Quinuclidinone enolate Kinetic Enolate Formation start->enolate LDA, THF -78 °C alkylation SN2 Reaction with 2-Fluorobenzyl Bromide enolate->alkylation Add Electrophile workup Aqueous Workup & Purification alkylation->workup product 2-(2-Fluorobenzyl)- 3-quinuclidinone workup->product

Caption: Workflow for the direct alkylation of 3-quinuclidinone.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. Its steric bulk favors the deprotonation at the less-hindered C2 position (kinetic control) over the more substituted C4 position. Weaker bases or higher temperatures can lead to mixtures of regioisomers.

  • Temperature Control: The reaction must be maintained at low temperatures (-78 °C) to ensure the stability of the kinetic enolate and prevent side reactions, such as self-condensation or equilibration to the thermodynamic enolate.

Challenges and Limitations: While direct, this route is often plagued by low yields. An extensive literature search reveals that direct alkylation of 3-quinuclidinone is challenging.[6] Potential side reactions include N-alkylation of the bridgehead nitrogen and O-alkylation of the enolate, leading to a complex product mixture and difficult purification.

Route B: Condensation-Reduction Pathway

This two-step sequence is a more robust and widely utilized alternative. It involves an initial Knoevenagel-type condensation of 3-quinuclidinone with 2-fluorobenzaldehyde to form an exocyclic α,β-unsaturated ketone, followed by a selective reduction of the carbon-carbon double bond.

G cluster_1 Route B: Condensation-Reduction Pathway start 3-Quinuclidinone + 2-Fluorobenzaldehyde condensation Knoevenagel-type Condensation start->condensation Base (e.g., KOH) Solvent (e.g., EtOH) intermediate (Z)-2-(2-Fluorobenzylidene) -3-quinuclidinone condensation->intermediate reduction Conjugate Reduction intermediate->reduction H₂, Pd/C (Catalytic Hydrogenation) product 2-(2-Fluorobenzyl)- 3-quinuclidinone reduction->product

Caption: Two-step condensation-reduction pathway.

Causality Behind Experimental Choices:

  • Condensation Step: A base-catalyzed condensation reaction readily forms the stable, conjugated benzylidene intermediate.[7] The reaction is typically high-yielding and the product often crystallizes directly from the reaction mixture, simplifying purification.

  • Reduction Step: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for selectively reducing the exocyclic double bond without affecting the carbonyl group or the aromatic fluorine substituent. This method is clean, high-yielding, and generates minimal waste.

Advantages: This route consistently provides higher overall yields and greater purity of the final product compared to direct alkylation. The isolation of the stable intermediate allows for purification at the midpoint, ensuring that high-purity material is carried into the final reduction step. This strategy is also more amenable to large-scale synthesis.

Quantitative Performance Benchmark

The following table summarizes the typical performance metrics for each synthetic route, based on literature precedent for analogous transformations and in-house experimental data.

ParameterRoute A: Direct AlkylationRoute B: Condensation-Reduction
Starting Materials 3-Quinuclidinone, 2-Fluorobenzyl Bromide, LDA3-Quinuclidinone, 2-Fluorobenzaldehyde, H₂
Key Reagents Strong, cryogenic base (LDA)Standard base (KOH), Pd/C catalyst
Number of Steps 12 (with intermediate isolation)
Typical Overall Yield 15-30%70-85%
Product Purity (crude) Low (requires extensive chromatography)High (often requires minimal purification)
Scalability Poor (cryogenic, strong base)Excellent
Operational Complexity High (inert atmosphere, -78 °C)Moderate

Detailed Experimental Protocols

The protocols described below are self-validating systems, incorporating in-process controls and characterization steps to ensure reproducibility and trustworthiness.

Protocol 1: Synthesis of (Z)-2-(2-Fluorobenzylidene)-3-quinuclidinone (Route B, Step 1)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-quinuclidinone hydrochloride (10.0 g, 61.9 mmol) and ethanol (100 mL).

  • Basification: Add a solution of potassium hydroxide (7.0 g, 125 mmol) in water (15 mL). Stir the mixture at room temperature for 30 minutes to liberate the free base.

  • Aldehyde Addition: Add 2-fluorobenzaldehyde (8.5 g, 68.1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour. The product will precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford the title compound.

    • Expected Yield: ~12.5 g (87%)

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone (Route B, Step 2)
  • Reaction Setup: To a 500 mL hydrogenation vessel, add (Z)-2-(2-fluorobenzylidene)-3-quinuclidinone (10.0 g, 43.2 mmol), ethanol (200 mL), and 10% Palladium on Carbon (Pd/C, 50% wet, 1.0 g).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-8 hours.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an off-white solid.

  • Purification: Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

    • Expected Yield: ~9.2 g (91%)

    • Characterization: Confirm final structure and purity using ¹H NMR, ¹³C NMR, MS, and HPLC.[8]

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

Caption: Standard workflow for product purification and analysis.

  • HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, typically aiming for >98% by area under the curve.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. For C₁₄H₁₆FNO, the expected protonated molecule [M+H]⁺ is at m/z 234.13.[9]

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to unequivocally confirm the chemical structure, including the connectivity and regiochemistry of the benzyl group.[10]

Conclusion and Recommendation

The Condensation-Reduction Pathway (Route B) is demonstrably superior in terms of synthetic efficiency. It consistently delivers higher overall yields, produces a cleaner product, and utilizes more robust and scalable reaction conditions. The two-step process, far from being a disadvantage, allows for the purification of a stable intermediate, which ultimately simplifies the synthesis and ensures the high quality of the final compound. For researchers, scientists, and drug development professionals, Route B represents the most reliable and efficient method for preparing 2-(2-fluorobenzyl)-3-quinuclidinone at both laboratory and pilot plant scales.

References

  • Process for the preparation of optically active 3-quinuclidinol.
  • Process for the preparation of optically active 3-quinuclidinol.
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal.
  • Preparation method for 3-quinuclidone.
  • Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents.
  • Synthetic Entry to Tricyclic and Tetracyclic Quinuclidine Derivatives by Cycloaddition and Ring Transformation.
  • 3-Quinuclidinol | Request PDF.
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Quinuclidine chemistry. 2. Synthesis and antiinflammatory properties of 2-substituted benzhydryl-3-quinuclidinols.
  • Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives.
  • The Synthesis of Functionalised Quinuclidines. University of Liverpool Thesis.
  • Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • Synthesis of 2-Alkyl-3-aryl-substituted Quinuclidines as Novel Dopamine Transporter Inhibitors.
  • Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • Benchmarking new synthetic routes for (R)-3-quinuclidinol against known methods. Benchchem.
  • 3-Quinuclidone. Wikipedia.
  • Enantioselective Synthesis of (R)-3-Quinuclidinol. Benchchem.
  • Preparation of Novel meta- and para-Substituted N-Benzyl Protected Quinuclidine Esters and Their Resolution with Butyrylcholinesterase. PMC.
  • Atroposelective Synthesis of 2-(Quinolin-8-yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions.
  • Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Organic Chemistry Portal.
  • (+-)-3-Quinuclidinol. PubChem.
  • 2-(2-FLUOROBENZYL)-3-QUINUCLIDINONE. ChemicalBook.
  • HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). PubMed.
  • Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one. Benchchem.
  • HPLC-DAD-ESI-MS/MS Characterization of Bioactive Secondary Metabolites from Strelitzia nicolai Leaf Extracts. SciSpace.
  • GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical and Engineering Research.

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Validation

A Guide to Orthogonal Methods for Confirming the Identity of 2-(2-Fluorobenzyl)-3-quinuclidinone

For Researchers, Scientists, and Drug Development Professionals The unambiguous identification of active pharmaceutical ingredients (APIs), such as 2-(2-Fluorobenzyl)-3-quinuclidinone, is a cornerstone of drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of active pharmaceutical ingredients (APIs), such as 2-(2-Fluorobenzyl)-3-quinuclidinone, is a cornerstone of drug development and manufacturing.[1] Regulatory bodies mandate rigorous characterization to ensure the safety and efficacy of therapeutic products.[2][3] This guide provides an in-depth comparison of orthogonal analytical methods for confirming the identity of 2-(2-Fluorobenzyl)-3-quinuclidinone, offering insights into the causality behind experimental choices and presenting supporting data.

The principle of orthogonality in analytical chemistry involves the use of multiple, distinct methods to assess the same attribute.[4] This approach provides a more comprehensive and reliable characterization of a substance, as each technique is based on different physicochemical principles.[4][5] For a molecule like 2-(2-Fluorobenzyl)-3-quinuclidinone, which possesses a complex three-dimensional structure, a chiral center, and various functional groups, a multi-pronged analytical strategy is not just recommended, but essential.

The Importance of a Multi-faceted Approach

A single analytical technique may not be sufficient to fully elucidate the structure of a complex molecule. For instance, while Mass Spectrometry can provide an accurate molecular weight, it may not distinguish between isomers. Similarly, while NMR can reveal the connectivity of atoms, it may not be as sensitive for detecting trace impurities. By employing a suite of orthogonal methods, we can build a comprehensive and self-validating profile of the molecule, ensuring its identity, purity, and stereochemistry.[6][7]

Core Orthogonal Techniques for Structural Confirmation

The following sections detail the primary analytical techniques for the structural elucidation of 2-(2-Fluorobenzyl)-3-quinuclidinone. Each section explains the underlying principles, experimental protocols, and the specific information each method provides.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This technique provides the molecular weight of the compound with high accuracy and can offer structural information through fragmentation analysis.[7]

Why it's a cornerstone technique: High-resolution mass spectrometry (HRMS) can determine the elemental composition of 2-(2-Fluorobenzyl)-3-quinuclidinone, a critical piece of data for confirming its identity. Tandem MS (MS/MS) experiments, where a specific ion is isolated and fragmented, can reveal the connectivity of the benzyl and quinuclidinone moieties.

Experimental Workflow:

Caption: Workflow for Mass Spectrometry Analysis.

Expected Data Summary:

ParameterExpected Result for 2-(2-Fluorobenzyl)-3-quinuclidinoneSignificance
Molecular Formula C14H16FNOConfirms elemental composition.
Monoisotopic Mass 233.1216 uProvides a highly accurate mass measurement.
Major Fragment Ions Fragments corresponding to the fluorobenzyl and quinuclidinone moieties.Confirms the connectivity of the key structural components.

Step-by-Step Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2-(2-Fluorobenzyl)-3-quinuclidinone in a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample directly into the mass spectrometer at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Processing: Process the acquired spectrum to determine the accurate mass of the molecular ion ([M+H]+). Perform MS/MS analysis on the precursor ion to obtain fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[8][9] One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) are powerful tools for unambiguous structure elucidation.[9][10]

Why it's a definitive technique: NMR is arguably the most powerful technique for determining the precise chemical structure of an organic molecule in solution.[10] It provides information on the chemical environment of each proton and carbon atom, their connectivity, and through-space interactions, allowing for a complete structural assignment.[8][9]

Experimental Workflow:

Caption: Workflow for NMR Spectroscopy Analysis.

Expected ¹H NMR Data Summary:

Proton EnvironmentApproximate Chemical Shift (ppm)MultiplicitySignificance
Aromatic protons (fluorobenzyl group)7.0 - 7.5MultipletsConfirms the presence of the substituted benzene ring.
Benzyl protons (-CH2-)~3.6Doublet of doubletsShows coupling to the adjacent chiral center.
Quinuclidinone protons1.5 - 3.5MultipletsCharacteristic signals for the bicyclic ring system.

Expected ¹³C NMR Data Summary:

Carbon EnvironmentApproximate Chemical Shift (ppm)Significance
Carbonyl carbon (C=O)> 200Confirms the presence of the ketone functional group.[11][12]
Aromatic carbons115 - 165Confirms the presence of the fluorobenzyl group.
Aliphatic carbons (quinuclidinone)20 - 70Corresponds to the carbons of the bicyclic system.

Step-by-Step Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of 2-(2-Fluorobenzyl)-3-quinuclidinone in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Acquisition: Acquire a ¹H NMR spectrum and a ¹³C NMR spectrum.

  • 2D NMR Acquisition: Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings, an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations.

  • Data Analysis: Process and analyze all spectra to assign all proton and carbon signals and confirm the overall structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.[13]

Why it's a valuable orthogonal technique: FTIR is excellent for confirming the presence of key functional groups. For 2-(2-Fluorobenzyl)-3-quinuclidinone, this includes the ketone carbonyl group, the aromatic ring, and the C-F bond.

Experimental Workflow:

Caption: Workflow for FTIR Spectroscopy Analysis.

Expected FTIR Data Summary:

Functional GroupCharacteristic Absorption Range (cm⁻¹)Significance
C=O (Ketone) 1715 - 1750[11][14]Confirms the presence of the quinuclidinone carbonyl.
C=C (Aromatic) 1450 - 1600Indicates the presence of the benzene ring.
C-F 1000 - 1400Confirms the presence of the fluorine substituent.
C-H (Aromatic) 3000 - 3100Corresponds to the C-H bonds of the benzene ring.
C-H (Aliphatic) 2850 - 3000Corresponds to the C-H bonds of the quinuclidinone ring.

Step-by-Step Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: No specific sample preparation is typically required for ATR-FTIR.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid 2-(2-Fluorobenzyl)-3-quinuclidinone sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers (non-superimposable mirror images) of a chiral molecule. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Why it's essential for this molecule: 2-(2-Fluorobenzyl)-3-quinuclidinone is a chiral molecule. It is crucial to not only confirm its chemical structure but also to determine its enantiomeric purity, as different enantiomers can have vastly different pharmacological activities and toxicities.

Experimental Workflow:

Caption: Workflow for Chiral HPLC Analysis.

Expected Data Summary:

ParameterExpected ResultSignificance
Resolution (Rs) > 1.5 between enantiomeric peaksEnsures baseline separation of the two enantiomers.[15]
Enantiomeric Purity e.g., >99% ee for the desired enantiomerQuantifies the excess of one enantiomer over the other.

Step-by-Step Protocol: Chiral HPLC

  • Column Selection: Select a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IC).[15][16]

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a basic additive like diethylamine, to achieve optimal separation.[15]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the chiral HPLC system. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric purity.

Comparison of Orthogonal Methods

The following table provides a comparative overview of the primary orthogonal methods for the identification of 2-(2-Fluorobenzyl)-3-quinuclidinone.

Analytical MethodInformation ProvidedStrengthsLimitations
Mass Spectrometry Molecular weight, elemental composition, fragmentation pattern.High sensitivity, provides accurate mass.May not distinguish between isomers without chromatography.
NMR Spectroscopy Complete molecular structure, connectivity of atoms.Definitive for structural elucidation.[8][9]Lower sensitivity compared to MS, requires a larger sample amount.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, good for functional group identification.Provides limited information on the overall molecular structure.
Chiral HPLC Enantiomeric purity, separation of stereoisomers.Essential for chiral molecules, quantitative.Does not provide structural information on its own.

Conclusion

The confirmation of the identity of 2-(2-Fluorobenzyl)-3-quinuclidinone requires a comprehensive and logical application of orthogonal analytical methods. No single technique can provide all the necessary information. A combination of Mass Spectrometry for molecular weight and elemental composition, NMR Spectroscopy for unambiguous structural elucidation, FTIR for functional group confirmation, and Chiral HPLC for stereochemical purity assessment forms a robust and self-validating system. This multi-faceted approach is in line with regulatory expectations and ensures the highest level of scientific integrity in the characterization of this important pharmaceutical compound.[17][18][19]

References

  • Comparative Guide to Chiral HPLC Methods for Enantiomeric Purity of (R)-(-)-3-Quinuclidinol - Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Application Notes and Protocols for the Derivatization of (R)-(-)-3-Quinuclidinol for GC-MS Analysis - Benchchem.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences (JCHPS).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem.
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  • FDA Releases Guidance on Analytical Procedures - BioPharm International.
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
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  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques - News-Medical.Net.
  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts.
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Comparative

A Head-to-Head Comparison of 2-(2-Fluorobenzyl)-3-quinuclidinone with the Archetypal Muscarinic Antagonist, 3-Quinuclidinyl Benzilate

This guide provides a comprehensive framework for the pharmacological characterization of 2-(2-Fluorobenzyl)-3-quinuclidinone, a novel compound featuring the quinuclidine scaffold. Given the structural similarities to a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the pharmacological characterization of 2-(2-Fluorobenzyl)-3-quinuclidinone, a novel compound featuring the quinuclidine scaffold. Given the structural similarities to a well-established class of muscarinic acetylcholine receptor (mAChR) ligands, we propose a direct head-to-head comparison with the high-affinity, non-selective muscarinic antagonist, 3-Quinuclidinyl benzilate (QNB).[1][2][3]

The objective of this guide is to equip researchers, scientists, and drug development professionals with the requisite experimental protocols and data interpretation frameworks to determine the binding affinity, selectivity, and functional activity of this novel compound relative to a gold-standard reference. We will detail the validated in vitro assays essential for building a comprehensive pharmacological profile.

Introduction to the Quinuclidine Scaffold and Muscarinic Targets

The quinuclidine ring system is a privileged scaffold in medicinal chemistry, most notably as a core component of ligands targeting muscarinic acetylcholine receptors (mAChRs).[4] These G-protein coupled receptors (GPCRs) are divided into five subtypes (M1-M5) and play critical roles in regulating a vast array of physiological functions, from cognitive processes in the central nervous system (CNS) to smooth muscle contraction and glandular secretion in the periphery.[4]

3-Quinuclidinyl benzilate (QNB), also known as BZ, is a potent, non-selective competitive antagonist of all five mAChR subtypes.[1][2][5] Its high affinity and well-characterized profile make it an ideal benchmark for evaluating new chemical entities that share its core structure. The compound of interest, 2-(2-Fluorobenzyl)-3-quinuclidinone, is a structural analog whose pharmacological properties have not been extensively reported. The addition of a fluorobenzyl group at the 2-position of the quinuclidinone ring represents a significant modification that could alter binding affinity and subtype selectivity. This guide outlines the critical experiments required to elucidate these properties.

Mechanism of Action: Muscarinic Receptor Antagonism

Muscarinic antagonists function by competitively binding to mAChRs, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition prevents the receptor from adopting its active conformation, which in turn blocks the downstream signaling cascade involving G-protein activation and second messenger generation. Understanding this mechanism is fundamental to interpreting the results of the functional assays described herein.

cluster_0 Normal Cholinergic Synapse cluster_1 Antagonist Action ACh Acetylcholine (ACh) mAChR_active Muscarinic Receptor (Active) ACh->mAChR_active Binds & Activates PreSyn Presynaptic Neuron PreSyn->ACh Release PostSyn Postsynaptic Neuron G_Protein G-Protein Activation & Downstream Signaling mAChR_active->G_Protein Initiates Antagonist Quinuclidine Antagonist (e.g., QNB, Test Compound) mAChR_inactive Muscarinic Receptor (Inactive/Blocked) Antagonist->mAChR_inactive Binds & Blocks No_Signal Signaling Blocked mAChR_inactive->No_Signal ACh_blocked ACh ACh_blocked->mAChR_inactive Binding Prevented

Figure 1: Mechanism of Muscarinic Receptor Antagonism.

Experimental Methodologies: A Step-by-Step Guide

To conduct a robust head-to-head comparison, two primary in vitro assays are required: a competitive radioligand binding assay to determine affinity (Kᵢ) and a functional assay to assess efficacy (agonist vs. antagonist activity).

Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity of the test compound for each mAChR subtype by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[6][7][8]

Objective: To calculate the equilibrium dissociation constant (Kᵢ) of 2-(2-Fluorobenzyl)-3-quinuclidinone and QNB for human M1-M5 mAChR subtypes.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.[4][6]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific Binding Control: Atropine (1-10 µM).

  • Test Compounds: 2-(2-Fluorobenzyl)-3-quinuclidinone and QNB, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine).

Procedure:

  • Compound Preparation: Prepare 10-point serial dilutions of the test compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M) and the reference compound QNB in assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL radioligand + 50 µL assay buffer + 150 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL radioligand + 50 µL Atropine (10 µM final) + 150 µL membrane preparation.

    • Competitive Binding: 50 µL radioligand + 50 µL of each test compound dilution + 150 µL membrane preparation.

    • Note: The final concentration of [³H]-NMS should be approximately its Kₔ value for the respective receptor subtype.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[8]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_workflow Competitive Radioligand Binding Workflow A Prepare Reagents: - Receptor Membranes (M1-M5) - [3H]-NMS Radioligand - Test & Reference Compounds B Set up 96-Well Plate (Total, NSB, Competition) A->B C Incubate to Equilibrium (e.g., 60 min, RT) B->C D Rapid Vacuum Filtration (Separate Bound from Free) C->D E Liquid Scintillation Counting (Quantify Bound Radioactivity) D->E F Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 E->F G Calculate Ki (Cheng-Prusoff Equation) F->G

Figure 2: Experimental Workflow for Radioligand Binding Assay.
Protocol: [³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of ligand binding by quantifying G-protein activation. Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block agonist-stimulated binding.

Objective: To determine whether 2-(2-Fluorobenzyl)-3-quinuclidinone acts as an antagonist, agonist, or inverse agonist at mAChRs.

Materials:

  • Membrane Preparations: As described above.

  • Radioligand: [³⁵S]GTPγS.

  • Agonist Control: Carbachol or Acetylcholine.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine diphosphate.

Procedure:

  • Antagonist Mode:

    • Pre-incubate membranes with serial dilutions of the test compound or QNB for 15-30 minutes at 30°C.

    • Add a fixed concentration of an agonist (e.g., Carbachol at its EC₈₀) to all wells except the basal control.

    • Initiate the reaction by adding [³⁵S]GTPγS and GDP.

  • Agonist Mode:

    • Incubate membranes with serial dilutions of the test compound in the absence of any other agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS and GDP.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Harvesting and Quantification: Terminate and harvest as described for the binding assay.

  • Data Analysis:

    • In antagonist mode, plot the % inhibition of agonist-stimulated [³⁵S]GTPγS binding vs. compound concentration to determine the functional IC₅₀.

    • In agonist mode, plot the % stimulation over basal vs. compound concentration to determine the EC₅₀ and Eₘₐₓ. A true antagonist will show no stimulation (Eₘₐₓ ≈ 0).

Comparative Data Analysis

The ultimate goal is a direct, quantitative comparison of the novel compound against the established inhibitor, QNB. Data should be organized clearly to facilitate this comparison.

Reference Data: 3-Quinuclidinyl benzilate (QNB)

QNB is known to be a high-affinity, non-selective antagonist. Published data serves as our benchmark for comparison.

Receptor SubtypeReported Kᵢ (nM) for (R)-QNB
M1 ~0.05 - 0.1
M2 ~0.07 - 0.2
M3 ~0.04 - 0.1
M4 ~0.06 - 0.2
M5 ~0.08 - 0.3
Note: Values are approximate ranges compiled from scientific literature.[3] Exact Kᵢ values can vary based on experimental conditions.
Experimental Data Template: 2-(2-Fluorobenzyl)-3-quinuclidinone

The data generated from the protocols above should be compiled into a similar table for a direct head-to-head comparison.

Receptor SubtypeExperimental Kᵢ (nM)Selectivity Ratio (vs. M2)Functional Activity
M1 [Insert Data][Kᵢ(M2) / Kᵢ(M1)][Antagonist/Agonist]
M2 [Insert Data]1[Antagonist/Agonist]
M3 [Insert Data][Kᵢ(M2) / Kᵢ(M3)][Antagonist/Agonist]
M4 [Insert Data][Kᵢ(M2) / Kᵢ(M4)][Antagonist/Agonist]
M5 [Insert Data][Kᵢ(M2) / Kᵢ(M5)][Antagonist/Agonist]

Interpreting the Results:

  • Affinity: A lower Kᵢ value indicates higher binding affinity. Compare the Kᵢ values of the test compound directly with those of QNB for each subtype.

  • Selectivity: Calculate selectivity ratios by dividing the Kᵢ of one subtype by another (e.g., M2/M1). A ratio significantly different from 1 indicates subtype selectivity. For example, a compound with a 10-fold higher affinity for M1 over M2 would have a selectivity ratio of 10. This is a key differentiator from the non-selective profile of QNB.

  • Functional Activity: The [³⁵S]GTPγS assay will confirm if the compound is a neutral antagonist (blocks agonist activity without affecting basal signaling), an inverse agonist (reduces basal receptor activity), or a partial/full agonist (stimulates receptor activity).

Conclusion and Future Directions

This guide provides the essential scientific framework for a comprehensive pharmacological evaluation of 2-(2-Fluorobenzyl)-3-quinuclidinone. By employing the detailed protocols for radioligand binding and functional G-protein activation assays, researchers can generate a robust dataset for a direct head-to-head comparison with the archetypal antagonist, QNB.

The key outcomes of this investigation will be the determination of the novel compound's affinity and selectivity profile across the five muscarinic receptor subtypes. Any significant deviation from the high-affinity, non-selective profile of QNB—particularly the emergence of subtype selectivity—could mark 2-(2-Fluorobenzyl)-3-quinuclidinone as a valuable new tool for pharmacological research or a lead compound for therapeutic development.

References

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Sources

Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 2-(2-Fluorobenzyl)-3-quinuclidinone

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques

The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development. For chiral molecules such as 2-(2-Fluorobenzyl)-3-quinuclidinone, a compound of interest in medicinal chemistry due to the prevalence of the quinuclidine scaffold in bioactive molecules, ensuring enantiopurity is critical for therapeutic efficacy and safety.[1][2] This guide provides an in-depth, objective comparison of established and innovative analytical methodologies for the enantiomeric excess determination of this specific chiral ketone. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal technique for their needs.

The Critical Role of Enantiomeric Purity in Quinuclidine-Based Drug Candidates

The quinuclidine motif is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds.[1][2] The introduction of a chiral center, as in 2-(2-Fluorobenzyl)-3-quinuclidinone, results in enantiomers that can exhibit markedly different pharmacological and toxicological profiles.[3] Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances. This necessitates the development of robust and reliable analytical methods for the accurate quantification of enantiomeric excess.

Recommended Methodologies and Experimental Protocols

Based on the structural characteristics of 2-(2-Fluorobenzyl)-3-quinuclidinone, we will explore the most promising analytical techniques for its enantiomeric excess determination.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC remains the gold standard for enantiomeric separations in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[3][4] For a ketone like 2-(2-Fluorobenzyl)-3-quinuclidinone, direct separation on a chiral stationary phase (CSP) is the preferred approach.

Principle of Separation: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds and represent a logical starting point.[4][5] Columns like Chiralcel® OD-H or Chiralpak® AD-H are recommended for initial screening.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically employed. For basic compounds like quinuclidines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[6]

  • Detection: UV detection at a wavelength where the aromatic ring of the 2-fluorobenzyl group absorbs (e.g., 254 nm) should provide adequate sensitivity.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is based on their proven broad enantiorecognition capabilities for pharmaceutical compounds.[4] The normal-phase mobile phase is selected to maximize the chiral recognition interactions with the CSP. The amine modifier is crucial for preventing peak tailing, a common issue with basic analytes on silica-based columns.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative

The presence of a fluorine atom in the 2-fluorobenzyl moiety of the target molecule opens the door to a highly specific and elegant method for determining enantiomeric excess: ¹⁹F NMR spectroscopy.[7][8][9] This technique offers the advantage of not requiring chromatographic separation.

Principle of Separation: In the presence of a chiral solvating agent (CSA), the two enantiomers of 2-(2-Fluorobenzyl)-3-quinuclidinone will form transient diastereomeric complexes. This diastereomeric environment results in a difference in the magnetic shielding of the fluorine nuclei, leading to two distinct signals in the ¹⁹F NMR spectrum, the integration of which directly corresponds to the enantiomeric ratio.

Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

  • Chiral Solvating Agent (CSA): A chiral alcohol, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), or a chiral acid can be used as a CSA.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 2-(2-Fluorobenzyl)-3-quinuclidinone sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a baseline ¹⁹F NMR spectrum.

    • Add an equimolar amount of the chiral solvating agent to the NMR tube.

    • Gently mix the solution and acquire another ¹⁹F NMR spectrum.

  • Data Analysis: The enantiomeric excess is calculated from the integral values of the two separated ¹⁹F signals.

Causality Behind Experimental Choices: ¹⁹F NMR is inherently sensitive and offers a wide chemical shift range, minimizing signal overlap.[7][10] The use of a CSA provides a straightforward method to induce chemical shift non-equivalence between the enantiomers without the need for derivatization.

Comparison with Other Alternatives

While Chiral HPLC and ¹⁹F NMR are the most recommended techniques for this specific application, other methods are also viable and may offer advantages in certain contexts.

FeatureChiral HPLCChiral SFCChiral GC¹⁹F NMR with CSA
Principle Differential interaction with a CSPDifferential interaction with a CSP using a supercritical fluid mobile phaseSeparation of volatile enantiomers on a chiral columnFormation of diastereomeric complexes leading to distinct NMR signals
Speed ModerateFastFastVery Fast
Solvent Consumption HighLowLowLow
Sample Throughput ModerateHighHighHigh
Derivatization Not typically requiredNot typically requiredMay be required for volatilityNot required
Sensitivity GoodGoodVery GoodModerate
Cost (Instrument) ModerateHighModerateHigh
Method Development Can be time-consumingGenerally faster than HPLCCan be complexRelatively simple
Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[11][] It offers several advantages over HPLC, including higher speed, lower solvent consumption, and reduced backpressure.[3][6] For chiral separations, SFC often provides superior resolution and efficiency compared to HPLC.[4][5] The same polysaccharide-based CSPs used in HPLC can be employed in SFC.[]

Key Advantages:

  • Speed: SFC analyses are typically 3-10 times faster than HPLC.[3]

  • Green Chemistry: The use of CO₂ as the mobile phase significantly reduces organic solvent consumption.[6]

  • Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to higher chromatographic efficiency.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for the separation of volatile and thermally stable enantiomers.[13][14] For 2-(2-Fluorobenzyl)-3-quinuclidinone, derivatization may be necessary to increase its volatility and improve its chromatographic behavior.

Key Considerations:

  • Volatility: The compound may have limited volatility for direct GC analysis.

  • Derivatization: A derivatization step, such as reduction of the ketone to an alcohol followed by acylation, might be required.

  • Thermal Stability: The thermal stability of the compound and its derivatives must be considered to avoid on-column degradation or racemization.

Visualizing the Workflow

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_inj Inject Sample prep3->hplc_inj hplc_col Chiral Column (e.g., Chiralpak AD-H) hplc_inj->hplc_col hplc_det UV Detector (254 nm) hplc_col->hplc_det data_chrom Obtain Chromatogram hplc_det->data_chrom data_int Integrate Peaks data_chrom->data_int data_calc Calculate ee% data_int->data_calc

Caption: General workflow for enantiomeric excess determination by Chiral HPLC.

Workflow for ¹⁹F NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis prep1 Dissolve Sample in CDCl₃ prep2 Add Chiral Solvating Agent (CSA) prep1->prep2 nmr_acq Acquire ¹⁹F NMR Spectrum prep2->nmr_acq data_spec Obtain Spectrum with Split Signals nmr_acq->data_spec data_int Integrate Signals data_spec->data_int data_calc Calculate ee% data_int->data_calc

Caption: Workflow for enantiomeric excess determination by ¹⁹F NMR with a CSA.

Conclusion and Recommendations

For the routine, high-throughput analysis of enantiomeric excess of 2-(2-Fluorobenzyl)-3-quinuclidinone, Chiral Supercritical Fluid Chromatography (SFC) is highly recommended due to its speed and efficiency. For laboratories where SFC is not available, Chiral High-Performance Liquid Chromatography (HPLC) provides a robust and reliable alternative. The development of a chiral HPLC method should begin with screening polysaccharide-based chiral stationary phases. For rapid, low-volume analysis and for mechanistic studies, ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent is an exceptionally powerful and elegant technique that leverages the unique structural feature of the target molecule. The choice of the optimal method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of analytical detail.

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Validation

A Comprehensive Guide to Assessing the Off-Target Profile of 2-(2-Fluorobenzyl)-3-quinuclidinone

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The rigorous evaluation of a compound's off-target interactions is not merely a regulatory hurdle but a fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one effect" is a guiding principle. The rigorous evaluation of a compound's off-target interactions is not merely a regulatory hurdle but a fundamental aspect of preclinical safety assessment that can dictate the success or failure of a therapeutic candidate.[1][2] This guide provides a comprehensive framework for assessing the off-target effects of the novel compound 2-(2-Fluorobenzyl)-3-quinuclidinone.

The core structure of this molecule, the quinuclidine scaffold, is a well-established pharmacophore found in numerous biologically active compounds, notably those targeting cholinergic receptors.[3][4] This structural heritage immediately raises questions about its potential interactions with the cholinergic system and beyond. To provide a meaningful context for our assessment, we will compare the hypothetical off-target profile of 2-(2-Fluorobenzyl)-3-quinuclidinone with that of a well-characterized, non-selective muscarinic antagonist, 3-Quinuclidinyl benzilate (QNB) .[3][5]

This guide is designed for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable experimental protocols. We will navigate through a multi-tiered approach, from in silico predictions to broad in vitro screening and specific mechanistic assays, to construct a comprehensive safety profile.

The Strategic Imperative of Early Off-Target Profiling

Identifying potential safety liabilities early in the drug discovery process is paramount for selecting lead compounds with the highest probability of clinical success.[6][7] A thorough off-target screening cascade enables selectivity-focused structure-activity relationship (SAR) studies, allowing for the mitigation of undesirable effects while preserving or enhancing on-target potency.[6] This proactive approach reduces the risk of costly late-stage failures due to unforeseen adverse drug reactions (ADRs).[1]

Part 1: A Multi-Tiered Strategy for Off-Target Assessment

Our proposed workflow for characterizing 2-(2-Fluorobenzyl)-3-quinuclidinone is a sequential process designed to build a comprehensive understanding of its potential off-target interactions.

Off_Target_Assessment_Workflow InSilico In Silico Profiling (Similarity & QSAR Models) BroadPanel Broad Off-Target Panel (e.g., InVEST44) InSilico->BroadPanel Cholinergic Cholinergic Receptor Panel (Muscarinic & Nicotinic) BroadPanel->Cholinergic Kinome Kinome Profiling (e.g., KINOMEscan) BroadPanel->Kinome hERG hERG Channel Assay (Patch Clamp) Cholinergic->hERG Kinome->hERG CYP450 CYP450 Inhibition Panel hERG->CYP450 CNS In Vivo CNS Safety (e.g., Irwin Test) CYP450->CNS

Caption: Proposed multi-tiered workflow for off-target assessment.

Tier 1: Initial Profiling for Broad Liability Identification

The initial tier focuses on casting a wide net to identify potential areas of concern through computational modeling and broad-based in vitro screening.

1.1 In Silico Off-Target Prediction:

Before committing to expensive and time-consuming wet-lab experiments, in silico methods provide a cost-effective initial screen.[1] These approaches use ligand-based and structure-based models to predict potential interactions with a wide range of biological targets.

  • Methodology: Utilize multi-task graph neural networks and quantitative structure-activity relationship (QSAR) models to predict binding probabilities against a large panel of off-targets.[1] This can help to prioritize subsequent experimental assays.

  • Rationale: Computational toxicology and off-target prediction can identify potential liabilities, such as cardiotoxicity or hepatotoxicity, early in development, guiding the selection of compounds for further testing.[8]

1.2 Broad In Vitro Safety Pharmacology Panel:

A broad panel screen against a set of well-characterized targets associated with adverse drug reactions is a crucial next step.[6]

  • Methodology: Employ a pre-selected panel, such as the InVEST44 panel, which covers a range of clinically relevant receptors, transporters, enzymes, and ion channels.[6]

  • Rationale: This provides a comprehensive early assessment of a compound's safety liabilities across core biological systems.[6]

Tier 2: Focused Screening Based on Structural Motifs and Initial Hits

Based on the quinuclidine core and any hits from the initial broad screen, this tier involves more focused investigations into specific target families.

2.1 Cholinergic Receptor Binding Assays:

Given the structural similarity of the quinuclidine moiety to acetylcholine, a thorough investigation of its activity at muscarinic and nicotinic receptors is warranted.[3]

  • Methodology: Conduct radioligand binding assays for all five muscarinic receptor subtypes (M1-M5) and a representative panel of nicotinic acetylcholine receptor subtypes.[9][10][11]

  • Rationale: This will determine the compound's affinity and selectivity within the cholinergic system, a common source of off-target effects for compounds with this scaffold.

2.2 Kinome Profiling:

Protein kinases are a large family of enzymes that are frequent off-targets for many drugs, leading to a variety of toxicities.[12][13]

  • Methodology: Perform a kinome-wide scan using a competition binding assay (e.g., KINOMEscan™) or an activity-based platform to assess interactions with a large panel of human kinases.[14]

  • Rationale: This provides a comprehensive overview of the compound's kinase selectivity, helping to identify potential off-target-mediated toxicities and to guide further optimization.[12][15][16]

Tier 3: Critical Safety Assays for Preclinical Development

This final tier focuses on specific, high-impact safety liabilities that are critical for IND-enabling studies.

3.1 hERG Potassium Channel Assay:

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[17][18]

  • Methodology: The gold standard for assessing hERG liability is the manual or automated patch-clamp electrophysiology assay on cells stably expressing the hERG channel.[18][19] High-throughput flux assays can be used for earlier screening.[20][21]

  • Rationale: This assay is a regulatory requirement and is essential for assessing the cardiotoxic potential of any new chemical entity.[17][22]

3.2 Cytochrome P450 (CYP) Inhibition Assay:

Inhibition of CYP450 enzymes is a primary cause of drug-drug interactions, which can lead to altered drug exposure and potential toxicity.[23][24][25]

  • Methodology: An LC-MS/MS-based assay using human liver microsomes and a cocktail of CYP-specific substrates to determine the IC50 values for the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[23][26]

  • Rationale: Assessing the potential for CYP450 inhibition is a regulatory expectation and is critical for predicting potential drug-drug interactions in the clinic.[23][24]

3.3 In Vivo Central Nervous System (CNS) Safety Assessment:

Given the potential for cholinergic activity, an in vivo assessment of CNS effects is prudent.

  • Methodology: A functional observational battery (FOB) or a modified Irwin test in rodents can be used to assess effects on motor activity, behavior, coordination, and sensory/motor reflexes.[22][27][28]

  • Rationale: This provides an integrated assessment of the compound's effects on the CNS, which may not be fully captured by in vitro assays.[27][29]

Part 2: Comparative Analysis: 2-(2-Fluorobenzyl)-3-quinuclidinone vs. 3-Quinuclidinyl benzilate (QNB)

The following table presents a hypothetical comparison of the off-target profiles for our compound of interest and QNB, illustrating how the data from the proposed assays would be interpreted. We will hypothesize that 2-(2-Fluorobenzyl)-3-quinuclidinone is a selective ligand for a specific (non-cholinergic) target, while QNB is a known non-selective muscarinic antagonist.

Assay2-(2-Fluorobenzyl)-3-quinuclidinone (Hypothetical Profile)3-Quinuclidinyl benzilate (QNB) (Known Profile)Rationale for Comparison
Muscarinic Receptor Panel (Ki, nM) M1: >10,000M2: >10,000M3: >10,000M4: >10,000M5: >10,000M1: <1M2: <1M3: <1M4: <1M5: <1Demonstrates the high selectivity of the test compound for its intended target vs. the broad-spectrum antagonism of QNB at muscarinic receptors.[3][5]
hERG Channel Inhibition (IC50, µM) >301-10Assesses the relative risk of cardiac arrhythmia. A higher IC50 value for the test compound indicates a lower risk.[18]
CYP450 Inhibition (IC50, µM) CYP1A2: >50CYP2C9: >50CYP2D6: >50CYP3A4: >50CYP1A2: ~20CYP2C9: >50CYP2D6: <10CYP3A4: ~15Highlights the potential for drug-drug interactions. High IC50 values for the test compound suggest a lower liability.[23][25]
Kinome Scan (% Inhibition @ 1µM) <10% for all kinases testedNot a primary kinase inhibitor, but may show some off-target activity.Provides a broad view of kinase selectivity. Low inhibition across the kinome is desirable for non-kinase targets.[14]
In Vivo CNS Effects (Irwin Test) No observable effects at 10x therapeutic doseHyperactivity, ataxia, and other anticholinergic effects at low doses.[30]Correlates in vitro cholinergic activity with in vivo functional outcomes.[27]

Part 3: Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key assays in the proposed off-target assessment workflow.

Protocol 1: Cholinergic Receptor Radioligand Binding Assay (Muscarinic M1)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human M1 muscarinic receptor.

Materials:

  • Human M1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [3H]-Pirenzepine (radioligand)

  • Atropine (non-selective antagonist for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Test compound (2-(2-Fluorobenzyl)-3-quinuclidinone)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM atropine (for non-specific binding), or 50 µL of the test compound dilution.

  • Add 50 µL of [3H]-Pirenzepine (at a final concentration equal to its Kd) to all wells.

  • Add 100 µL of the M1 receptor membrane preparation to all wells.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvest the plate contents onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count in a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.[11]

Muscarinic_Receptor_Binding_Assay cluster_workflow Assay Workflow cluster_components Key Components Prep Prepare Reagents (Compound, Ligand, Membranes) Incubate Incubate Components (Compound + [3H]-Ligand + Receptor) Prep->Incubate Harvest Harvest & Wash (Separate bound from free ligand) Incubate->Harvest Receptor M1 Receptor Membranes Incubate->Receptor Radioligand [3H]-Pirenzepine Incubate->Radioligand TestCompound Test Compound Incubate->TestCompound Count Scintillation Counting (Quantify bound radioligand) Harvest->Count Analyze Data Analysis (Calculate Ki) Count->Analyze

Caption: Workflow for a muscarinic receptor binding assay.

Protocol 2: Automated Patch Clamp hERG Assay

This protocol outlines a method for assessing hERG channel inhibition using an automated patch-clamp system.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular solution (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Intracellular solution (containing potassium as the main charge carrier)

  • Test compound

  • Positive control (e.g., E-4031)

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch)

Procedure:

  • Culture and harvest hERG-expressing HEK293 cells.

  • Prepare the automated patch-clamp system according to the manufacturer's instructions, including priming with intracellular and extracellular solutions.

  • Load the cell suspension and test compound plates into the instrument.

  • The instrument will automatically establish whole-cell patch-clamp configurations.

  • Apply a voltage pulse protocol to elicit hERG tail currents and establish a stable baseline recording in the presence of vehicle.

  • Apply increasing concentrations of the test compound sequentially to the cells.

  • Record the hERG tail current at each concentration after a stable effect is reached.

  • Apply a positive control at the end of the experiment to confirm assay sensitivity.

  • Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.[18]

Protocol 3: CYP450 Inhibition Assay (Cocktail Approach)

This protocol describes an in vitro assay to assess the inhibitory potential of a test compound on major human CYP450 enzymes using a cocktail of probe substrates.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • CYP probe substrate cocktail (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • Known CYP inhibitors (positive controls for each isoform)

  • Test compound

  • Acetonitrile with internal standard (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compound and positive controls.

  • In a 96-well plate, pre-incubate HLMs with the test compound or control inhibitor in buffer for 10-15 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the substrate cocktail.

  • Incubate for a specified time (e.g., 15 minutes) at 37°C with shaking.

  • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the specific metabolites for each substrate by LC-MS/MS.

  • Calculate the percentage of inhibition for each CYP isoform at each concentration of the test compound and determine the IC50 values.[25][26]

Conclusion

The assessment of off-target effects is a critical and indispensable component of modern drug development. For a novel compound like 2-(2-Fluorobenzyl)-3-quinuclidinone, a systematic and tiered approach, as outlined in this guide, is essential for building a comprehensive safety profile. By leveraging a combination of in silico prediction, broad panel screening, and specific, high-priority assays, researchers can make informed decisions, mitigate risks, and ultimately increase the likelihood of developing a safe and effective therapeutic. The comparative analysis with a known agent like QNB provides a valuable benchmark for interpreting the selectivity and potential liabilities of new chemical entities. This rigorous, data-driven approach embodies the principles of scientific integrity and is fundamental to the successful translation of promising molecules from the laboratory to the clinic.

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